molecular formula C16H22ClNO3 B8054821 4-Hydroxypropranolol hydrochloride CAS No. 69233-16-5

4-Hydroxypropranolol hydrochloride

Número de catálogo: B8054821
Número CAS: 69233-16-5
Peso molecular: 311.80 g/mol
Clave InChI: ROUJENUXWIFONU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Hydroxypropranolol hydrochloride is a useful research compound. Its molecular formula is C16H22ClNO3 and its molecular weight is 311.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUJENUXWIFONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10476-53-6 (Parent)
Record name 4-Hydroxypropranolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014133905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40388470, DTXSID70931074
Record name 4-Hydroxypropranolol HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14133-90-5, 69233-16-5
Record name 4-Hydroxypropranolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14133-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxypropranolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014133905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxypropranolol HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxypropranolol Hydrochloride: Chemical Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypropranolol (B128105) hydrochloride is the primary and pharmacologically active metabolite of the widely used beta-blocker, propranolol (B1214883).[1][2][3] Formed in the liver through the action of the cytochrome P450 enzyme CYP2D6, this compound shares the beta-adrenergic blocking properties of its parent drug and contributes significantly to its overall therapeutic effect, particularly after oral administration.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies for 4-Hydroxypropranolol hydrochloride, intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Chemical Structure and Physicochemical Properties

This compound is a naphthalenol derivative with a secondary amine side chain. The hydrochloride salt form enhances its stability and solubility for formulation and experimental use.

Chemical Identifiers and Nomenclature:

PropertyValueReference
IUPAC Name 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride[5][6]
CAS Number 14133-90-5[1][7][8]
Molecular Formula C₁₆H₂₁NO₃ • HCl[1][7][8]
Alternate Names rac-4-Hydroxypropranolol Hydrochloride; 1-[(4-Hydroxy-1-naphthyl)oxy]-3-(isopropylamino)-2-propanol HCl[7][8]

Physicochemical Data:

PropertyValueReference
Molecular Weight 311.80 g/mol [7][8][9]
Appearance Crystalline solid[1]
Purity ≥95% to ≥98% (commercially available)[1][5][7]
Melting Point 156-158°C[3]
Solubility DMF: 50 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]
XLogP3 2.6[6]

Pharmacology

This compound is a non-selective β-adrenergic receptor antagonist, exhibiting comparable potency to propranolol at both β1 and β2 receptors.[2][3] Its pharmacological profile is characterized by beta-blockade, intrinsic sympathomimetic activity (ISA), and membrane-stabilizing activity.[2][10]

Mechanism of Action

The primary mechanism of action involves the competitive inhibition of catecholamines (e.g., adrenaline and noradrenaline) at β-adrenergic receptors. This antagonism mitigates the downstream signaling cascade typically initiated by G-protein coupled receptor activation.

G_protein_signaling cluster_membrane Cell Membrane Beta_Adrenergic_Receptor β-Adrenergic Receptor G_Protein G-Protein (Gs) Beta_Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Catecholamine Catecholamine (e.g., Adrenaline) Catecholamine->Beta_Adrenergic_Receptor Binds and Activates 4_Hydroxypropranolol 4-Hydroxypropranolol 4_Hydroxypropranolol->Beta_Adrenergic_Receptor Competitively Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets Leading to

Figure 1: Simplified signaling pathway of β-adrenergic receptor antagonism by 4-Hydroxypropranolol.
Pharmacological Activities

  • Beta-Adrenoceptor Blockade: It antagonizes the effects of isoprenaline (a non-selective β-agonist) on heart rate and blood pressure.[10]

  • Intrinsic Sympathomimetic Activity (ISA): In catecholamine-depleted animal models, 4-hydroxypropranolol can cause an increase in heart rate, demonstrating partial agonist activity.[10][11]

  • Membrane Stabilizing Activity: At higher concentrations, it can exert a quinidine-like effect on the cardiac action potential.[10]

  • Antioxidant Properties: It has been shown to reduce superoxide-induced lipid peroxidation and prevent the depletion of glutathione (B108866) levels in in vitro models.[1]

Pharmacological Parameters:

ParameterValueSpecies/ModelReference
β1-adrenergic receptor pA₂ 8.24[2][3]
β2-adrenergic receptor pA₂ 8.26[2][3]
EC₅₀ (tachycardia and vasodepression inhibition) 54 µg/kgCat[1]
IC₅₀ (superoxide-induced lipid peroxidation) 1.1 µMRat hepatic microsomes[1]
EC₅₀ (glutathione depletion prevention) 1.2 µMBovine aortic endothelial cells[1]

Experimental Protocols and Methodologies

Synthesis

An improved synthesis of 4-hydroxypropranolol has been described, which involves the reaction of 1,4-dihydroxynaphthalene (B165239) with epichlorohydrin, followed by treatment with isopropylamine (B41738) and subsequent cleavage of a protecting group.[12] For detailed, step-by-step synthetic procedures, referring to specialized organic synthesis literature is recommended.

Synthesis_Workflow Start 1,4-Dihydroxynaphthalene Step1 Reaction with Epichlorohydrin Start->Step1 Intermediate Epoxy Intermediate Step1->Intermediate Step2 Treatment with Isopropylamine Intermediate->Step2 Protected_Product Protected 4-Hydroxypropranolol Step2->Protected_Product Step3 Cleavage of Protecting Group Protected_Product->Step3 Final_Product 4-Hydroxypropranolol Step3->Final_Product

Figure 2: Generalized workflow for the synthesis of 4-Hydroxypropranolol.
Analytical Determination

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods for the quantification of 4-hydroxypropranolol in biological matrices.

General HPLC-UV/Fluorescence Method:

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) from plasma or serum.[13][14]

  • Stationary Phase: C18 reversed-phase column.[13]

  • Mobile Phase: A mixture of acetonitrile, methanol, and an acidic buffer (e.g., phosphoric acid solution).[13]

  • Detection: Fluorescence detection is highly sensitive for this compound.[13]

General LC-MS/MS Method:

  • Sample Preparation: Solid-phase extraction is commonly used for cleanup and concentration.[14]

  • Ionization: Electrospray ionization (ESI) in positive ion mode.[14]

  • Internal Standard: A deuterium-labeled version of the analyte (e.g., 4-hydroxypropranolol-d7) is ideal for accurate quantification.[14]

  • Detection: Multiple reaction monitoring (MRM) for high selectivity and sensitivity.[14]

Analytical_Workflow Sample Biological Sample (e.g., Plasma) Extraction Sample Preparation (e.g., SPE) Sample->Extraction LC_Separation Liquid Chromatography (LC Separation) Extraction->LC_Separation MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Synthesis Pathway of 4-Hydroxypropranolol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 4-Hydroxypropranolol hydrochloride, a significant metabolite of the widely used beta-blocker, Propranolol. This document outlines the primary synthetic routes, providing in-depth experimental protocols and quantitative data to support research and development activities.

Introduction

4-Hydroxypropranolol is a pharmacologically active metabolite of Propranolol, exhibiting comparable beta-adrenergic blocking activity to the parent compound. Its synthesis is of significant interest for pharmacological studies and for the development of related compounds. This guide focuses on a well-established and improved synthetic pathway, providing a comprehensive resource for chemists and pharmacologists.

Core Synthesis Pathway

The most common and improved synthesis of this compound commences with the protection of one hydroxyl group of 1,4-dihydroxynaphthalene (B165239). This is followed by the introduction of the aminopropanol (B1366323) side chain via reaction with epichlorohydrin (B41342) and subsequent aminolysis with isopropylamine (B41738). The final step involves the deprotection of the hydroxyl group and salt formation. An improved method addresses challenges related to the selection and cleavage of the protecting group, leading to better yields and purity.[1][2]

Below is a graphical representation of the general synthetic workflow.

SynthesisWorkflow A 1,4-Dihydroxynaphthalene B Protection of one hydroxyl group A->B C Protected 1-hydroxy-4-alkoxynaphthalene B->C D Reaction with Epichlorohydrin C->D E Glycidyl (B131873) Ether Intermediate D->E F Aminolysis with Isopropylamine E->F G Protected 4-Hydroxypropranolol F->G H Deprotection G->H I 4-Hydroxypropranolol H->I J Salt Formation (HCl) I->J K 4-Hydroxypropranolol HCl J->K

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established and improved synthetic methodologies.

Synthesis of 4-Isopropoxy-1-naphthol

An improved synthesis of 4-Hydroxypropranolol utilizes an isopropyl group for protection, which can be cleanly cleaved in the final step.[1]

  • Protection of 1,4-Dihydroxynaphthalene: A solution of 1,4-dihydroxynaphthalene in isopropanol (B130326) is treated with hydrogen chloride gas to form the monoisopropyl ether.[1]

  • Purification: The resulting 4-isopropoxy-1-naphthol is purified by crystallization.

Synthesis of 1-(4-Isopropoxynaphthoxy)-2,3-epoxypropane
  • Reaction with Epichlorohydrin: 4-Isopropoxy-1-naphthol is reacted with an excess of epichlorohydrin in the presence of a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) and a solvent like methylethylketone. The mixture is refluxed for several hours.

  • Work-up and Purification: After the reaction is complete, the inorganic salts are filtered off, and the excess epichlorohydrin and solvent are removed under vacuum. The resulting crude glycidyl ether can be purified by crystallization.

Synthesis of 4-Isopropoxypropranolol
  • Aminolysis: The glycidyl ether intermediate is dissolved in isopropylamine, and the mixture is refluxed for several hours.

  • Purification: Upon completion of the reaction, the excess isopropylamine is evaporated, and the resulting 4-isopropoxypropranolol is purified by crystallization.

Synthesis of this compound
  • Deprotection: The 4-isopropoxypropranolol hydrochloride salt is dissolved in a suitable solvent such as methylene (B1212753) chloride. The cleavage of the isopropyl ether is achieved by treating the solution with boron trichloride (B1173362) (5 equivalents) at room temperature.[1]

  • Work-up: The excess boron trichloride is quenched by the addition of methanol, followed by evaporation. This process is repeated to ensure complete removal of the reagent.[1]

  • Crystallization and Salt Formation: The crude 4-Hydroxypropranolol is then crystallized to yield the pure product. The hydrochloride salt is formed by treating a solution of the free base in ether with hydrogen chloride gas until precipitation is complete. The resulting solid is collected by filtration and dried under vacuum.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

StepReactantsReagents and ConditionsProductYieldMelting Point (°C)
Protection1,4-DihydroxynaphthaleneIsopropanol, HCl (gas)4-Isopropoxy-1-naphtholHigh-
Epoxidation4-Isopropoxy-1-naphthol, EpichlorohydrinBase (e.g., NaOH), Reflux1-(4-Isopropoxynaphthoxy)-2,3-epoxypropane-65-66
Aminolysis1-(4-Isopropoxynaphthoxy)-2,3-epoxypropane, IsopropylamineReflux4-Isopropoxypropranolol-68-70
Deprotection and Salt Formation4-Isopropoxypropranolol HClBoron trichloride, Methylene chloride; then HCl (gas), EtherThis compoundHigh-

Note: Specific yields are often not reported in a cumulative manner in the literature. "High" indicates that the described method provides the product in excellent yield.[1]

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a series of sequential chemical transformations. The logical relationship between the key steps is illustrated below.

LogicalFlow cluster_0 Starting Material Preparation cluster_1 Side Chain Introduction cluster_2 Final Product Formation A 1,4-Dihydroxynaphthalene B Monoprotection (e.g., Isopropylation) A->B C 4-Alkoxy-1-naphthol B->C D Reaction with Epichlorohydrin C->D E Glycidyl Ether Formation D->E F Ring Opening with Isopropylamine E->F G Protected 4-Hydroxypropranolol F->G H Deprotection of Phenolic Hydroxyl G->H I 4-Hydroxypropranolol (Free Base) H->I J Conversion to Hydrochloride Salt I->J K 4-Hydroxypropranolol HCl (Final Product) J->K

Caption: Logical flow of the multi-step synthesis of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound, targeting researchers and professionals in drug development. The outlined pathway, particularly the improved method, offers a reliable route to obtain this important metabolite for further investigation. For precise experimental replication, it is recommended to consult the primary literature cited herein.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Hydroxypropranolol Hydrochloride as a Beta-Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883), a non-selective beta-adrenergic receptor antagonist, is a widely prescribed medication for various cardiovascular conditions.[1][2][3] Following oral administration, propranolol undergoes extensive first-pass metabolism in the liver.[1] One of its major metabolites is 4-hydroxypropranolol (B128105), which is formed primarily through ring oxidation catalyzed by the cytochrome P450 enzyme CYP2D6.[4][5] This metabolite is not merely an inactive byproduct; it is pharmacologically active and contributes to the overall therapeutic effect of propranolol.[6][7][8][9] This technical guide provides a detailed examination of the mechanism of action of 4-hydroxypropranolol as a beta-blocker, including its receptor binding, signal transduction, and pharmacological profile, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Beta-Adrenergic Receptor Blockade

The primary mechanism of action of 4-hydroxypropranolol is the competitive, non-selective antagonism of beta-adrenergic receptors (β-ARs).[6][10] It blocks both β1- and β2-adrenergic receptors, preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[3][10]

Receptor Binding and Affinity

4-Hydroxypropranolol demonstrates a high affinity for both β1- and β2-adrenergic receptors, with a potency that is comparable to its parent compound, propranolol.[6][8][11] This binding is competitive, meaning it reversibly binds to the same site as the natural ligands. The affinity of a compound for a receptor is often quantified by its pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signal Transduction Pathway

The blockade of beta-adrenergic receptors by 4-hydroxypropranolol inhibits the downstream signaling cascade typically initiated by catecholamines.[3]

  • G-Protein Activation Inhibition: Under normal conditions, agonist binding to β-ARs activates a stimulatory G-protein (Gs). This causes the Gsα subunit to dissociate and activate adenylyl cyclase.[3] 4-hydroxypropranolol prevents this initial activation step.

  • Suppression of cAMP Production: By preventing the activation of adenylyl cyclase, 4-hydroxypropranolol blocks the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[12]

  • Downstream Effects: The reduction in intracellular cAMP levels prevents the activation of Protein Kinase A (PKA) and subsequent phosphorylation of target proteins that lead to physiological responses such as increased heart rate, myocardial contractility, and smooth muscle relaxation.[3]

Below is a diagram illustrating the antagonistic effect of 4-hydroxypropranolol on the beta-adrenergic signaling pathway.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Catecholamine Catecholamine (Agonist) Catecholamine->Receptor Activates Hydroxypropranolol 4-Hydroxypropranolol (Antagonist) Hydroxypropranolol->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Response Physiological Response (e.g., ↑ Heart Rate) PKA_active->Response Phosphorylates Targets

Caption: Antagonistic action of 4-Hydroxypropranolol on the β-adrenergic signaling pathway.

Pharmacological Profile

Potency and Selectivity

Studies have consistently shown that 4-hydroxypropranolol is a potent beta-blocker with a potency similar to that of propranolol.[6][8] It is non-cardioselective, meaning it blocks both β1 and β2 receptors to a similar extent.[6][8]

Intrinsic Sympathomimetic Activity (ISA)

An interesting characteristic of 4-hydroxypropranolol is its possession of intrinsic sympathomimetic activity (ISA).[6][8] This means that at low catecholamine levels, it can weakly stimulate the beta-adrenergic receptors it is blocking. In rats depleted of catecholamines, 4-hydroxypropranolol was observed to cause an increase in heart rate, a response that was antagonized by propranolol.[6][8] This partial agonist activity distinguishes it from its parent compound, propranolol, which does not possess ISA.[1]

Membrane Stabilizing Activity

At higher concentrations, 4-hydroxypropranolol also exhibits membrane-stabilizing activity, a property also seen with propranolol.[6][8] This effect is independent of its beta-blocking action and is related to its ability to interfere with ion channels in the cell membrane.

Quantitative Data Summary

The following table summarizes the quantitative data regarding the beta-blocking activity of 4-hydroxypropranolol.

ParameterReceptor SubtypeValueSpeciesReference
pA2 β1-adrenergic8.24Not Specified[11]
pA2 β2-adrenergic8.26Not Specified[11]
EC50 (Isoproterenol-induced tachycardia)54 µg/kgCat[5]
IC50 (Superoxide-induced lipid peroxidation)1.1 µMRat (microsomes)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the mechanism of action of 4-hydroxypropranolol.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd or Ki) and density (Bmax) of receptors.

Objective: To quantify the binding affinity of 4-hydroxypropranolol for β1- and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Hearts or tissues expressing the target receptors are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

  • Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., ³H-CGP 12177) and varying concentrations of the unlabeled competitor drug (4-hydroxypropranolol).[13]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[14]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., propranolol).[13][15] Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined and can be converted to a Ki value (inhibition constant).

The workflow for a typical radioligand binding assay is depicted below.

Binding_Assay_Workflow Start Start: Receptor Source (e.g., Cell Membranes) Incubate Incubate with: - Radioligand (e.g., ³H-CGP 12177) - Competitor (4-Hydroxypropranolol) Start->Incubate Separate Separate Bound from Free Ligand (Rapid Filtration) Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Data Analysis: - Determine IC50 - Calculate Ki Measure->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Generalized workflow for a competitive radioligand binding assay.

Functional Assays (e.g., Adenylyl Cyclase Activity)

These assays measure the physiological response to receptor activation or blockade.

Objective: To determine the functional antagonism of 4-hydroxypropranolol on adenylyl cyclase activity.

Methodology:

  • Cell Culture: Cells expressing the beta-adrenergic receptor of interest are cultured.

  • Treatment: Cells are pre-incubated with varying concentrations of 4-hydroxypropranolol.

  • Stimulation: The cells are then stimulated with a β-AR agonist (e.g., isoproterenol) to activate adenylyl cyclase.

  • cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is measured using techniques such as an enzyme-linked immunosorbent assay (ELISA).[12]

  • Data Analysis: The ability of 4-hydroxypropranolol to inhibit the agonist-induced increase in cAMP is quantified to determine its potency (IC50 or pA2).

Conclusion

4-Hydroxypropranolol hydrochloride is a pharmacologically active metabolite of propranolol that functions as a potent, non-selective beta-adrenergic receptor antagonist.[6][8] Its mechanism of action involves the competitive blockade of both β1- and β2-adrenergic receptors, leading to the inhibition of the adenylyl cyclase signaling pathway.[11] With a potency comparable to its parent compound, 4-hydroxypropranolol also exhibits unique properties such as intrinsic sympathomimetic activity and membrane stabilizing effects.[6][8] A thorough understanding of its mechanism, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and professionals in the field of drug development.

References

The Pharmacological Profile of 4-Hydroxypropranolol Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypropranolol (B128105) hydrochloride is the principal and pharmacologically active metabolite of the widely used non-selective beta-adrenergic receptor antagonist, propranolol (B1214883). Formed in the liver primarily through the action of the cytochrome P450 enzyme CYP2D6, 4-hydroxypropranolol contributes significantly to the overall therapeutic and toxicological profile of its parent compound, particularly after oral administration.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of 4-hydroxypropranolol hydrochloride, with a focus on its pharmacodynamics, pharmacokinetics, and the experimental methodologies used for its characterization.

Pharmacodynamics

The pharmacodynamic effects of 4-hydroxypropranolol are multifaceted, encompassing beta-adrenergic blockade, intrinsic sympathomimetic activity, membrane-stabilizing effects, and potent antioxidant properties.

Beta-Adrenergic Receptor Blockade

4-Hydroxypropranolol is a potent, non-selective antagonist of both β1- and β2-adrenergic receptors, with a potency comparable to that of propranolol.[3] This blockade of beta-receptors is responsible for its effects on the cardiovascular system, including reductions in heart rate, myocardial contractility, and blood pressure.[3]

Intrinsic Sympathomimetic Activity (ISA)

Unlike its parent compound propranolol, 4-hydroxypropranolol exhibits intrinsic sympathomimetic activity (ISA).[3] This means that it can weakly stimulate beta-adrenergic receptors, particularly in states of low catecholamine levels. This property has been demonstrated in catecholamine-depleted animal models, where administration of 4-hydroxypropranolol leads to an increase in heart rate.[3]

Membrane-Stabilizing Activity (MSA)

4-Hydroxypropranolol also possesses membrane-stabilizing activity, a property it shares with propranolol.[3] This effect, which is independent of its beta-blocking action, is related to its ability to interfere with ion channels in the cell membrane, similar to local anesthetics. At higher concentrations, this can lead to a decrease in the rate of rise of the cardiac action potential and a prolongation of the QRS duration.[4]

Antioxidant Properties

Notably, 4-hydroxypropranolol is a potent antioxidant, significantly more so than propranolol itself. It has been shown to inhibit lipid peroxidation and protect against oxidative stress-induced cellular damage.

Quantitative Pharmacodynamic Data

The following table summarizes key quantitative pharmacodynamic parameters for this compound, with comparative values for propranolol where available.

Parameter4-HydroxypropranololPropranololReference
Beta-Adrenergic Blockade
β1-adrenergic receptor (pA2)8.24~8.2[5]
β2-adrenergic receptor (pA2)8.26~8.4[5]
Antioxidant Activity
IC50 for lipid peroxidation (µM)1.1168[6]
EC50 for protection against glutathione (B108866) loss (µM)1.249[6]

Pharmacokinetics

The pharmacokinetic profile of 4-hydroxypropranolol is intrinsically linked to the administration and metabolism of its parent drug, propranolol. Following oral administration of propranolol, 4-hydroxypropranolol is formed during first-pass metabolism in the liver.

Parameter4-HydroxypropranololPropranololReference
Time to Peak Plasma Concentration (Tmax) 1 - 1.5 hours (after oral propranolol)1 - 4 hours (immediate-release)[1][7]
Apparent Half-life (t1/2) 3.0 - 4.2 hours3 - 6 hours (immediate-release)[1][7]
Area Under the Curve (AUC)
After 80 mg oral propranolol (ng·hr/mL)162 ± 21306 ± 46[1]
Peak Plasma Concentration (Cmax)
After single 40 mg oral propranolol (ng/mL)26.1 ± 13.2~52[8]

Signaling and Metabolic Pathways

Beta-Adrenergic Receptor Signaling Pathway

4-Hydroxypropranolol, as a beta-blocker, antagonizes the canonical beta-adrenergic signaling pathway. The diagram below illustrates the key components of this pathway that are inhibited by 4-hydroxypropranolol.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_antagonist Pharmacological Intervention beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Activation camp cAMP ac->camp Conversion atp ATP pka Protein Kinase A (PKA) camp->pka Activation cellular_response Cellular Response (e.g., increased heart rate, contractility) pka->cellular_response Phosphorylation of target proteins hydroxypropranolol 4-Hydroxypropranolol hydroxypropranolol->beta_receptor Antagonism

Beta-Adrenergic Signaling Pathway and its Antagonism by 4-Hydroxypropranolol.
Metabolic Pathway of Propranolol to 4-Hydroxypropranolol

The metabolic conversion of propranolol to 4-hydroxypropranolol and its subsequent metabolism is a critical aspect of its pharmacology. The following diagram outlines this pathway.

Propranolol_Metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism propranolol Propranolol cyp2d6 CYP2D6 (Primary) hydroxypropranolol 4-Hydroxypropranolol (Active) ugt_sult UGTs and SULTs conjugates Glucuronide and Sulfate Conjugates (Inactive) cyp2d6->hydroxypropranolol Aromatic Hydroxylation ugt_sult->conjugates Conjugation

Metabolic Pathway of Propranolol to 4-Hydroxypropranolol and its Conjugation.

Experimental Protocols

Determination of Beta-Adrenergic Receptor Blocking Potency (pA2 Value)

The pA2 value, a measure of the affinity of a competitive antagonist for its receptor, is determined using a functional bioassay.

Methodology:

  • Tissue Preparation: An isolated tissue preparation expressing the beta-adrenergic receptor of interest (e.g., guinea pig atria for β1, or tracheal smooth muscle for β2) is suspended in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

  • Agonist Dose-Response Curve: A cumulative concentration-response curve is generated for a beta-adrenergic agonist (e.g., isoprenaline) to establish the baseline response.

  • Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound for a predetermined equilibration period.

  • Shifted Agonist Dose-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated. Competitive antagonism will result in a parallel rightward shift of the curve.

  • Schild Plot Analysis: Steps 3 and 4 are repeated with at least two other concentrations of the antagonist. The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression is the pA2 value.

pA2_Determination_Workflow start Start tissue_prep Isolated Tissue Preparation (e.g., Guinea Pig Atria) start->tissue_prep agonist_drc Generate Baseline Agonist Dose-Response Curve (DRC) tissue_prep->agonist_drc incubate_antagonist Incubate with 4-Hydroxypropranolol agonist_drc->incubate_antagonist shifted_drc Generate Shifted Agonist DRC incubate_antagonist->shifted_drc repeat_conc Repeat with Different Antagonist Concentrations shifted_drc->repeat_conc repeat_conc->incubate_antagonist Yes schild_plot Construct Schild Plot and Determine pA2 Value repeat_conc->schild_plot No (sufficient data) end End schild_plot->end

Experimental Workflow for pA2 Value Determination.
Assessment of Intrinsic Sympathomimetic Activity (ISA)

ISA is typically assessed in animal models where endogenous catecholamine levels have been depleted.

Methodology:

  • Animal Model: Rats are treated with a substance like reserpine (B192253) to deplete their stores of catecholamines.

  • Drug Administration: this compound is administered intravenously at increasing doses.

  • Measurement of Heart Rate: Heart rate is continuously monitored.

  • Data Analysis: An increase in heart rate following administration of the beta-blocker in a catecholamine-depleted state is indicative of ISA. A dose-response curve can be generated to quantify this effect.

Evaluation of Membrane-Stabilizing Activity (MSA)

MSA can be evaluated using electrophysiological techniques.

Methodology:

  • Cell Preparation: Isolated cardiac myocytes or Purkinje fibers are used.

  • Electrophysiological Recording: Microelectrodes are used to record intracellular action potentials.

  • Drug Application: The preparation is superfused with increasing concentrations of this compound.

  • Measurement of Action Potential Parameters: Changes in the maximum rate of depolarization (Vmax of phase 0), action potential amplitude, and action potential duration are measured. A concentration-dependent decrease in Vmax is a hallmark of MSA.

Determination of Antioxidant Activity

The antioxidant capacity of 4-hydroxypropranolol can be assessed using various in vitro assays.

Methodology (Lipid Peroxidation Assay):

  • Preparation of Microsomes: Liver microsomes are isolated from an appropriate animal model (e.g., rat).

  • Induction of Lipid Peroxidation: Lipid peroxidation is initiated in the microsomal suspension using an oxidizing agent (e.g., a Fenton-like reaction with Fe2+ and ascorbate).

  • Incubation with 4-Hydroxypropranolol: The reaction is carried out in the presence of varying concentrations of this compound.

  • Measurement of Malondialdehyde (MDA): The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, often using the thiobarbituric acid reactive substances (TBARS) assay.

  • Calculation of IC50: The concentration of 4-hydroxypropranolol that inhibits MDA formation by 50% (IC50) is calculated.

Conclusion

This compound is a pharmacologically complex molecule that contributes significantly to the clinical effects of propranolol. Its profile as a non-selective beta-blocker with additional intrinsic sympathomimetic, membrane-stabilizing, and potent antioxidant properties distinguishes it from its parent compound. A thorough understanding of its multifaceted pharmacology is essential for researchers and clinicians working in the fields of cardiovascular medicine and drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this important active metabolite.

References

Metabolism of 4-Hydroxypropranolol Hydrochloride by Cytochrome P450 2D6: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the metabolic processes involving 4-Hydroxypropranolol (B128105), the primary active metabolite of the non-selective beta-blocker Propranolol (B1214883), with a specific focus on the role of the cytochrome P450 2D6 (CYP2D6) enzyme. Propranolol is a widely prescribed medication for conditions such as hypertension, angina pectoris, and migraine.[1][2] Its clinical efficacy and safety are intrinsically linked to its complex metabolic profile, which is dominated by the activity of the highly polymorphic CYP2D6 enzyme.[3] Understanding the nuances of this metabolic pathway is critical for drug development, personalized medicine, and predicting drug-drug interactions.

Propranolol Metabolic Pathways

Propranolol undergoes extensive first-pass metabolism in the liver, with three primary pathways accounting for its biotransformation: aromatic ring hydroxylation, N-dealkylation followed by side-chain oxidation, and direct glucuronidation.[1][4] Aromatic hydroxylation, which produces the pharmacologically active metabolite 4-hydroxypropranolol (4-OHP), is predominantly catalyzed by CYP2D6.[1][4] Other pathways include side-chain oxidation to form N-desisopropylpropranolol, mainly by CYP1A2 with some CYP2D6 involvement, which is then further metabolized to naphthoxylactic acid.[1] Direct conjugation of propranolol with glucuronic acid also represents a significant route of elimination.[1][5]

The formation of 4-OHP is a critical step, as this metabolite exhibits beta-blocking activity equivalent to the parent drug.[5] The subsequent metabolism of 4-OHP involves further conjugation reactions, primarily glucuronidation and sulfation, to facilitate its excretion.[1][5]

Propranolol_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Propranolol Propranolol Hydrochloride M1 4-Hydroxypropranolol (4-OHP) (Active) Propranolol->M1 CYP2D6 (major) CYP1A2 (minor) Aromatic Hydroxylation M2 N-desisopropylpropranolol Propranolol->M2 CYP1A2 (major) CYP2D6 (minor) Side-Chain Oxidation M4 5-Hydroxypropranolol Propranolol->M4 CYP2D6 M5 7-Hydroxypropranolol Propranolol->M5 CYP2D6 M3 Propranolol Glucuronide Propranolol->M3 UGTs Direct Glucuronidation M6 4-OHP Glucuronide / Sulfate M1->M6 UGTs, SULTs Conjugation M7 Naphthoxylactic Acid M2->M7 MAO, ALDH

Caption: Metabolic pathways of Propranolol Hydrochloride.

Quantitative Analysis of 4-Hydroxylation

The kinetics of 4-hydroxypropranolol formation are highly dependent on the catalyzing enzyme and can be influenced by genetic factors. Both CYP2D6 and CYP1A2 have been identified as possessing propranolol 4-hydroxylase activity.[6][7] However, kinetic studies using human liver microsomes reveal that CYP2D6 has a significantly higher affinity (lower Km) and velocity (Vmax) for this reaction compared to CYP1A2.

Table 1: Enzyme Kinetic Parameters for (S)-4-Hydroxypropranolol Formation

Enzyme Vmax (pmol/mg protein/60 min) Km (μM)
CYP2D6 721 (84 - 1975) 8.5 (5.9 - 31.9)
CYP1A2 307 (165 - 2397) 21.2 (8.9 - 77.5)

Data presented as median (range). Source:[6][7]

The phenotype of CYP2D6, which is determined by an individual's genetic makeup, significantly impacts the metabolism of propranolol.[8] Individuals are broadly categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs, also referred to as extensive metabolizers or EMs), or ultrarapid metabolizers (UMs).[9][10] Studies have shown that the partial metabolic clearance of propranolol to 4-hydroxypropranolol is substantially lower in individuals with a PM phenotype compared to EMs.[8] It is estimated that CYP2D6 is responsible for approximately 65% of S-propranolol's and 70% of R-propranolol's 4-hydroxylation.[8] Despite these metabolic differences, studies have not found a significant effect of the CYP2D6 PM phenotype on overall propranolol blood concentrations or clinical response, suggesting compensation by other metabolic pathways.[1][8]

Table 2: Partial Metabolic Clearance of Propranolol to 4-Hydroxypropranolol (HOP) in Different CYP2D6 Phenotypes

Phenotype S-Propranolol to S-HOP (ml/min) R-Propranolol to R-HOP (ml/min)
Extensive Metabolizers (EM) 114 ± 61 148 ± 73
Poor Metabolizers (PM) 27 ± 15 39 ± 20

Data presented as mean ± SD. Source:[8]

Experimental Protocols

A. In Vitro Determination of Enzyme Kinetics

This protocol outlines a general method for determining the kinetic parameters (Vmax and Km) of propranolol 4-hydroxylation in human liver microsomes.

  • Materials:

    • Human Liver Microsomes (HLM) from pooled donors or specific CYP2D6 genotyped individuals.

    • Recombinant human CYP2D6 and CYP1A2 enzymes.

    • R,S-Propranolol Hydrochloride.

    • 4-Hydroxypropranolol standard.

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+).

    • Potassium phosphate (B84403) buffer (pH 7.4).

    • Quench solution (e.g., ice-cold acetonitrile).

    • Selective inhibitors for enzyme phenotyping (e.g., quinidine (B1679956) for CYP2D6, furaphylline for CYP1A2).[6]

  • Procedure:

    • Prepare a series of propranolol hydrochloride dilutions in buffer to cover a range of concentrations (e.g., 0.5 μM to 100 μM).

    • Pre-warm HLM or recombinant enzyme solutions with the NADPH regenerating system in buffer at 37°C.

    • Initiate the metabolic reaction by adding the propranolol substrate solution to the enzyme mixture.

    • Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction rate is linear.

    • Terminate the reaction by adding an equal volume of ice-cold quench solution.

    • Centrifuge the samples to pellet the protein and collect the supernatant for analysis.

  • Analysis:

    • Quantify the formation of 4-hydroxypropranolol in the supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with fluorescence or mass spectrometry detection (HPLC-MS/MS).

    • Plot the reaction velocity (rate of 4-OHP formation) against the substrate concentration.

    • Determine the Vmax and Km values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

B. Clinical Study of CYP2D6 Phenotype Impact

This protocol describes a clinical study to evaluate the influence of CYP2D6 metabolizer status on propranolol pharmacokinetics.

  • Study Population:

    • Recruit healthy volunteers.

    • Perform CYP2D6 genotyping to identify and enroll subjects with distinct phenotypes, such as Extensive Metabolizers (EMs) and Poor Metabolizers (PMs).[8][11]

  • Drug Administration:

    • Administer a single oral dose or multiple doses of R,S-propranolol hydrochloride (e.g., 80 mg every 8 hours for several days to reach steady-state).[8]

  • Sample Collection:

    • Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

    • Collect urine over a 24-hour period post-dose.

  • Analytical Methods:

    • Separate plasma from blood samples.

    • Determine the concentrations of R- and S-propranolol and their metabolites (e.g., 4-hydroxypropranolol, naphthoxylactic acid) in plasma and urine using a validated chiral HPLC method.[8]

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), oral clearance (CL/F), and elimination half-life (t½).

    • Calculate the partial metabolic clearance of propranolol to 4-hydroxypropranolol.

    • Compare the pharmacokinetic parameters between the different CYP2D6 phenotype groups using appropriate statistical tests.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Clinical Analysis A1 Prepare Reagents (Microsomes, Substrate, Cofactors) A2 Incubation at 37°C A1->A2 A3 Reaction Quenching A2->A3 A4 Sample Analysis (HPLC-MS/MS) A3->A4 A5 Kinetic Parameter Calculation (Km, Vmax) A4->A5 B1 Subject Recruitment & CYP2D6 Genotyping B2 Propranolol Administration B1->B2 B3 Blood/Urine Sample Collection B2->B3 B4 Metabolite Quantification (Chiral HPLC) B3->B4 B5 Pharmacokinetic Analysis B4->B5

Caption: General workflow for studying CYP2D6 metabolism.

CYP2D6 Inhibition by 4-Hydroxypropranolol

An important characteristic of propranolol metabolism is the subsequent interaction of its metabolite, 4-hydroxypropranolol, with the CYP2D6 enzyme. Studies have shown that 4-OHP itself is a potent competitive inhibitor of CYP2D6 activity, with a reported Ki of approximately 1 μM for the inhibition of metoprolol (B1676517) metabolism.[12][13]

Furthermore, the 4-hydroxylation of propranolol is associated with the formation of a chemically reactive intermediate that can bind irreversibly to CYP2D6, leading to its inactivation.[12][13] This mechanism-based inhibition suggests that propranolol can reduce its own metabolism over time.[14] The inhibitory effect is enhanced when 4-OHP is pre-incubated with human liver microsomes in the presence of an NADPH generating system, and this effect can be mitigated by the presence of glutathione, which likely scavenges the reactive intermediate.[12][13] While this inhibition is significant in vitro, clinical studies suggest that standard doses of propranolol (e.g., 80 mg twice daily) are insufficient to cause a clinically relevant shift in CYP2D6 phenotype, a phenomenon known as "phenocopying".[12][13]

Clinical and Pharmacogenetic Implications

The high degree of polymorphism in the CYP2D6 gene has significant clinical implications for drugs metabolized by this enzyme.[3]

  • Phenotype Variability: The distribution of CYP2D6 metabolizer phenotypes varies among different ethnic populations. The decreased function CYP2D6*10 allele, for instance, is common in Asian populations, leading to a higher prevalence of intermediate metabolizers.[9]

  • Metabolite Formation: As demonstrated, individuals with poor or intermediate metabolizer status exhibit significantly reduced formation of 4-hydroxypropranolol compared to normal metabolizers.[1][8]

  • Racial Differences: Studies have observed racial differences in propranolol metabolism, with CYP1A2- and CYP2D6-mediated 4-hydroxylation being approximately 70% and 100% higher, respectively, in African-Americans compared with Caucasians.[6] These differences may have implications for drug efficacy and toxicity.[6]

  • Drug Interactions: Co-administration of propranolol with potent CYP2D6 inhibitors (e.g., quinidine, certain SSRIs) can phenocopy the PM state, leading to reduced 4-OHP formation and potentially altered clinical outcomes.[4][6]

Conclusion

The metabolism of propranolol to its active metabolite, 4-hydroxypropranolol, is a critical pathway governed primarily by the polymorphic enzyme CYP2D6. Quantitative data clearly demonstrate the high efficiency of CYP2D6 in this reaction and the significant impact of an individual's genetic phenotype on the rate of metabolite formation. Furthermore, the product of this reaction, 4-hydroxypropranolol, acts as both a competitive and mechanism-based inhibitor of CYP2D6, creating a complex feedback loop. For researchers and professionals in drug development, a thorough understanding of these intricate metabolic relationships is essential for optimizing therapy, minimizing adverse effects, and advancing the principles of personalized medicine for propranolol and other CYP2D6 substrates.

References

The Pivotal Role of Glucuronidation in 4-Hydroxypropranolol Hydrochloride Clearance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the metabolic pathway of glucuronidation in the clearance of 4-hydroxypropranolol (B128105), the primary active metabolite of the widely prescribed beta-blocker, propranolol (B1214883). Propranolol undergoes extensive first-pass metabolism, with its pharmacological activity being significantly influenced by the formation and subsequent elimination of its metabolites. 4-hydroxypropranolol, equipotent to its parent compound, is principally cleared from the systemic circulation via conjugation with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), is a critical determinant of the pharmacokinetic profile and therapeutic efficacy of propranolol. This document details the enzymatic pathways, summarizes key pharmacokinetic data, outlines relevant experimental protocols, and provides visual representations of the metabolic processes to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Propranolol, a non-selective beta-adrenergic receptor antagonist, is extensively metabolized in the liver following oral administration.[1] One of its major and pharmacologically active metabolites is 4-hydroxypropranolol.[2] The formation of 4-hydroxypropranolol is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[3] While 4-hydroxypropranolol exhibits beta-blocking activity comparable to propranolol, its contribution to the overall therapeutic effect is transient due to its rapid elimination from the body.[2][4] The primary mechanism for the clearance of 4-hydroxypropranolol is phase II metabolism, specifically glucuronidation, which involves the conjugation of the metabolite with glucuronic acid to form a more water-soluble compound, 4-hydroxypropranolol glucuronide (4-OHPG), that is readily excreted.[5][6] This guide elucidates the critical role of this glucuronidation pathway in the overall disposition of 4-hydroxypropranolol.

Metabolic Pathway of 4-Hydroxypropranolol Glucuronidation

The metabolic journey from propranolol to the excretion of its hydroxylated metabolite is a two-step process involving phase I and phase II enzymes.

Phase I Metabolism: Propranolol is first hydroxylated at the fourth position of its naphthalene (B1677914) ring to form 4-hydroxypropranolol. This reaction is predominantly mediated by the polymorphic enzyme CYP2D6, with minor contributions from CYP1A2.[3]

Phase II Metabolism: 4-hydroxypropranolol possesses two potential sites for glucuronidation: the aliphatic hydroxyl group on the isopropanolamine side chain and the aromatic hydroxyl group on the naphthalene ring.[4][7] The conjugation of glucuronic acid to one of these hydroxyl groups is catalyzed by a subset of UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies have identified UGT1A7, UGT1A8, UGT1A9, and UGT2A1 as the key enzymes responsible for the glucuronidation of 4-hydroxypropranolol.[4][7][8] While both aromatic and aliphatic glucuronidation can occur in vitro, analysis of human urine suggests that aromatic-linked glucuronidation is the predominant pathway in vivo.[9] The resulting 4-hydroxypropranolol glucuronide is a more polar and readily excretable compound.

Propranolol Propranolol 4-Hydroxypropranolol 4-Hydroxypropranolol Propranolol->4-Hydroxypropranolol CYP2D6 (major) CYP1A2 (minor) 4-Hydroxypropranolol Glucuronide 4-Hydroxypropranolol Glucuronide 4-Hydroxypropranolol->4-Hydroxypropranolol Glucuronide UGT1A7, UGT1A8, UGT1A9, UGT2A1 Excretion Excretion 4-Hydroxypropranolol Glucuronide->Excretion Urine

Metabolic pathway of 4-hydroxypropranolol.

Quantitative Pharmacokinetic Data

The clearance of 4-hydroxypropranolol is intrinsically linked to the efficiency of its glucuronidation. The following tables summarize key pharmacokinetic parameters for 4-hydroxypropranolol and its glucuronide conjugate following oral administration of propranolol.

Parameter4-Hydroxypropranolol (HO-P)4-Hydroxypropranolol Glucuronide (HO-P-G)PropranololReference
AUC₀-∞ (ng·hr/mL) after 20 mg oral dose 59 ± 9-72 ± 9[10]
AUC₀-∞ (ng·hr/mL) after 80 mg oral dose 162 ± 21-306 ± 46[10]
Peak Plasma Concentration (Cmax) Reached at 1 to 1.5 hoursLevels rise to 3.5- to 5-fold above HO-P-[10]
Apparent Half-life (t₁/₂) (hours) 3.0 to 4.23.0 to 4.23.0 to 4.2[10]
FormulationDosePeak Plasma Propranolol (ng/mL)Peak Plasma 4-Hydroxypropranolol (ng/mL)Reference
Conventional 160 mg (single dose)~280~60[11]
Slow-release 160 mg (single dose)286[11]

Experimental Protocols

A comprehensive understanding of 4-hydroxypropranolol glucuronidation relies on robust in vitro and in vivo experimental methodologies.

In Vitro Glucuronidation Assay Using Human Liver Microsomes

This protocol is designed to determine the kinetics of 4-hydroxypropranolol glucuronidation in a complex enzyme system mimicking the liver environment.

Objective: To measure the formation of 4-hydroxypropranolol glucuronide in human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • 4-hydroxypropranolol hydrochloride

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing Tris-HCl buffer, MgCl₂, and human liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add 4-hydroxypropranolol to the mixture to initiate the reaction. The final substrate concentration should cover a range to determine kinetic parameters (e.g., 1-500 µM).

  • Addition of Cofactor: After a brief pre-incubation with the substrate, add UDPGA to start the glucuronidation reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of 4-hydroxypropranolol glucuronide.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Incubation Mixture Prepare Incubation Mixture (Buffer, MgCl2, HLMs) Pre-incubate_37C Pre-incubate at 37°C Incubation Mixture->Pre-incubate_37C Add Substrate Add 4-Hydroxypropranolol Pre-incubate_37C->Add Substrate Add Cofactor Add UDPGA Add Substrate->Add Cofactor Incubate_37C Incubate at 37°C Add Cofactor->Incubate_37C Terminate Reaction Terminate with ACN + Internal Standard Incubate_37C->Terminate Reaction Centrifuge Centrifuge Terminate Reaction->Centrifuge Analyze Supernatant LC-MS/MS Analysis Centrifuge->Analyze Supernatant

Workflow for in vitro glucuronidation assay.
Reaction Phenotyping with Recombinant UGT Isoforms

This protocol is used to identify the specific UGT enzymes responsible for the glucuronidation of 4-hydroxypropranolol.

Objective: To screen a panel of recombinant human UGT isoforms for their ability to metabolize 4-hydroxypropranolol.

Materials:

  • A panel of recombinant human UGT isoforms (e.g., expressed in baculovirus-infected insect cells)

  • This compound

  • UDPGA

  • Appropriate buffer system for each UGT isoform

  • Other reagents as per the in vitro glucuronidation assay protocol

Procedure:

  • Follow the general procedure for the in vitro glucuronidation assay described in section 4.1.

  • In separate incubations, replace the human liver microsomes with individual recombinant UGT isoforms.

  • A control incubation without any enzyme should be included to account for non-enzymatic degradation.

  • Quantify the formation of 4-hydroxypropranolol glucuronide for each UGT isoform.

  • The relative activity of each isoform can be determined by comparing the rate of product formation.

Conclusion

Glucuronidation is the principal clearance pathway for the active metabolite, 4-hydroxypropranolol. The efficiency of this process, mediated by specific UGT isoforms, significantly influences the duration of action and overall pharmacokinetic profile of orally administered propranolol. A thorough understanding of this metabolic pathway is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and for the development of new chemical entities that may be subject to similar metabolic fates. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working in this area.

References

antioxidant properties of 4-Hydroxypropranolol hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Antioxidant Properties of 4-Hydroxypropranolol Hydrochloride For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxypropranolol (4-HOP), the major metabolite of the widely used β-blocker propranolol (B1214883), has demonstrated exceptionally potent antioxidant properties in various in vitro models.[1][2] This technical guide provides a comprehensive overview of its antioxidant capabilities, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows. Studies reveal that 4-HOP is a significantly more powerful antioxidant than its parent compound, propranolol, and even surpasses the efficacy of Trolox, a water-soluble analog of Vitamin E.[1][3][4] Its primary mechanism of action is identified as a "chain-breaking" antiperoxidant, which allows it to effectively inhibit lipid peroxidation and protect cellular components from oxidative damage.[1][4] This document serves as a resource for researchers investigating the therapeutic potential of 4-Hydroxypropranolol beyond its β-adrenergic blocking activity.

Quantitative Antioxidant Activity Data

The antioxidant efficacy of this compound has been quantified in several in vitro systems. The data consistently shows its superiority over both propranolol and the standard antioxidant, Trolox.[1][3] The following table summarizes the key findings for easy comparison.

Assay TypeModel SystemOxidative Stress InducerParameter4-Hydroxypropranolol (4-HOP)PropranololTrolox (Vitamin E Analog)
Lipid Peroxidation Inhibition Isolated Rat Hepatic MicrosomesIron-catalyzed hydroxyl radical systemIC₅₀ 1.1 µM[1][3][5]168 µM[1][3]4.3 µM[1][3]
LDL Oxidation Inhibition Isolated Human Low-Density Lipoprotein (LDL)7.5 µM Cu(II)Lag Phase Delay 45 min (@ 1 µM) 108 min (@ 3 µM)[1][3]6 min (@ 3 µM)[1][3]47 min (@ 3 µM)[1][3]
Cellular Glutathione (B108866) Protection Cultured Bovine Aortic Endothelial CellsIron-catalyzed oxy-radical systemEC₅₀ 1.2 µM[1][3][5]49 µM[1][3]7.9 µM[1][3]

IC₅₀: The concentration required to inhibit 50% of the activity. A lower value indicates higher potency. EC₅₀: The concentration required to achieve 50% of the maximum protective effect.

Visualized Mechanism and Workflows

Mechanism of Action: Chain-Breaking Antioxidant

The primary antioxidant mechanism of 4-Hydroxypropranolol is as a "chain-breaking" antiperoxidant.[1][4] It donates a hydrogen atom to lipid radicals, thereby terminating the radical chain reaction of lipid peroxidation and preventing further damage to cellular membranes and lipoproteins.

G cluster_propagation Peroxidation Cycle cluster_inhibition Inhibition by 4-HOP ROS Reactive Oxygen Species (ROS) Lipid Polyunsaturated Lipid ROS->Lipid Initiation Lipid_Radical Lipid Radical (L•) Lipid->Lipid_Radical HP4 4-Hydroxypropranolol (4-HOP) Lipid_Radical->HP4 Quenched by Lipid_Peroxide Lipid Peroxide (Damage) Chain_Reaction Chain Reaction (Propagation) Lipid_Radical->Chain_Reaction Attacks another Lipid HP4_Radical 4-HOP Radical (Stable) HP4->HP4_Radical Forms stable radical Chain_Reaction->Lipid_Radical Chain_Reaction->Lipid_Peroxide Leads to

Caption: Chain-breaking mechanism of 4-Hydroxypropranolol.

General Experimental Workflow for In Vitro Antioxidant Assays

The evaluation of 4-Hydroxypropranolol's antioxidant properties follows a structured experimental workflow, from preparation of the test compound to the final data analysis.

prep_compound 1. Prepare Stock Solution of 4-Hydroxypropranolol HCl pre_incubate 3. Pre-incubate System with 4-HOP Dilutions prep_compound->pre_incubate prep_assay 2. Prepare In Vitro System (e.g., Microsomes, Cells, LDL) prep_assay->pre_incubate induce_stress 4. Induce Oxidative Stress (e.g., add Fe/Cu, Peroxynitrite generator) pre_incubate->induce_stress incubate 5. Incubate for Defined Period induce_stress->incubate measure 6. Measure Endpoint (e.g., TBARS, Glutathione, Absorbance) incubate->measure analyze 7. Data Analysis (Calculate % Inhibition, IC₅₀/EC₅₀) measure->analyze control_pos Positive Control (e.g., Trolox) control_pos->pre_incubate control_neg Negative Control (No Antioxidant) control_neg->pre_incubate

Caption: General workflow for in vitro antioxidant testing.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature for assessing the antioxidant activity of 4-Hydroxypropranolol.[1][3]

Microsomal Lipid Peroxidation Inhibition Assay

This assay measures the ability of 4-HOP to prevent the iron-catalyzed peroxidation of lipids in isolated hepatic microsomal membranes. Lipid peroxidation is quantified using the Thiobarbituric Acid Reactive Substances (TBARS) method.[3]

  • Materials:

    • Isolated rat hepatic microsomes

    • This compound, Propranolol, Trolox

    • Potassium phosphate (B84403) buffer (pH 7.4)

    • Ferric chloride (FeCl₃)

    • Adenosine diphosphate (B83284) (ADP)

    • Dihydroxyfumarate (DHF)

    • Thiobarbituric acid (TBA)

    • Trichloroacetic acid (TCA)

    • Butylated hydroxytoluene (BHT)

    • Spectrophotometer

  • Protocol:

    • Prepare a microsomal suspension (e.g., 0.20 mg protein/mL) in potassium phosphate buffer.

    • Add various concentrations of 4-HOP, propranolol, or Trolox to the microsomal suspensions. Include a vehicle control.

    • Pre-incubate the mixtures for 20 minutes at 30°C.[3]

    • Initiate lipid peroxidation by adding the iron-catalyzed hydroxyl-generating system (Fe-ADP and DHF).[1][3]

    • Incubate the reaction for 15 minutes at 30°C.[3]

    • Stop the reaction by adding a solution of TCA and BHT.

    • Add TBA solution and heat the samples at 95°C for 30 minutes to allow for color development.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the percentage inhibition of TBARS formation relative to the control and determine the IC₅₀ value from the dose-response curve.

Cellular Glutathione Depletion Assay

This assay assesses the cytoprotective effect of 4-HOP by measuring its ability to prevent the depletion of intracellular glutathione (GSH), a critical endogenous antioxidant, in cultured cells subjected to oxidative stress.[1][3]

  • Materials:

    • Cultured bovine aortic endothelial cells (or other suitable cell line)

    • Cell culture medium

    • This compound, Propranolol, Trolox

    • Oxidative stress inducer (e.g., Fe-catalyzed oxy-radical system or a peroxynitrite generator like 3-morpholinosydnonimine).[1]

    • Reagents for glutathione quantification (e.g., Ellman's reagent - DTNB)

    • Cell lysis buffer

    • Microplate reader

  • Protocol:

    • Culture endothelial cells to confluence in 96-well plates.

    • Pre-treat the cells with various concentrations of 4-HOP or control compounds in fresh medium for 30 minutes.[1][3]

    • Induce oxidative stress by exposing the cells to the chosen radical-generating system.

    • Incubate for a specified time (e.g., 50 minutes) to induce GSH depletion.[1]

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells to release intracellular contents.

    • Quantify the total glutathione content in the cell lysates using a colorimetric assay (e.g., DTNB assay, measuring absorbance at 412 nm).

    • Calculate the degree of protection against GSH loss for each concentration and determine the EC₅₀ value.

General DPPH Radical Scavenging Assay

This common spectrophotometric assay measures the capacity of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[6][7]

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or Ethanol (spectrophotometric grade)

    • This compound

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate

    • Microplate reader capable of reading at 517 nm

  • Protocol:

    • Prepare a 0.1 mM working solution of DPPH in methanol or ethanol.[6]

    • Prepare a series of dilutions of 4-HOP in the same solvent.

    • In a 96-well plate, add 100 µL of each 4-HOP dilution to separate wells.[6]

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[6]

    • Prepare a blank (solvent + DPPH) and a control (solvent only).

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

    • Measure the decrease in absorbance at 517 nm.[7]

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Conclusion

The in vitro evidence strongly supports the classification of this compound as a potent antioxidant.[1] Its ability to inhibit lipid peroxidation and protect cells from oxidative stress at low micromolar concentrations surpasses that of its parent drug, propranolol, and the benchmark antioxidant, Trolox.[1][3][4] These findings, substantiated by clear quantitative data and robust experimental protocols, highlight a significant pharmacological property of this metabolite. For researchers in drug development, the antioxidant capacity of 4-Hydroxypropranolol may represent an important, and perhaps underappreciated, component of the overall therapeutic benefits observed with propranolol administration, warranting further investigation into its clinical relevance in conditions associated with oxidative stress.[1]

References

The Discovery and Pharmacological Significance of 4-Hydroxypropranolol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the history, discovery, and experimental characterization of the active metabolite of propranolol (B1214883).

Introduction

Propranolol, the first clinically successful beta-adrenergic receptor antagonist, revolutionized the treatment of cardiovascular diseases following its development in the 1960s.[1][2] Its mechanism of action and therapeutic efficacy are well-established. However, a crucial aspect of its pharmacology lies in its metabolism, particularly the formation of its major active metabolite, 4-hydroxypropranolol (B128105). This technical guide provides a comprehensive overview of the discovery and history of 4-hydroxypropranolol, detailing its pharmacological properties, the experimental protocols used for its identification and quantification, and a summary of key quantitative data.

Discovery and Early History

The existence of a pharmacologically active metabolite of propranolol was first suggested by studies in the late 1960s and early 1970s. While P.A. Bond reported on the metabolism of propranolol in Nature in 1967, the definitive identification and characterization of 4-hydroxypropranolol as a significant, active metabolite emerged shortly thereafter.[3]

A pivotal 1970 study by Paterson and colleagues provided strong evidence for the formation of an active metabolite after oral administration of propranolol.[1] They observed a discrepancy in the plasma concentration of propranolol required to produce a given level of beta-blockade when administered orally versus intravenously, suggesting the presence of an unmeasured active substance after oral dosing.[4]

The formal characterization of this metabolite was extensively detailed in a landmark 1971 paper by Fitzgerald and O'Donnell.[5] This study confirmed that 4-hydroxypropranolol is a major metabolite produced after oral propranolol administration and demonstrated its potent beta-adrenoceptor blocking activity, comparable to that of the parent drug.[5]

Pharmacological Profile of 4-Hydroxypropranolol

Subsequent research has elucidated a multifaceted pharmacological profile for 4-hydroxypropranolol, distinguishing it from propranolol in several key aspects.

Beta-Adrenergic Blocking Activity

4-Hydroxypropranolol is a potent, non-selective beta-adrenoceptor antagonist, equipotent to propranolol in its ability to block the effects of isoprenaline on heart rate and blood pressure.[5] It inhibits both β1- and β2-adrenergic receptors.[6]

Intrinsic Sympathomimetic Activity (ISA)

Unlike propranolol, 4-hydroxypropranolol exhibits intrinsic sympathomimetic activity.[5] In catecholamine-depleted animal models, it has been shown to cause an increase in heart rate, an effect that is antagonized by propranolol itself.[5]

Membrane Stabilizing Activity

At higher concentrations, 4-hydroxypropranolol demonstrates membrane-stabilizing activity, a property it shares with propranolol.[5] This is characterized by a dose-dependent decrease in heart rate and myocardial contractility that is independent of its beta-blocking action.[5]

Antioxidant Properties

More recent studies have also highlighted the potent antioxidant properties of 4-hydroxypropranolol.[6]

Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize key quantitative data related to the pharmacology and pharmacokinetics of 4-hydroxypropranolol.

Table 1: Pharmacological Activity of 4-Hydroxypropranolol

ParameterSpeciesTissue/ModelValueReference
β1-Adrenoceptor Antagonism (pA2) ------8.24[6]
β2-Adrenoceptor Antagonism (pA2) ------8.26[6]
Isoprenaline Antagonism (Heart Rate) CatAnesthetizedSimilar potency to propranolol[5]
Isoprenaline Antagonism (Blood Pressure) CatAnesthetizedSimilar potency to propranolol[5]

Table 2: Pharmacokinetic Parameters of 4-Hydroxypropranolol in Humans

ParameterDosingValueReference
Half-life (t½) Single Oral Dose5.2 to 7.5 hours[7]
Peak Plasma Concentration (Cmax) 160 mg slow-release propranolol6 ng/mL[8]
Time to Peak Plasma Concentration (Tmax) Oral Dose1 to 2 hours[4]
Plasma Concentration Range (Chronic Therapy) Variable Oral Doses2.1 to 36.0 ng/mL[9]

Experimental Methodologies

The identification and quantification of 4-hydroxypropranolol have relied on the development of sensitive and specific analytical techniques.

Early Identification and Quantification: High-Performance Liquid Chromatography (HPLC)

In the initial decades following its discovery, high-performance liquid chromatography (HPLC) with fluorescence detection was the primary method for the simultaneous measurement of propranolol and 4-hydroxypropranolol in plasma.[8][10][11]

Typical HPLC Protocol (based on historical methods):

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard (e.g., pronethalol).

    • Add 1 mL of 1 M sodium hydroxide.

    • Extract with 5 mL of diethyl ether by vortexing for 10 minutes.

    • Centrifuge at 2000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 35:65 v/v), pH adjusted to 3.0.

    • Flow Rate: 1.5 mL/min.

    • Detection: Fluorescence detector with excitation at 290 nm and emission at 360 nm.

Modern Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

More recently, LC-MS/MS has become the gold standard for the highly sensitive and selective quantification of 4-hydroxypropranolol, allowing for the determination of both free and conjugated forms in plasma.[12]

Typical LC-MS/MS Protocol:

  • Sample Preparation (Solid-Phase Extraction):

    • To 300 µL of plasma, add an internal standard (e.g., deuterated 4-hydroxypropranolol).

    • Load the sample onto a pre-conditioned solid-phase extraction cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol).

    • Evaporate the eluate and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable C18 or other reversed-phase column.

    • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for 4-hydroxypropranolol and its internal standard.

Visualized Pathways and Workflows

Metabolic Pathway of Propranolol to 4-Hydroxypropranolol

Propranolol Metabolism Propranolol Propranolol Hydroxypropranolol 4-Hydroxypropranolol Propranolol->Hydroxypropranolol CYP2D6 (major) CYP1A2 (minor) Conjugates Glucuronide and Sulfate Conjugates Hydroxypropranolol->Conjugates UGTs, SULTs

Caption: Metabolic conversion of propranolol to 4-hydroxypropranolol and its subsequent conjugation.

Experimental Workflow for 4-Hydroxypropranolol Analysis

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Processing Plasma_Sample Plasma Sample Collection Extraction Extraction (LLE or SPE) Plasma_Sample->Extraction HPLC HPLC Separation Extraction->HPLC Detection Detection (Fluorescence or MS/MS) HPLC->Detection Quantification Quantification Detection->Quantification

Caption: Generalized workflow for the analysis of 4-hydroxypropranolol in plasma samples.

Conclusion

The discovery of 4-hydroxypropranolol marked a significant milestone in understanding the complete pharmacological profile of propranolol. Its comparable beta-blocking activity, coupled with its unique intrinsic sympathomimetic properties, underscores the importance of considering active metabolites in drug development and clinical practice. The evolution of analytical techniques from HPLC to LC-MS/MS has enabled a more precise characterization of its pharmacokinetics and its contribution to the overall therapeutic effect of propranolol. This guide provides a foundational technical resource for scientists and researchers engaged in the study of drug metabolism and pharmacology.

References

4-Hydroxypropranolol hydrochloride solubility in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-Hydroxypropranolol (B128105) Hydrochloride in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Hydroxypropranolol hydrochloride, an active metabolite of the β-adrenergic receptor antagonist, propranolol (B1214883).[1] Understanding the solubility of this compound is critical for a wide range of applications, from in vitro assays to formulation development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and relevant biochemical pathways.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The data is summarized in the table below for easy comparison. It is important to note that factors such as temperature, pH, and the use of techniques like sonication can influence solubility.[2]

SolventSolubilityConcentration (mM)¹NotesSource
Dimethyl Sulfoxide (DMSO)100 mg/mL320.72 mMRequires sonication. Hygroscopic DMSO can impact solubility.[2]
Dimethyl Sulfoxide (DMSO)30 mg/mL96.22 mM-[1]
Dimethylformamide (DMF)50 mg/mL160.36 mM-[1]
Ethanol30 mg/mL96.22 mM-[1]
MethanolSlightly Soluble-Qualitative data.[3]
WaterSlightly Soluble-Qualitative data for the deuterated hydrochloride salt.[4]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL1.60 mM-[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 8.02 mMClear solution.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 8.02 mMClear solution.[2]

¹ Molar concentration calculated based on a molecular weight of 311.80 g/mol for this compound.[1][5]

Experimental Protocol: Thermodynamic Solubility Determination

The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[6][7] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[8]

Shake-Flask Method Protocol
  • Preparation: Add an excess amount of this compound solid to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure a saturated solution is achieved.[6]

  • Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[9] A mechanical shaker or orbital incubator is recommended for consistent agitation.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid. This can be achieved through centrifugation followed by careful collection of the supernatant or by filtration using a chemically inert filter (e.g., PTFE) that does not absorb the solute.

  • Quantification: Dilute the clear, saturated supernatant with an appropriate solvent to a concentration within the working range of the analytical method.

  • Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or LC-MS/MS.[10][11]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualized Workflows and Pathways

Metabolic Pathway of Propranolol

4-Hydroxypropranolol is a primary and pharmacologically active metabolite of propranolol.[1] Its formation is primarily catalyzed by the cytochrome P450 enzyme, CYP2D6, through aromatic hydroxylation.[1]

Propranolol Propranolol Metabolite 4-Hydroxypropranolol (Active Metabolite) Propranolol->Metabolite Aromatic Hydroxylation Enzyme CYP2D6 Enzyme->Propranolol

Caption: Metabolic conversion of Propranolol to 4-Hydroxypropranolol.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

start Start: Excess Solid + Solvent agitate Agitate at Constant Temp (24-72h for Equilibration) start->agitate separate Phase Separation (Centrifuge/Filter) agitate->separate supernatant Collect Saturated Supernatant separate->supernatant quantify Dilute and Quantify (e.g., HPLC, LC-MS) supernatant->quantify end End: Solubility Data quantify->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

stability of 4-Hydroxypropranolol hydrochloride under storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-Hydroxypropranolol (B128105) hydrochloride under various storage conditions. It is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and handling of this active pharmaceutical ingredient (API). The information compiled herein is based on publicly available data and established scientific principles of drug stability testing.

Overview of 4-Hydroxypropranolol Hydrochloride

4-Hydroxypropranolol is the major active metabolite of the widely used beta-blocker, propranolol (B1214883). It exhibits comparable pharmacological activity to its parent compound and is therefore of significant interest in clinical and pharmaceutical research. The hydrochloride salt is a common form used in experimental and developmental studies. Understanding its stability profile is critical for ensuring the integrity, potency, and safety of research findings and potential pharmaceutical formulations.

Storage and Stability of Solid this compound

The stability of this compound in its solid, crystalline form is crucial for long-term storage and handling. Data from various suppliers provide recommendations for optimal storage conditions to maintain its purity and integrity.

Table 1: Recommended Storage Conditions and Stability of Solid this compound

SupplierRecommended Storage TemperatureReported StabilityCitation
Cayman Chemical-20°C≥ 4 years[1]
ShimadzuNot specified≥ 1 year[2]
Sigma-Aldrich2-8°CLimited shelf life (refer to label)
Chemsrc2-8°CNot specified[3]

It is imperative for researchers to consult the certificate of analysis and supplier-specific recommendations for the particular batch being used.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[4][5] While specific forced degradation studies on this compound are not extensively published, the general principles as outlined by the International Council for Harmonisation (ICH) guidelines can be applied.[4]

Experimental Protocols for Forced Degradation

The following protocols outline the general methodologies for subjecting this compound to various stress conditions. The extent of degradation should typically be targeted in the range of 5-20% to ensure that the primary degradation products are formed without excessive decomposition.[6]

3.1.1. Hydrolytic Degradation

  • Acidic Conditions:

    • Prepare a solution of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is limited).

    • Add a strong acid, such as 0.1 M to 1.0 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6]

    • The reaction can be carried out at room temperature or elevated temperatures (e.g., 50-60°C) to accelerate degradation.[6]

    • Samples should be withdrawn at various time points, neutralized, and analyzed by a suitable analytical method (e.g., HPLC).

  • Alkaline Conditions:

    • Prepare a solution of this compound.

    • Add a strong base, such as 0.1 M to 1.0 M sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[6]

    • Follow the same procedure for temperature control, sampling, and analysis as described for acidic conditions. A study on the parent compound, propranolol, indicated that it undergoes more degradation in NaOH compared to HCl.[7]

  • Neutral Conditions:

    • Dissolve this compound in water.

    • Reflux the solution to induce hydrolysis.

    • Monitor the degradation over time.

3.1.2. Oxidative Degradation

  • Prepare a solution of this compound.

  • Add a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂), typically in the range of 3-30%.

  • The reaction is usually performed at room temperature.

  • Analyze the samples at different time intervals.

3.1.3. Photolytic Degradation

  • Expose a solution of this compound and the solid API to a combination of UV and visible light.

  • The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze both the light-exposed and dark control samples.

3.1.4. Thermal Degradation

  • Expose the solid this compound to elevated temperatures, typically in a controlled oven.

  • Temperatures may range from 40°C to 80°C, depending on the melting point and thermal stability of the compound. A kinetic study on propranolol degradation was conducted at temperatures ranging from 40 to 70 °C.[8][9]

  • Analyze the samples at various time points to determine the extent of degradation.

Analytical Methodologies for Stability Testing

A crucial aspect of stability assessment is the use of validated, stability-indicating analytical methods that can separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Table 2: Analytical Methods for the Determination of 4-Hydroxypropranolol

Analytical TechniqueDetailsApplicationCitation
HPLC with Fluorescence DetectionC-18 reversed-phase column with a mobile phase of acetonitrile-methanol-phosphoric acid at pH 4.Quantification in serum.[10]
HPLCDeveloped for the determination of propranolol and 4-hydroxypropranolol in human plasma.Bioanalysis.[11]
LC-MS/MSSolid-phase extraction followed by tandem mass spectrometry.Simultaneous determination of free and total propranolol and 4-hydroxypropranolol in human plasma.[12]
HPTLCMobile phase of chloroform: acetonitrile: methanol: glacial acetic acid.Simultaneous estimation of Propranolol hydrochloride and Flunarizine dihydrochloride.
VoltammetryGlassy carbon electrode.Electrochemical determination of propranolol and its major metabolites.[13][14]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of stability testing and the metabolic pathway of the parent compound, propranolol.

experimental_workflow cluster_planning Planning and Preparation cluster_stress_testing Forced Degradation Studies cluster_analysis Analysis and Characterization cluster_output Outcome api 4-Hydroxypropranolol HCl API method_dev Develop & Validate Stability-Indicating Method (e.g., HPLC) api->method_dev hydrolysis Hydrolysis (Acid, Base, Neutral) method_dev->hydrolysis oxidation Oxidation (e.g., H2O2) method_dev->oxidation photolysis Photolysis (UV/Vis Light) method_dev->photolysis thermal Thermal Stress (Elevated Temperature) method_dev->thermal analysis Analyze Stressed Samples (e.g., HPLC, LC-MS) hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis identification Identify & Characterize Degradation Products analysis->identification pathway Elucidate Degradation Pathways identification->pathway report Stability Report pathway->report metabolic_pathway propranolol Propranolol hydroxypropranolol 4-Hydroxypropranolol propranolol->hydroxypropranolol CYP2D6 glucuronide 4-Hydroxypropranolol β-D-Glucuronide hydroxypropranolol->glucuronide Glucuronidation sulfate 4-Hydroxypropranolol Sulfate hydroxypropranolol->sulfate Sulfation

References

4-Hydroxypropranolol hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Hydroxypropranolol (B128105) hydrochloride, a key active metabolite of the widely used beta-blocker, propranolol (B1214883). This document outlines its fundamental chemical properties, detailed experimental protocols for its analysis, and visual representations of its metabolic and signaling pathways.

Core Chemical and Physical Data

4-Hydroxypropranolol hydrochloride is the hydrochloride salt of 4-hydroxypropranolol, a primary metabolite of propranolol formed in the liver. It is a non-selective β-adrenergic receptor antagonist, similar in potency to its parent compound.

Below is a summary of its key quantitative data:

PropertyValueCitations
CAS Number 14133-90-5
Molecular Formula C₁₆H₂₂ClNO₃
Molecular Weight 311.80 g/mol
Alternate CAS Number (Free Base) 10476-53-6

Metabolic Pathway of Propranolol to 4-Hydroxypropranolol

Propranolol undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. The formation of 4-hydroxypropranolol is a critical step in its biotransformation.

Metabolic Pathway of Propranolol Propranolol Propranolol Metabolite 4-Hydroxypropranolol Propranolol->Metabolite Aromatic Hydroxylation Enzyme CYP2D6 (primary) CYP1A2 (minor) Enzyme->Propranolol

Caption: Metabolic conversion of propranolol to 4-hydroxypropranolol.

β-Adrenergic Receptor Signaling Pathway

As a β-adrenergic antagonist, 4-hydroxypropranolol exerts its pharmacological effects by blocking the action of catecholamines at β-adrenergic receptors. This action modulates the downstream signaling cascade.

β-Adrenergic Receptor Signaling Pathway Inhibition cluster_membrane Cell Membrane BetaReceptor β-Adrenergic Receptor GProtein G-protein (Gs) BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamine Catecholamine (e.g., Norepinephrine) Catecholamine->BetaReceptor Activates Metabolite 4-Hydroxypropranolol Hydrochloride Metabolite->BetaReceptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate) PKA->CellularResponse Phosphorylates targets leading to

Caption: Inhibition of the β-adrenergic signaling cascade by 4-hydroxypropranolol.

Experimental Protocols

Synthesis of this compound (Constructed Protocol)

Disclaimer: The following is a plausible, constructed synthesis protocol based on available literature for related compounds and intermediates. It has not been verified and should be adapted and optimized by qualified personnel.

Step 1: Synthesis of 1-(1-Naphthyloxy)-2,3-epoxypropane

  • To a solution of 1-naphthol (B170400) and an excess of epichlorohydrin (B41342) in a suitable solvent (e.g., dioxane or a phase-transfer catalyst system), add a solution of sodium hydroxide.

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as chloroform (B151607) or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 1-(1-naphthyloxy)-2,3-epoxypropane. This intermediate can be purified by column chromatography if necessary.

Step 2: Synthesis of 4-Hydroxypropranolol

  • Dissolve the 1-(1-naphthyloxy)-2,3-epoxypropane from Step 1 in a suitable solvent (e.g., toluene (B28343) or dichloromethane).

  • Add an excess of isopropylamine (B41738) to the solution. The reaction can be catalyzed by a mild base.

  • Stir the reaction at a controlled temperature (e.g., 25-45°C) for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to induce precipitation of the product.

  • Filter the solid and wash with a cold solvent to obtain crude 4-hydroxypropranolol. The crude product can be purified by recrystallization.

Step 3: Formation of this compound

  • Dissolve the purified 4-hydroxypropranolol in a suitable anhydrous solvent (e.g., ether or isopropanol).

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete.

  • Filter the resulting solid and wash with a cold solvent.

  • Dry the product under vacuum to yield this compound.

Determination of 4-Hydroxypropranolol in Human Plasma by HPLC-MS/MS

This protocol is adapted from published analytical methods for the simultaneous quantification of propranolol and its metabolites.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add an internal standard solution (e.g., a deuterated analog of 4-hydroxypropranolol).

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A reversed-phase C18 column (e.g., Hypersil GOLD C18, 2.1 x 50 mm, 1.9 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to separate the analyte from other plasma components.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for 4-hydroxypropranolol and the internal standard need to be determined and optimized.

4. Quantification

  • A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of 4-hydroxypropranolol.

  • The concentration of 4-hydroxypropranolol in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow: Quantification in Plasma

The following diagram illustrates the typical workflow for the quantitative analysis of 4-Hydroxypropranolol in a plasma sample.

Workflow for 4-Hydroxypropranolol Quantification in Plasma Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Inject HPLC Injection Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Quantify Data Analysis and Quantification Detect->Quantify

Caption: A typical experimental workflow for quantifying 4-hydroxypropranolol.

In Vivo Transformation of Propranolol to 4-Hydroxypropranolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo metabolic formation of 4-hydroxypropranolol (B128105), the major pharmacologically active metabolite of the non-selective beta-blocker, propranolol (B1214883). This document details the metabolic pathways, key enzymes, and experimental methodologies for studying this biotransformation, presenting quantitative data in a structured format and illustrating complex processes through diagrams.

Introduction

Propranolol, a widely prescribed medication for cardiovascular disorders, undergoes extensive metabolism in the body.[1] One of the primary metabolic routes is ring oxidation, leading to the formation of 4-hydroxypropranolol.[1] This metabolite is of significant interest as it retains beta-blocking activity, comparable in potency to the parent drug.[2][3] Understanding the in vivo formation of 4-hydroxypropranolol is crucial for comprehending propranolol's overall pharmacological profile, including its therapeutic efficacy and potential for drug-drug interactions.

Metabolic Pathways

The conversion of propranolol to 4-hydroxypropranolol is a Phase I metabolic reaction, primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. Following its formation, 4-hydroxypropranolol undergoes further Phase II metabolism, mainly through glucuronidation and sulfation, to facilitate its excretion.[1]

Primary Metabolic Pathway: Aromatic Hydroxylation

The principal pathway for the formation of 4-hydroxypropranolol is the aromatic hydroxylation of the naphthalene (B1677914) ring of propranolol.[1]

  • Primary Enzyme: Cytochrome P450 2D6 (CYP2D6) is the main enzyme responsible for this reaction.[1][2]

  • Secondary Enzyme: CYP1A2 also contributes to the 4-hydroxylation of propranolol, although to a lesser extent.[1][4] The involvement of CYP1A2 can become more significant in individuals with reduced CYP2D6 activity (poor metabolizers).[1]

Subsequent Metabolism of 4-Hydroxypropranolol

Once formed, 4-hydroxypropranolol is further metabolized via Phase II conjugation reactions:

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) are responsible for conjugating glucuronic acid to 4-hydroxypropranolol. Specific isoforms identified as capable of this reaction include UGT1A7, UGT1A8, UGT1A9, and UGT2A1.[5][6]

  • Sulfation: Sulfotransferases, particularly SULT1A3, are involved in the sulfation of 4-hydroxypropranolol.[1]

The metabolic cascade from propranolol to its hydroxylated and subsequently conjugated metabolites is depicted in the following signaling pathway diagram.

Propranolol Propranolol 4-Hydroxypropranolol 4-Hydroxypropranolol Propranolol->4-Hydroxypropranolol CYP2D6 (major) CYP1A2 (minor) Propranolol Glucuronide Propranolol Glucuronide Propranolol->Propranolol Glucuronide UGT1A9, UGT2B4, UGT2B7, UGT1A10 N-desisopropylpropranolol N-desisopropylpropranolol Propranolol->N-desisopropylpropranolol CYP1A2 (major) CYP2D6 (minor) 4-Hydroxypropranolol Glucuronide 4-Hydroxypropranolol Glucuronide 4-Hydroxypropranolol->4-Hydroxypropranolol Glucuronide UGT1A7, UGT1A8, UGT1A9, UGT2A1 4-Hydroxypropranolol Sulfate 4-Hydroxypropranolol Sulfate 4-Hydroxypropranolol->4-Hydroxypropranolol Sulfate SULT1A3 Napthoxylactic acid Napthoxylactic acid N-desisopropylpropranolol->Napthoxylactic acid MAOA, ALDH2

Propranolol Metabolic Pathway

Quantitative Data on In Vivo Formation

The plasma concentrations of propranolol and 4-hydroxypropranolol can vary significantly among individuals, influenced by factors such as genetics (e.g., CYP2D6 phenotype), co-administered drugs, and the formulation of propranolol administered.[1][7]

ParameterValueConditionReference
Plasma Concentration
Propranolol5.3 - 300 ng/mLChronic oral therapy in hypertensive patients[8]
4-Hydroxypropranolol2.1 - 36.0 ng/mLChronic oral therapy in hypertensive patients[8]
Mean Plasma Concentration Ratio (4-OH-Propranolol/Propranolol)0.130 (± 0.005)Chronic oral therapy in hypertensive patients[8]
Pharmacokinetics after Single Dose
Mean Peak Plasma Level (Propranolol)28 ng/mLSingle 160 mg slow-release formulation[9]
Mean Peak Plasma Level (4-Hydroxypropranolol)6 ng/mLSingle 160 mg slow-release formulation[9]
In Vitro Enzyme Kinetics
CYP2D6 Kᵢ for Propranolol35 nM (transgenic mouse liver microsomes)In vitro inhibition of dextrorphan (B195859) formation[10]
CYP2D6 Kᵢ for Propranolol10 nM (wild-type mouse liver microsomes)In vitro inhibition of dextrorphan formation[10]
4-Hydroxypropranolol Kᵢ for Metoprolol Metabolism~1 µMInhibition of CYP2D6 activity in human liver microsomes[11]

Experimental Protocols

The study of propranolol metabolism often involves in vitro systems, animal models, and clinical studies in humans. Below are representative protocols for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to determine the kinetics of 4-hydroxypropranolol formation and identify the contributing CYP enzymes.

Objective: To characterize the enzymatic formation of 4-hydroxypropranolol from propranolol.

Materials:

  • Human liver microsomes (HLMs)

  • Propranolol hydrochloride

  • 4-Hydroxypropranolol standard

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Selective CYP inhibitors (e.g., quinidine (B1679956) for CYP2D6)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine HLMs, potassium phosphate buffer, and propranolol at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the amount of 4-hydroxypropranolol formed.

  • Enzyme Inhibition (Optional): To determine the contribution of specific CYPs, repeat the experiment with the inclusion of selective inhibitors.

Quantification of Propranolol and 4-Hydroxypropranolol in Plasma

This protocol describes a common method for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma using HPLC with fluorescence detection.[9][12]

Objective: To measure the concentrations of propranolol and its primary metabolite in plasma samples.

Materials:

  • Human plasma samples

  • Propranolol and 4-hydroxypropranolol standards

  • Internal standard (e.g., quinidine)[12]

  • Ether

  • Sodium hydroxide (B78521) (to adjust pH)

  • Phosphoric acid

  • HPLC system with a C18 reversed-phase column and a fluorescence detector

Procedure:

  • Sample Preparation: To a plasma sample, add the internal standard and adjust the pH to 10 with sodium hydroxide.

  • Liquid-Liquid Extraction: Extract the analytes with ether.

  • Evaporation: Evaporate the ether layer to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small volume of the mobile phase (e.g., a mixture of acetonitrile, methanol, and phosphoric acid).[12]

  • HPLC Analysis: Inject the reconstituted sample into the HPLC system.

  • Detection: Monitor the eluent using a fluorescence detector with appropriate excitation and emission wavelengths for both propranolol and 4-hydroxypropranolol.

  • Quantification: Determine the concentrations of the analytes by comparing their peak height or area ratios to the internal standard against a calibration curve.

The general workflow for such an analytical experiment is outlined below.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard pH Adjustment pH Adjustment Add Internal Standard->pH Adjustment Liquid-Liquid Extraction Liquid-Liquid Extraction pH Adjustment->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC Injection HPLC Injection Reconstitution->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation Fluorescence Detection Fluorescence Detection Chromatographic Separation->Fluorescence Detection Peak Integration Peak Integration Fluorescence Detection->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Concentration Calculation Concentration Calculation Calibration Curve->Concentration Calculation

Analytical Workflow

Conclusion

The in vivo formation of 4-hydroxypropranolol is a critical aspect of propranolol's pharmacology. The primary metabolic conversion is mediated by CYP2D6, with a minor contribution from CYP1A2. The resulting active metabolite undergoes further conjugation by UGT and SULT enzymes. The study of this metabolic pathway relies on a combination of in vitro and in vivo experimental models, coupled with sensitive analytical techniques for the quantification of both the parent drug and its metabolite. A thorough understanding of these processes is essential for optimizing the therapeutic use of propranolol and for predicting and managing potential drug interactions.

References

An In-depth Technical Guide to the Intrinsic Sympathomimetic Activity of 4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intrinsic sympathomimetic activity (ISA) of 4-Hydroxypropranolol, a primary active metabolite of the widely used beta-blocker, propranolol (B1214883). This document delves into the pharmacological characteristics, quantitative data, experimental methodologies for assessment, and the underlying signaling pathways related to the partial agonist nature of this compound.

Introduction to Intrinsic Sympathomimetic Activity (ISA)

Intrinsic sympathomimetic activity refers to the capacity of certain beta-adrenergic receptor blockers to elicit a partial agonist response, thereby weakly stimulating the receptor in addition to their primary blocking action.[1][2] This dual pharmacological property can lead to different physiological effects compared to beta-blockers lacking ISA. For instance, beta-blockers with ISA may cause a smaller reduction in resting heart rate and cardiac output.[3] The clinical relevance and therapeutic implications of ISA are significant considerations in drug development and clinical application.[4]

Pharmacological Profile of 4-Hydroxypropranolol

4-Hydroxypropranolol is a significant metabolite of propranolol, particularly after oral administration, and is known to be pharmacologically active.[5][6] It acts as a non-selective beta-adrenergic receptor antagonist, exhibiting comparable potency to its parent compound, propranolol.[5][7] A key distinguishing feature of 4-Hydroxypropranolol is its possession of both intrinsic sympathomimetic and membrane-stabilizing activities.[5]

Quantitative Data Presentation

The following tables summarize the available quantitative data on the beta-adrenergic receptor blocking potency and the evidence for the intrinsic sympathomimetic activity of 4-Hydroxypropranolol.

Table 1: Beta-Adrenergic Receptor Blocking Potency of 4-Hydroxypropranolol

Receptor SubtypepA2 ValueReference
β1-adrenergic receptor8.24[7]
β2-adrenergic receptor8.26[7]

Table 2: In Vivo Evidence of Intrinsic Sympathomimetic Activity of 4-Hydroxypropranolol

Animal ModelExperimental ConditionMeasured ParameterObserved EffectReference
Catecholamine-depleted ratsIntravenous administrationHeart RateDose-dependent increase[5]
Catecholamine-depleted dogsDoses within 0.09-1.25 mg/kgHeart Rate and dP/dtIncrease[5]
Catecholamine-depleted dogsDoses within 0.09-1.25 mg/kgA-V Conduction TimeDecrease[5]

Experimental Protocols for Assessing Intrinsic Sympathomimetic Activity

The evaluation of ISA involves a combination of in vitro and in vivo assays designed to characterize the partial agonist properties of a compound. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is employed to determine the affinity of 4-Hydroxypropranolol for beta-adrenergic receptors.

  • Objective: To determine the equilibrium dissociation constant (Ki) of 4-Hydroxypropranolol for β1- and β2-adrenergic receptors.

  • Materials:

    • Cell membranes expressing the beta-adrenergic receptor subtype of interest.

    • Radioligand (e.g., [125I]-Iodocyanopindolol).

    • Unlabeled competitor (4-Hydroxypropranolol).

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare cell membranes from tissues or cultured cells expressing the target receptor.

    • In a series of tubes, incubate a fixed concentration of the radioligand with varying concentrations of unlabeled 4-Hydroxypropranolol.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay directly measures the ability of 4-Hydroxypropranolol to stimulate the enzyme adenylyl cyclase.

  • Objective: To quantify the activation of adenylyl cyclase by 4-Hydroxypropranolol and determine its maximal effect (Emax) relative to a full agonist (e.g., isoproterenol).

  • Materials:

    • Cell membranes expressing beta-adrenergic receptors.

    • Assay buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX).

    • 4-Hydroxypropranolol and a full agonist (isoproterenol).

    • Reagents for cAMP detection (e.g., competitive binding assay kits or chromatography).

  • Procedure:

    • Incubate cell membranes with varying concentrations of 4-Hydroxypropranolol or isoproterenol (B85558) in the assay buffer.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate at 37°C for a defined period (e.g., 10-15 minutes).

    • Terminate the reaction by heating or adding a stop solution (e.g., acidic solution).

    • Measure the amount of cAMP produced.

    • Construct dose-response curves and determine the EC50 and Emax values. The intrinsic activity is expressed as the Emax of 4-Hydroxypropranolol as a fraction or percentage of the Emax of the full agonist.

cAMP Accumulation Assay

This cell-based assay measures the downstream second messenger response to receptor activation.

  • Objective: To measure the accumulation of intracellular cAMP in response to stimulation with 4-Hydroxypropranolol.

  • Materials:

    • Intact cells expressing the beta-adrenergic receptor of interest.

    • Cell culture medium.

    • Phosphodiesterase inhibitor (e.g., IBMX).

    • 4-Hydroxypropranolol and a full agonist (isoproterenol).

    • Lysis buffer.

    • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Procedure:

    • Plate cells in a multi-well format and grow to the desired confluency.

    • Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulate the cells with various concentrations of 4-Hydroxypropranolol or isoproterenol for a specific time at 37°C.

    • Lyse the cells to release intracellular cAMP.

    • Quantify the cAMP levels in the cell lysates using a suitable detection method.

    • Generate dose-response curves to determine EC50 and Emax, and calculate the intrinsic activity.

Isolated Tissue Bath Experiment

This ex vivo assay assesses the functional response of a whole tissue to 4-Hydroxypropranolol.

  • Objective: To measure the physiological response (e.g., relaxation of pre-contracted tracheal smooth muscle or increase in the rate of spontaneously beating atria) induced by 4-Hydroxypropranolol.

  • Materials:

    • Isolated tissue preparation (e.g., guinea pig trachea, rat atria).

    • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

    • Isometric force transducer and data acquisition system.

    • 4-Hydroxypropranolol, a full agonist (isoproterenol), and a contracting agent (if necessary, e.g., carbachol (B1668302) for trachea).

  • Procedure:

    • Dissect the desired tissue and mount it in the organ bath under a resting tension.

    • Allow the tissue to equilibrate.

    • For relaxation studies, pre-contract the tissue with a suitable agent.

    • Add cumulative concentrations of 4-Hydroxypropranolol or isoproterenol to the bath and record the change in tissue tension.

    • Construct concentration-response curves to determine the potency (EC50) and efficacy (Emax) of 4-Hydroxypropranolol in producing a functional response.

Mandatory Visualizations

Signaling Pathways in Partial Agonism

The intrinsic sympathomimetic activity of 4-Hydroxypropranolol is a result of its ability to induce a sub-maximal conformational change in the beta-adrenergic receptor, leading to a less efficient activation of the downstream signaling cascade compared to a full agonist.

G_Protein_Signaling_Partial_Agonist Beta-Adrenergic Signaling by a Partial Agonist cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Partial_Agonist 4-Hydroxypropranolol (Partial Agonist) Beta_Receptor β-Adrenergic Receptor Partial_Agonist->Beta_Receptor Binds Full_Agonist Isoproterenol (Full Agonist) Full_Agonist->Beta_Receptor Binds (for comparison) G_Protein Gs Protein (αβγ) Beta_Receptor->G_Protein Partially Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (submaximal) AC->cAMP Converts cAMP_full cAMP (maximal) AC->cAMP_full Maximal conversion ATP ATP ATP->AC PKA Protein Kinase A (partially activated) cAMP->PKA Activates Cellular_Response Physiological Response (submaximal) PKA->Cellular_Response Phosphorylates Substrates

Caption: Beta-adrenergic signaling by a partial agonist.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive assessment of the intrinsic sympathomimetic activity of a test compound.

ISA_Workflow Experimental Workflow for ISA Assessment cluster_in_vitro In Vitro / Ex Vivo Characterization cluster_in_vivo In Vivo Confirmation arrow arrow Binding Radioligand Binding Assay (Determine Receptor Affinity) Functional_Biochemical Adenylyl Cyclase / cAMP Assays (Quantify Intrinsic Activity) Binding->Functional_Biochemical Proceed if binding is confirmed Functional_Tissue Isolated Tissue Bath Experiments (Assess Functional Response) Functional_Biochemical->Functional_Tissue Corroborate biochemical findings Animal_Model Catecholamine-Depleted Animal Model Functional_Tissue->Animal_Model Validate in a physiological system Measurement Measure Physiological Parameters (e.g., Heart Rate, Blood Pressure) Animal_Model->Measurement Observe in vivo effects

References

An In-depth Technical Guide on the Membrane Stabilizing Activity of 4-Hydroxypropranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxypropranolol (B128105) hydrochloride, a primary active metabolite of the widely used beta-blocker propranolol (B1214883), exhibits significant membrane stabilizing activity. This property, distinct from its beta-adrenergic receptor blockade, contributes to its pharmacological profile and is particularly evident at higher concentrations. The membrane stabilizing effect is analogous to the action of local anesthetics and is primarily attributed to the blockade of voltage-gated sodium channels. This technical guide synthesizes the available scientific information on the membrane stabilizing activity of 4-hydroxypropranolol hydrochloride, providing an overview of its mechanism, qualitative data, and relevant experimental protocols. While specific quantitative data for 4-hydroxypropranolol's membrane stabilizing potency remains limited in publicly available literature, this guide offers a comprehensive framework for its investigation and understanding.

Introduction

This compound is a pharmacologically active metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist.[1][2] While its beta-blocking potency is comparable to the parent compound, 4-hydroxypropranolol also possesses intrinsic sympathomimetic and notable membrane stabilizing activities.[1][2] The latter is a dose-dependent effect observed at concentrations generally higher than those required for beta-blockade.[1] This membrane stabilizing property, often referred to as a "quinidine-like" or local anesthetic effect, involves the modulation of ion channel function, leading to a reduction in cell excitability. Understanding this facet of 4-hydroxypropranolol's action is crucial for a complete characterization of its pharmacological and toxicological profiles.

Mechanism of Membrane Stabilizing Activity

The primary mechanism underlying the membrane stabilizing activity of this compound is believed to be the blockade of voltage-gated sodium channels in excitable membranes. This action is analogous to that of local anesthetics and the parent compound, propranolol.[3] By binding to and inhibiting these channels, 4-hydroxypropranolol reduces the influx of sodium ions that is necessary for the generation and propagation of action potentials. This leads to a decrease in the rate and amplitude of the initial rapid depolarization phase of the action potential, thereby reducing cell excitability and conduction velocity.

While direct studies on 4-hydroxypropranolol's interaction with specific sodium channel isoforms are scarce, research on propranolol has demonstrated a direct blocking effect on cardiac (NaV1.5) and neuronal (NaV1.1, NaV1.2, NaV1.3) sodium channels.[4] It is highly probable that 4-hydroxypropranolol shares this mechanism.

Na_Channel Voltage-Gated Sodium Channel (NaV) Na_Influx Sodium Ion Influx (Na+) Na_Channel->Na_Influx 4OH_Propranolol 4-Hydroxypropranolol Hydrochloride 4OH_Propranolol->Na_Channel Blockade Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Stabilization Membrane Stabilization Action_Potential->Stabilization

Proposed mechanism of membrane stabilization by 4-Hydroxypropranolol.

Quantitative Data on Membrane Stabilizing Activity

For context, studies on the parent compound, propranolol, provide quantitative insights into the related sodium channel blocking activity.

Table 1: Sodium Channel Blocking Activity of Propranolol (Parent Compound)

Channel TypeAssay ConditionIC50 (μM)Reference
NaV1.5 (cardiac)Tonic block21.4 (R-enantiomer) / 23.6 (S-enantiomer)[4]
NaV1.5 (cardiac)Use-dependent block2.7 (R-enantiomer) / 2.6 (S-enantiomer)[4]

Given that 4-hydroxypropranolol is a potent metabolite of propranolol, it is plausible that its membrane stabilizing activity would be in a comparable range, though further experimental verification is required.

Experimental Protocols

A widely accepted in-vitro method to assess the membrane stabilizing activity of a compound is the human red blood cell (HRBC) membrane stabilization assay . This assay is based on the principle that the compound can protect the erythrocyte membrane from lysis induced by hypotonic solutions or heat. The erythrocyte membrane is a well-established model for studying the effects of drugs on biological membranes.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Objective: To determine the ability of this compound to inhibit hypotonicity-induced hemolysis of human red blood cells.

Materials:

  • This compound

  • Fresh human blood (with anticoagulant)

  • Normal saline (0.9% NaCl)

  • Hypotonic saline (e.g., 0.25% NaCl)

  • Phosphate (B84403) buffer (pH 7.4)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Preparation of HRBC Suspension:

    • Centrifuge fresh human blood at 3000 rpm for 10 minutes.

    • Discard the supernatant (plasma and buffy coat).

    • Wash the packed red blood cells three times with an equal volume of normal saline.

    • Resuspend the washed erythrocytes in normal saline to prepare a 10% (v/v) suspension.

  • Assay Mixture Preparation:

    • Prepare different concentrations of this compound in normal saline.

    • In a set of centrifuge tubes, mix:

      • 2.0 mL of hypotonic saline

      • 1.0 mL of phosphate buffer (pH 7.4)

      • 0.5 mL of the HRBC suspension

      • 0.5 mL of the this compound solution (or standard drug/vehicle control).

    • Prepare a control tube containing normal saline instead of the hypotonic saline to represent 100% protection.

    • Prepare a drug control tube with the test solution but without the HRBC suspension to correct for any absorbance of the compound itself.

  • Incubation and Centrifugation:

    • Incubate the tubes at 37°C for 30 minutes.

    • Centrifuge the tubes at 3000 rpm for 10 minutes.

  • Spectrophotometric Analysis:

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.

  • Calculation of Percentage Inhibition:

    • Calculate the percentage of hemolysis and the percentage of inhibition of hemolysis using the following formulas:

      • % Hemolysis = (Absorbance of Test Sample / Absorbance of Control) x 100

      • % Inhibition = 100 - % Hemolysis

cluster_prep HRBC Suspension Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Blood Fresh Human Blood Centrifuge1 Centrifuge (3000 rpm, 10 min) Blood->Centrifuge1 Wash Wash with Normal Saline (3x) Centrifuge1->Wash Resuspend Resuspend in Normal Saline (10% v/v) Wash->Resuspend Mix Prepare Assay Mixture: - Hypotonic Saline - Phosphate Buffer - HRBC Suspension - 4-OH Propranolol HCl Resuspend->Mix Incubate Incubate (37°C, 30 min) Mix->Incubate Centrifuge2 Centrifuge (3000 rpm, 10 min) Incubate->Centrifuge2 Supernatant Collect Supernatant Centrifuge2->Supernatant Spectro Measure Absorbance (560 nm) Supernatant->Spectro Calculate Calculate % Inhibition of Hemolysis Spectro->Calculate

Experimental workflow for the HRBC membrane stabilization assay.

Conclusion

This compound, an active metabolite of propranolol, possesses significant membrane stabilizing activity, which is an important aspect of its overall pharmacological profile. This activity is attributed to the blockade of voltage-gated sodium channels, a mechanism shared with local anesthetics. While direct quantitative data on the membrane stabilizing potency of 4-hydroxypropranolol is limited, the established in-vitro human red blood cell membrane stabilization assay provides a robust method for its determination. Further research to quantify this activity and to explore its effects on specific sodium channel isoforms will provide a more complete understanding of the therapeutic and toxicological implications of this compound. This guide serves as a foundational resource for researchers and professionals in the field of drug development and pharmacology who are interested in investigating the membrane stabilizing properties of this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of 4-Hydroxypropranolol in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-hydroxypropranolol (B128105), a primary active metabolite of propranolol (B1214883), in human plasma. The described protocol employs a straightforward sample preparation technique, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and clinical research, offering excellent accuracy, precision, and a wide dynamic range. The lower limit of quantification (LLOQ) for 4-hydroxypropranolol is 0.20 ng/mL.[1][2]

Introduction

Propranolol is a non-selective beta-adrenergic antagonist widely prescribed for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[3] Its major phase I metabolite, 4-hydroxypropranolol, is pharmacologically active and exhibits beta-blocking activity comparable to the parent drug.[1][3] Therefore, the simultaneous monitoring of both propranolol and 4-hydroxypropranolol is crucial for a comprehensive understanding of its pharmacokinetics and pharmacodynamics. This application note presents a validated LC-MS/MS method for the reliable quantification of 4-hydroxypropranolol in human plasma.

Experimental Workflow

The overall experimental workflow for the analysis of 4-hydroxypropranolol in human plasma is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample (100-300 µL) internal_standard Add Internal Standard (e.g., 4-hydroxypropranolol-d7) plasma_sample->internal_standard protein_precipitation Protein Precipitation (Acetonitrile) internal_standard->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Collect Supernatant centrifugation->supernatant_transfer lc_separation Liquid Chromatography (C18 Column) supernatant_transfer->lc_separation Injection ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Fig 1. Experimental workflow for the LC-MS/MS analysis of 4-Hydroxypropranolol.

Materials and Methods

Reagents and Chemicals
  • 4-Hydroxypropranolol reference standard

  • 4-Hydroxypropranolol-d7 (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

Sample Preparation

Two primary methods for sample preparation are presented: protein precipitation and solid-phase extraction.

Protocol 1: Protein Precipitation [4]

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 4-hydroxypropranolol-d7).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,500 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) [1][2]

  • Pipette 300 µL of human plasma into a clean tube.

  • Add the internal standard (e.g., 4-hydroxypropranolol-d7).

  • Condition an appropriate SPE cartridge.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed using a C18 reversed-phase column.

ParameterValue
Column Hypersil GOLD C18 (150 x 2.1 mm, 5 µm) or equivalent[4]
Mobile Phase A 0.1% Formic acid in water[4]
Mobile Phase B Acetonitrile[4]
Flow Rate 0.3 mL/min[4]
Injection Volume 10 µL[4]
Column Temperature 40°C[4]
Gradient Elution A gradient program is typically used for optimal separation.[4]
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Detection Mode Multiple Reaction Monitoring (MRM)[4]
MRM Transitions
4-Hydroxypropranolol276.2 → 116.1[5]
4-Hydroxypropranolol (Quantifier)276.2 → 72.0[5]
4-Hydroxypropranolol (Qualifier)276.2 → 58.0[5]
Propranolol (for reference)260.2 → 116.1[5]

Signaling Pathway

Propranolol is metabolized in the liver primarily by the cytochrome P450 enzyme system. The formation of 4-hydroxypropranolol is mainly catalyzed by the CYP2D6 enzyme.

metabolism propranolol Propranolol hydroxypropranolol 4-Hydroxypropranolol propranolol->hydroxypropranolol Hydroxylation cyp2d6 CYP2D6 cyp2d6->propranolol

Fig 2. Metabolic pathway of Propranolol to 4-Hydroxypropranolol.

Quantitative Data Summary

The method was validated for linearity, sensitivity, accuracy, precision, and recovery.

Parameter4-Hydroxypropranolol
Linearity Range 0.20 - 100 ng/mL[4]
Lower Limit of Quantification (LLOQ) 0.20 ng/mL[1][2][4]
Upper Limit of Quantification (ULOQ) 100 ng/mL[4]
Intra-day Precision (%RSD) < 7.1%[4]
Inter-day Precision (%RSD) < 7.1%[4]
Accuracy (%RE) < 9.8%[4]
Extraction Recovery > 64%[1][2]

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of 4-hydroxypropranolol in human plasma. The simple sample preparation, rapid analysis time, and excellent analytical performance make it an ideal tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic and clinical studies of propranolol.

References

Application Note & Protocol: A Cell-Based Assay for Determining 4-Hydroxypropranolol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypropranolol is a primary active metabolite of the widely used beta-blocker, propranolol (B1214883).[1][2] It exhibits a similar potency to its parent compound in blocking β1- and β2-adrenergic receptors and also possesses intrinsic sympathomimetic activity.[1][2][3] Understanding the pharmacological profile of 4-Hydroxypropranolol is crucial for a comprehensive assessment of propranolol's overall therapeutic effects and side-effect profile. This document provides a detailed protocol for a cell-based assay to characterize the activity of 4-Hydroxypropranolol on β-adrenergic receptors.

The assay quantifies the ability of 4-Hydroxypropranolol to modulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β-adrenergic signaling pathway.[4] Upon activation by an agonist like isoproterenol (B85558), β-adrenergic receptors, which are Gs-coupled G-protein coupled receptors (GPCRs), stimulate adenylyl cyclase to produce cAMP.[5][6] Antagonists, such as propranolol and its metabolites, block this stimulation. This assay measures changes in cAMP levels in response to a β-adrenergic agonist in the presence and absence of 4-Hydroxypropranolol, thereby determining its antagonistic potency.

Principle of the Assay

This protocol utilizes a competitive immunoassay to measure intracellular cAMP levels. The assay is based on the competition between cAMP produced by the cells and a labeled cAMP tracer for a limited number of binding sites on a specific anti-cAMP antibody. The resulting signal is inversely proportional to the concentration of cAMP in the cell lysate. By stimulating cells with a known β-adrenergic agonist (e.g., isoproterenol) in the presence of varying concentrations of 4-Hydroxypropranolol, a dose-response curve can be generated to determine the IC50 value of the compound.

Featured Product

This protocol is optimized for use with the cAMP-Glo™ Assay from Promega , a bioluminescent assay that provides a sensitive and high-throughput method for measuring cAMP levels.[7] The assay is based on the principle that cAMP stimulates the activity of protein kinase A (PKA), leading to a decrease in the amount of available ATP.[7] The remaining ATP is then quantified using a luciferase reaction, with the luminescent signal being inversely proportional to the cAMP concentration.[7]

Materials and Reagents

ReagentSupplierCatalog Number
HEK293 cells stably expressing the human β2-adrenergic receptorATCCCRL-1573 (or similar)
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
cAMP-Glo™ Assay KitPromegaV1501
4-HydroxypropranololSigma-AldrichH162
Isoproterenol hydrochlorideSigma-AldrichI6504
3-isobutyl-1-methylxanthine (IBMX)Sigma-AldrichI5879
White, opaque 96-well platesCorning3917

Experimental Protocols

Cell Culture and Seeding
  • Culture HEK293 cells stably expressing the human β2-adrenergic receptor in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into a white, opaque 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

Compound Preparation and Treatment
  • Prepare a 10 mM stock solution of 4-Hydroxypropranolol in DMSO.

  • Prepare a 10 mM stock solution of isoproterenol in deionized water.

  • Prepare a 50 mM stock solution of the phosphodiesterase inhibitor IBMX in DMSO. IBMX is included to prevent the degradation of cAMP.[4]

  • On the day of the experiment, prepare serial dilutions of 4-Hydroxypropranolol in assay buffer (e.g., PBS or HBSS) to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).

  • Prepare a working solution of isoproterenol at a concentration that elicits a submaximal response (EC80), which should be determined experimentally beforehand.

  • Aspirate the culture medium from the 96-well plate and wash the cells once with 100 µL of pre-warmed PBS.

  • Add 50 µL of the 4-Hydroxypropranolol serial dilutions to the respective wells. For control wells, add 50 µL of assay buffer with the corresponding DMSO concentration.

  • Incubate the plate for 30 minutes at 37°C.

  • Add 50 µL of the isoproterenol working solution to all wells except the unstimulated control wells (which receive 50 µL of assay buffer).

  • Incubate the plate for 15 minutes at 37°C.

cAMP Measurement using cAMP-Glo™ Assay
  • Following the compound treatment, proceed with the cAMP-Glo™ Assay according to the manufacturer's instructions.[7]

  • Equilibrate the cAMP-Glo™ Lysis Buffer and Detection Solution to room temperature.

  • Add 20 µL of cAMP-Glo™ Lysis Buffer to each well.

  • Incubate for 10 minutes at room temperature to lyse the cells and release cAMP.

  • Add 20 µL of cAMP-Glo™ Detection Solution containing PKA to each well.

  • Incubate for 20 minutes at room temperature.

  • Add 40 µL of Kinase-Glo® Reagent to each well to terminate the PKA reaction and detect the remaining ATP.[7]

  • Incubate for 10 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

Data Presentation

The following table summarizes the expected quantitative data from the assay.

CompoundConcentration (µM)Luminescence (RLU)% Inhibition of Isoproterenol Response
Vehicle Control-150,0000%
Isoproterenol (EC80)0.125,000N/A
4-Hydroxypropranolol0.00126,000-4%
4-Hydroxypropranolol0.0135,0008%
4-Hydroxypropranolol0.160,00028%
4-Hydroxypropranolol195,00056%
4-Hydroxypropranolol10130,00084%
4-Hydroxypropranolol100145,00096%

Data Analysis

  • Calculate the average luminescence for each condition.

  • The percent inhibition of the isoproterenol response for each concentration of 4-Hydroxypropranolol is calculated using the following formula: % Inhibition = [(Luminescence_compound - Luminescence_isoproterenol) / (Luminescence_vehicle - Luminescence_isoproterenol)] * 100

  • Plot the % Inhibition against the logarithm of the 4-Hydroxypropranolol concentration.

  • Perform a non-linear regression analysis using a sigmoidal dose-response (variable slope) model to determine the IC50 value of 4-Hydroxypropranolol.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane BetaAR β-Adrenergic Receptor G_Protein Gs Protein BetaAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts Isoproterenol Isoproterenol (Agonist) Isoproterenol->BetaAR Activates Hydroxypropranolol 4-Hydroxypropranolol (Antagonist) Hydroxypropranolol->BetaAR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates

Caption: β-Adrenergic Receptor Signaling Pathway.

Experimental_Workflow A Seed HEK293-β2AR cells in 96-well plate B Incubate for 24 hours A->B C Add 4-Hydroxypropranolol (serial dilutions) B->C D Incubate for 30 minutes C->D E Add Isoproterenol (EC80) D->E F Incubate for 15 minutes E->F G Lyse cells and add cAMP-Glo™ Reagents F->G H Incubate and measure luminescence G->H I Data Analysis: Calculate IC50 H->I

Caption: Experimental Workflow for the Cell-Based Assay.

Data_Analysis_Logic Input Raw Luminescence Data Process1 Calculate % Inhibition vs. Log[4-Hydroxypropranolol] Input->Process1 Process2 Non-linear Regression (Sigmoidal Dose-Response) Process1->Process2 Output Determine IC50 Value Process2->Output

Caption: Logical Flow of Data Analysis.

References

Application Notes and Protocols for 4-Hydroxypropranolol Hydrochloride as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypropranolol (B128105) is the primary active metabolite of propranolol (B1214883), a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases.[1][2][3] Accurate quantification of both propranolol and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring. 4-Hydroxypropranolol hydrochloride is a stable, high-purity analytical standard essential for the development and validation of analytical methods to measure its concentration in biological matrices.[4][5] These application notes provide detailed protocols for the use of this compound as an analytical standard in chromatographic and mass spectrometric analyses.

Physicochemical Properties and Storage

Proper handling and storage of the analytical standard are critical to maintain its integrity and ensure accurate and reproducible results.

PropertyValueReference
Molecular Formula C₁₆H₂₁NO₃ • HCl[6][7]
Molecular Weight 311.8 g/mol [6][7][8]
Appearance Crystalline solid[6]
Purity ≥95% - ≥98%[6][7][8]
Storage (Solid) 2-8°C or -20°C for long-term[3][4][6]
Stock Solution Storage -20°C for 1 month, -80°C for 6 months[1]
Solubility Soluble in DMF (50 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml)[6]

Application 1: Quantification in Human Plasma by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This protocol describes a method for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma, adapted from established methodologies.[9][10][11][12]

Experimental Protocol

1. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol (B129727).

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare working standards at concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., quinidine) in methanol.[10] Dilute to a working concentration of 100 ng/mL.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.5 mL of plasma in a centrifuge tube, add 50 µL of the internal standard working solution.

  • Add 100 µL of 1 M sodium hydroxide (B78521) to alkalinize the sample.

  • Add 5 mL of diethyl ether and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).[9][10]

  • Mobile Phase: Acetonitrile (B52724), methanol, and a phosphoric acid buffer (pH 4) in an appropriate ratio (e.g., 30:10:60 v/v/v).[10]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Fluorescence Detector Wavelengths: Excitation at 290 nm and Emission at 350 nm.[9]

4. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of 4-hydroxypropranolol to the internal standard against the concentration of the working standards.

  • Determine the concentration of 4-hydroxypropranolol in the plasma samples from the calibration curve.

Performance Characteristics
ParameterTypical ValueReference
Limit of Detection (LOD) 5 ng/mL[10]
Limit of Quantitation (LOQ) 10 ng/mL[12]
Linear Range 10 - 200 ng/mL
Recovery 98.4%[10]
Within-day CV 0.8 - 6.2%[10]

Application 2: Quantification in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a highly sensitive and selective method for the simultaneous quantification of propranolol and 4-hydroxypropranolol in human plasma using LC-MS/MS, based on published methods.[2][13][14]

Experimental Protocol

1. Preparation of Standard and QC Samples:

  • Prepare primary and working standard solutions of this compound as described in the HPLC protocol.

  • Prepare a separate set of Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Use a deuterated internal standard, such as 4-hydroxypropranolol-d7, for optimal accuracy.[2] Prepare a working solution at a concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation): [13]

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., Hypersil GOLD C18).[13]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.[13]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[2][13]

  • MRM Transitions:

    • 4-Hydroxypropranolol: Monitor appropriate precursor to product ion transitions (e.g., m/z 276.2 -> 116.1).[15]

    • Internal Standard (4-hydroxypropranolol-d7): Adjust the m/z values accordingly.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the 4-hydroxypropranolol concentration in the plasma samples using the regression equation from the calibration curve.

Performance Characteristics
ParameterTypical ValueReference
Limit of Detection (LOD) 100 pg/mL[2][14]
Limit of Quantitation (LOQ) 0.20 ng/mL[2][14]
Linear Range 0.20 - 25.00 ng/mL (free)[2][14]
Recovery >64%[2][14]
Intra- and Inter-day Precision <11.3% (RSD)[2][14]
Intra- and Inter-day Accuracy <11% of nominal values[2][14]

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification plasma Plasma Sample add_is Add Internal Standard plasma->add_is alkalinize Alkalinize add_is->alkalinize extract Liquid-Liquid Extraction alkalinize->extract evaporate Evaporate extract->evaporate reconstitute Reconstitute evaporate->reconstitute hplc HPLC Separation reconstitute->hplc fluorescence Fluorescence Detection hplc->fluorescence data Data Acquisition fluorescence->data calibration Calibration Curve data->calibration quantify Quantify Concentration calibration->quantify

Caption: HPLC with Fluorescence Detection Workflow.

experimental_workflow_lcmsms cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_quant_lcms Quantification plasma_lcms Plasma Sample add_is_lcms Add Internal Standard plasma_lcms->add_is_lcms precipitate Protein Precipitation add_is_lcms->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc msms Tandem MS Detection lc->msms data_lcms Data Acquisition msms->data_lcms calibration_lcms Calibration Curve data_lcms->calibration_lcms quantify_lcms Quantify Concentration calibration_lcms->quantify_lcms

Caption: LC-MS/MS Analysis Workflow.

Metabolism of Propranolol

Propranolol undergoes extensive metabolism in the liver, primarily through two main pathways: naphthalene (B1677914) ring hydroxylation and N-dealkylation of the isopropylamine (B41738) side chain.[13] The formation of 4-hydroxypropranolol is a major Phase I metabolic reaction, catalyzed predominantly by the cytochrome P450 enzyme CYP2D6.[13] This metabolite can then undergo Phase II conjugation reactions, such as glucuronidation.[2]

metabolism_pathway propranolol Propranolol phase1 Phase I Metabolism (Hydroxylation) propranolol->phase1 hydroxypropranolol 4-Hydroxypropranolol phase1->hydroxypropranolol cyp2d6 CYP2D6 phase1->cyp2d6 phase2 Phase II Metabolism (Glucuronidation) hydroxypropranolol->phase2 conjugate 4-Hydroxypropranolol Glucuronide phase2->conjugate

Caption: Propranolol Metabolism Pathway.

Conclusion

This compound is an indispensable analytical standard for the accurate and reliable quantification of this major propranolol metabolite in biological samples. The protocols provided herein offer robust and sensitive methods for researchers in pharmacology, toxicology, and clinical chemistry. Adherence to proper storage and handling procedures will ensure the long-term integrity of the standard, leading to high-quality analytical data.

References

Application Note and Protocol: In Vitro CYP2D6 Inhibition Assay Using 4-Hydroxypropranolol Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in human drug metabolism, responsible for the biotransformation of approximately 25% of clinically used drugs.[1] Assessing the potential of new chemical entities (NCEs) to inhibit CYP2D6 is a fundamental step in drug discovery and development to predict and avoid potential drug-drug interactions (DDIs). This document provides a detailed protocol for an in vitro CYP2D6 inhibition assay using human liver microsomes (HLMs). The assay quantifies the inhibition of CYP2D6 activity by measuring the formation of 4-hydroxypropranolol (B128105) from the probe substrate propranolol (B1214883). Propranolol is metabolized to 4-hydroxypropranolol primarily by CYP2D6 and, to a lesser extent, CYP1A2.[2] To ensure specificity for CYP2D6, the protocol can be adapted for use with recombinant human CYP2D6 enzymes or by using specific inhibitors to block competing pathways in HLM. The subsequent quantification of 4-hydroxypropranolol is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical method.[3][4][5]

Principle of the Assay

This assay measures the activity of CYP2D6 by quantifying the rate of formation of the metabolite 4-hydroxypropranolol from the substrate propranolol. A test compound's inhibitory effect on CYP2D6 is determined by incubating it with human liver microsomes, propranolol, and an NADPH regenerating system (which provides the necessary cofactor for CYP enzyme activity). The concentration of the test compound that inhibits 50% of CYP2D6 activity (IC50) is determined by measuring the reduction in 4-hydroxypropranolol formation across a range of inhibitor concentrations. Quinidine, a potent and selective inhibitor of CYP2D6, is used as a positive control inhibitor.[6]

Metabolic Pathway: Propranolol to 4-Hydroxypropranolol

CYP2D6_Metabolism Propranolol Propranolol CYP2D6 CYP2D6 Propranolol->CYP2D6 Metabolite 4-Hydroxypropranolol CYP2D6->Metabolite 4-Hydroxylation NADP NADP+ CYP2D6->NADP NADPH NADPH NADPH->CYP2D6 e-

Caption: Metabolic conversion of Propranolol to 4-Hydroxypropranolol by CYP2D6.

Experimental Workflow

CYP2D6_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents: - Test Compound dilutions - Propranolol solution - HLM suspension - NADPH regenerating system B Pre-incubation: HLM + Test Compound/Control (5 min at 37°C) A->B C Initiate Reaction: Add Propranolol B->C D Start Metabolism: Add NADPH regenerating system (Incubate at 37°C) C->D E Terminate Reaction: Add ice-cold Acetonitrile (B52724) D->E F Sample Processing: Centrifuge to pellet protein E->F G LC-MS/MS Analysis: Quantify 4-Hydroxypropranolol F->G H Data Analysis: Calculate % Inhibition and IC50 G->H

Caption: Workflow for the CYP2D6 inhibition assay.

Materials and Reagents

ReagentSupplier ExampleStorage Temperature
Pooled Human Liver Microsomes (HLMs)Corning, BioIVT-80°C
PropranololSigma-AldrichRoom Temperature
4-HydroxypropranololSanta Cruz Biotech-20°C
4-Hydroxypropranolol-d7 (Internal Std)Toronto Research-20°C
Quinidine (Positive Control Inhibitor)Sigma-AldrichRoom Temperature
NADPH Regenerating System (e.g., A/B)Corning-20°C
Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)In-house preparation4°C
Acetonitrile (ACN), LC-MS GradeFisher ScientificRoom Temperature
Formic Acid, LC-MS GradeFisher ScientificRoom Temperature
96-well incubation platesVWRRoom Temperature
96-well collection platesVWRRoom Temperature

Detailed Experimental Protocol

1. Preparation of Reagents

  • Test Compound (TC) and Quinidine Stock Solutions: Prepare 10 mM stock solutions in a suitable solvent (e.g., DMSO, acetonitrile). Note: The final concentration of organic solvent in the incubation should be kept low (e.g., ≤ 0.2% for DMSO) to avoid significant effects on CYP2D6 activity.[7]

  • Working Solutions of Inhibitors: Perform serial dilutions of the stock solutions in the incubation buffer or solvent to create a range of concentrations for IC50 determination (e.g., 8 concentrations in triplicate).

  • Propranolol (Substrate) Stock Solution: Prepare a 10 mM stock solution in methanol. Further dilute in 0.1 M potassium phosphate buffer to achieve the desired working concentration. The final substrate concentration in the incubation should be at or near its Km for CYP2D6 (approximately 8.5 µM).[2]

  • Human Liver Microsomes (HLMs) Suspension: On the day of the experiment, thaw HLMs on ice. Dilute the microsomes with cold 0.1 M potassium phosphate buffer (pH 7.4) to the desired final protein concentration (e.g., 0.2-0.5 mg/mL).[8] Keep the suspension on ice.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions. Keep on ice until use.

  • Internal Standard (IS) Working Solution: Prepare a working solution of 4-Hydroxypropranolol-d7 in acetonitrile (e.g., 50 ng/mL) to be used as the stop/precipitation solution.

2. Incubation Procedure

The assay is typically performed in a 96-well plate format.

ComponentVolume (µL)Final Concentration
0.1 M Potassium Phosphate Buffer (pH 7.4)Variable-
Test Compound or Control10.1 - 100 µM (example range)
Human Liver Microsomes (HLMs)500.25 mg/mL
Propranolol1010 µM
NADPH Regenerating System29As per manufacturer's recommendation
Total Incubation Volume 100 -
  • Step 1: Pre-incubation:

    • Add buffer, HLM suspension, and the test compound/control inhibitor/vehicle control to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.[7]

  • Step 2: Reaction Initiation:

    • Add the propranolol working solution to all wells to initiate the reaction.

  • Step 3: Start Metabolic Reaction:

    • Add the NADPH regenerating system to all wells to start the metabolic process.

    • Incubate at 37°C for the optimized incubation time (e.g., 15-30 minutes). The time should be within the linear range of metabolite formation.

  • Step 4: Reaction Termination:

    • Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard (4-Hydroxypropranolol-d7).

3. Sample Processing

  • Seal the 96-well plate and vortex for 1 minute to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis of 4-Hydroxypropranolol

Quantification of the formed 4-hydroxypropranolol is achieved by LC-MS/MS. Below are example parameters.

ParameterExample Condition
LC System
ColumnHypersil GOLD C18 (150 x 2.1 mm, 5 µm) or equivalent[3]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min[3]
Injection Volume10 µL[3]
Column Temperature40°C[3]
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transitions4-Hydroxypropranolol: m/z 276 -> [Product Ion] 4-Hydroxypropranolol-d7 (IS): m/z 283 -> [Product Ion]
Dwell Time100 ms
Collision EnergyOptimized for specific instrument and transitions

5. Data Analysis

  • Quantification: Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of 4-hydroxypropranolol standards. Use the regression equation to determine the concentration of 4-hydroxypropranolol in the experimental samples.

  • Calculation of % Inhibition:

    • The activity in each well is proportional to the amount of 4-hydroxypropranolol formed.

    • The % remaining activity is calculated as: (Activity with inhibitor / Activity in vehicle control) * 100

    • The % inhibition is calculated as: 100 - % remaining activity

  • IC50 Determination:

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, XLfit) to determine the IC50 value.

Conclusion

This protocol provides a robust and reliable method for assessing the inhibitory potential of test compounds on CYP2D6 activity. By measuring the formation of 4-hydroxypropranolol from propranolol using sensitive LC-MS/MS analysis, researchers can generate high-quality IC50 data crucial for evaluating drug-drug interaction risks during the drug development process. Appropriate controls and careful optimization of incubation conditions are essential for obtaining accurate and reproducible results.

References

Solid-Phase Extraction of 4-Hydroxypropranolol from Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the solid-phase extraction (SPE) of 4-Hydroxypropranolol, a primary active metabolite of propranolol (B1214883), from biological matrices such as human plasma and urine. The protocols outlined below are synthesized from established methods and are intended to guide researchers in developing robust and reliable analytical procedures for pharmacokinetic and metabolic studies.

Introduction

4-Hydroxypropranolol is a significant metabolite of the widely used beta-blocker, propranolol. Accurate quantification of this metabolite in biological samples is crucial for understanding the parent drug's metabolism, pharmacokinetics, and pharmacodynamics. Solid-phase extraction is a highly effective technique for sample clean-up and concentration of 4-Hydroxypropranolol from complex biological fluids prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note presents a comprehensive SPE protocol, performance data, and a visual workflow to facilitate its implementation in a laboratory setting.

Quantitative Data Summary

The following tables summarize the performance characteristics of SPE methods for the determination of 4-Hydroxypropranolol in human plasma.

Table 1: Linearity and Sensitivity of 4-Hydroxypropranolol Detection Post-SPE

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)LOD (pg/mL)
Free 4-HydroxypropranololHuman Plasma0.20 - 25.000.20100
Total 4-HydroxypropranololHuman Plasma1.00 - 360.001.00Not Reported

Data synthesized from a study by Partani et al.[1][2]

Table 2: Recovery and Precision of 4-Hydroxypropranolol SPE

AnalyteMatrixAverage Extraction Recovery (%)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Intra-day Accuracy (% of Nominal)Inter-day Accuracy (% of Nominal)
4-HydroxypropranololHuman Plasma>64<11.3<11.3<11<11

Data synthesized from a study by Partani et al.[1][2]

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of 4-Hydroxypropranolol from biological samples.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., 0.3 mL Plasma) IS Add Internal Standard (e.g., 4-Hydroxypropranolol-d7) Sample->IS Pretreat Pre-treat Sample (e.g., Acidification) IS->Pretreat Load Load Pre-treated Sample Pretreat->Load Condition Condition SPE Cartridge (e.g., Methanol (B129727), Water) Condition->Load Wash Wash Cartridge (e.g., Acidified Water, Methanol/Water) Load->Wash Elute Elute Analyte (e.g., Ammoniated Methanol) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for 4-Hydroxypropranolol SPE.

Detailed Experimental Protocol

This protocol is designed for the extraction of 4-Hydroxypropranolol from human plasma and is based on a validated LC-MS/MS method.[1][2]

4.1. Materials and Reagents

  • SPE Cartridges: Strong cation exchange cartridges are commonly used.

  • Biological Sample: Human plasma (0.300 mL per sample).[1]

  • Internal Standard (IS): 4-Hydroxypropranolol-d7.

  • Reagents:

4.2. Sample Pre-treatment

  • Pipette 0.300 mL of human plasma into a clean polypropylene (B1209903) tube.

  • Add the internal standard (e.g., 4-Hydroxypropranolol-d7) to each sample.

  • For the determination of total 4-Hydroxypropranolol (conjugated and unconjugated), enzymatic hydrolysis (e.g., with β-glucuronidase/aryl sulfatase) would be required before this step.[3] For free 4-Hydroxypropranolol, proceed directly.

  • Acidify the plasma sample by adding a weak acid (e.g., 0.1 M acetic acid). This step is crucial for ensuring that the basic analyte is in its ionized form to bind to the cation exchange sorbent.

4.3. Solid-Phase Extraction Procedure

The following steps are to be performed using a vacuum manifold.

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of 0.1 M acetic acid through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a slow, consistent flow rate to ensure proper binding of the analyte to the sorbent.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove proteins and other endogenous components.

    • Perform a second wash with 1 mL of methanol to remove other interferences.

  • Elution:

    • Dry the sorbent bed under high vacuum for a short period (e.g., 60 seconds).

    • Elute 4-Hydroxypropranolol and the internal standard from the cartridge using 300 µL of 5% ammonium hydroxide in methanol, applied in two increments. The basic elution solvent neutralizes the analyte, breaking the ionic bond with the sorbent.

4.4. Post-Extraction Processing

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for quantification.

Metabolic Pathway Context

4-Hydroxypropranolol is a major Phase I metabolite of propranolol.[2] Following its formation, it can undergo Phase II metabolism, primarily through glucuronidation and sulfation, to form more water-soluble conjugates that are then eliminated.[2] The extraction of "total" 4-Hydroxypropranolol requires an initial enzymatic hydrolysis step to cleave these conjugates and measure the sum of the free and conjugated forms.

Metabolism_Pathway Propranolol Propranolol PhaseI Phase I Metabolism (Hydroxylation) Propranolol->PhaseI Hydroxypropranolol 4-Hydroxypropranolol PhaseI->Hydroxypropranolol PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Hydroxypropranolol->PhaseII Conjugates Conjugated Metabolites PhaseII->Conjugates Elimination Elimination Conjugates->Elimination

Caption: Propranolol Metabolic Pathway.

This application note provides a foundational protocol for the solid-phase extraction of 4-Hydroxypropranolol. Researchers are encouraged to optimize these procedures for their specific applications and analytical instrumentation to achieve the best possible results.

References

Application Note: Chiral Separation of 4-Hydroxypropranolol Enantiomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

AN-CE-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxypropranolol (B128105) is a primary active metabolite of propranolol (B1214883), a widely used beta-blocker. As with many pharmaceutical compounds, its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug metabolism, pharmacokinetic studies, and quality control. This application note details a robust and reproducible method for the chiral separation of 4-Hydroxypropranolol enantiomers using Capillary Electrophoresis (CE) with a cyclodextrin-based chiral selector.

Principle of Separation

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different effective mobilities, thus enabling their separation. In this method, carboxymethyl-β-cyclodextrin (CM-β-CD) is used as the chiral selector to achieve baseline resolution of the (S)-(-)-4-Hydroxypropranolol and (R)-(+)-4-Hydroxypropranolol enantiomers.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the developed Capillary Electrophoresis method for the chiral separation of 4-Hydroxypropranolol enantiomers.[1]

Parameter(S)-(-)-4-Hydroxypropranolol(R)-(+)-4-Hydroxypropranolol
Linearity Range (µg/mL) 0.25 - 10.00.25 - 10.0
Correlation Coefficient (r) ≥ 0.995≥ 0.995
Within-day Precision (RSD %) < 15%< 15%
Between-day Precision (RSD %) < 15%< 15%
Within-day Accuracy (RE %) < 15%< 15%
Between-day Accuracy (RE %) < 15%< 15%

Experimental Protocol

This section provides a detailed protocol for the chiral separation of 4-Hydroxypropranolol enantiomers by Capillary Electrophoresis.[1][2]

1. Instrumentation and Materials

  • Capillary Electrophoresis System: Equipped with a UV detector.

  • Capillary: Uncoated fused-silica capillary.

  • Reagents:

    • Carboxymethyl-β-cyclodextrin (CM-β-CD)

    • Triethylamine (B128534) (TEA)

    • Phosphoric acid (H₃PO₄)

    • (±)-4-Hydroxypropranolol standard

    • Methanol (HPLC grade)

    • Deionized water

2. Preparation of Solutions

  • Background Electrolyte (BGE): Prepare a 25 mmol/L triethylamine/phosphoric acid buffer at pH 9. Dissolve the appropriate amount of triethylamine in deionized water, adjust the pH to 9 with phosphoric acid, and bring to the final volume.

  • Chiral Selector Solution: Add 4% (w/v) of carboxymethyl-β-cyclodextrin to the prepared BGE. Sonicate until fully dissolved.

  • Sample Solution: Prepare a stock solution of racemic 4-Hydroxypropranolol in methanol. Further dilute with the BGE to the desired concentration within the linear range (e.g., 5 µg/mL).

3. CE Method Parameters

ParameterValue
Capillary Uncoated fused-silica
Background Electrolyte 25 mmol/L TEA/H₃PO₄ buffer (pH 9) with 4% (w/v) CM-β-CD
Applied Voltage 17 kV
Temperature 25 °C
Injection Hydrodynamic injection at 50 mbar for 20 seconds
Detection UV at 208 nm

4. Experimental Procedure

  • Capillary Conditioning: Before the first use, rinse the new capillary with 1 M NaOH for 20 minutes, followed by deionized water for 10 minutes, and finally with the BGE for 15 minutes.

  • Pre-run Equilibration: At the beginning of each run, flush the capillary with the BGE containing the chiral selector for at least 2 minutes.

  • Sample Injection: Inject the sample solution using the specified hydrodynamic injection parameters.

  • Separation: Apply the separation voltage of 17 kV.

  • Detection: Monitor the separation at a wavelength of 208 nm.

  • Post-run Wash: After each run, flush the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 2 minutes to ensure reproducibility.

Visualizations

The following diagram illustrates the experimental workflow for the chiral separation of 4-Hydroxypropranolol enantiomers by CE.

G cluster_prep Solution Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Processing BGE Prepare BGE (25mM TEA/H3PO4, pH 9) CS Add Chiral Selector (4% CM-β-CD) to BGE BGE->CS Equilibrate Equilibrate with BGE-CS CS->Equilibrate Fill Capillary Sample Prepare Sample (rac-4-Hydroxypropranolol) Inject Hydrodynamic Injection (50 mbar, 20s) Sample->Inject Introduce Sample Condition Capillary Conditioning Condition->Equilibrate Equilibrate->Inject Separate Apply Voltage (17 kV) Inject->Separate Detect UV Detection (208 nm) Separate->Detect Analyze Analyze Electropherogram Detect->Analyze Raw Data Quantify Quantify Enantiomers Analyze->Quantify

Caption: Experimental workflow for the chiral CE separation of 4-Hydroxypropranolol.

This application note provides a comprehensive guide for the chiral separation of 4-Hydroxypropranolol enantiomers by Capillary Electrophoresis. The method is shown to be linear, precise, and accurate, making it suitable for routine analysis in research and quality control laboratories. The use of carboxymethyl-β-cyclodextrin as a chiral selector provides excellent resolution of the enantiomers.[1][3]

References

Application Notes and Protocols: In Vitro Biotransformation of Propranolol to 4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883), a non-selective beta-adrenergic receptor antagonist, is extensively metabolized in the liver, with 4-hydroxypropranolol (B128105) being a major pharmacologically active metabolite. The formation of 4-hydroxypropranolol is a critical pathway in the drug's clearance and contributes to its overall therapeutic effect. This biotransformation is primarily catalyzed by cytochrome P450 enzymes, making it a key area of study in drug development, particularly for understanding drug-drug interactions and patient variability in drug response.

This document provides detailed application notes and protocols for conducting in vitro studies on the biotransformation of propranolol to 4-hydroxypropranolol. The methodologies described are suitable for characterizing the enzymatic kinetics of this reaction and for screening potential drug candidates for their effects on this metabolic pathway.

Metabolic Pathway Overview

The primary pathway for the formation of 4-hydroxypropranolol from propranolol is through aromatic hydroxylation. This reaction is predominantly mediated by the cytochrome P450 enzyme CYP2D6, with a smaller contribution from CYP1A2.[1][2] The resulting 4-hydroxypropranolol can undergo further phase II metabolism, such as glucuronidation.[2]

Propranolol Propranolol 4-Hydroxypropranolol 4-Hydroxypropranolol Propranolol->4-Hydroxypropranolol CYP2D6 (major) CYP1A2 (minor) Phase II Metabolites Phase II Metabolites 4-Hydroxypropranolol->Phase II Metabolites UGTs

Figure 1: Metabolic pathway of propranolol to 4-hydroxypropranolol.

Data Presentation

The following tables summarize the key quantitative data for the in vitro biotransformation of propranolol to 4-hydroxypropranolol.

Table 1: Enzyme Kinetic Parameters for 4-Hydroxypropranolol Formation
EnzymeIn Vitro SystemVmax (pmol/mg protein/min)Km (µM)Source
CYP2D6Human Liver Microsomes12.02 (range: 1.40-32.92)8.5 (range: 5.9-31.9)[1]
CYP1A2Human Liver Microsomes5.12 (range: 2.75-39.95)21.2 (range: 8.9-77.5)[1]

Note: Vmax values were converted from pmol/mg/60 min to pmol/mg/min.

Experimental Protocols

This section provides detailed methodologies for the in vitro biotransformation of propranolol using human liver microsomes and subsequent analysis by LC-MS/MS.

Experimental Workflow

cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis Microsomes Microsomes Incubate at 37°C Incubate at 37°C Microsomes->Incubate at 37°C Propranolol Propranolol Propranolol->Incubate at 37°C NADPH NADPH NADPH->Incubate at 37°C Add Acetonitrile (B52724) Add Acetonitrile Incubate at 37°C->Add Acetonitrile Centrifuge Centrifuge Add Acetonitrile->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Figure 2: Experimental workflow for in vitro propranolol metabolism.

Protocol 1: In Vitro Incubation using Human Liver Microsomes

1. Materials:

  • Human Liver Microsomes (HLMs)

  • Propranolol

  • 4-Hydroxypropranolol (as a standard)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP⁺) or NADPH

  • Acetonitrile (ice-cold)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Microcentrifuge

2. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of propranolol in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to working concentrations in the phosphate buffer.

    • Prepare the NADPH regenerating system or a stock solution of NADPH in buffer.

    • Thaw the human liver microsomes on ice.

  • Incubation Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Potassium Phosphate Buffer (to final volume)

      • Human Liver Microsomes (final concentration typically 0.2-1 mg/mL)

      • Propranolol (at desired concentrations for kinetic studies, e.g., 1-100 µM)

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH solution or regenerating system to the pre-incubated mixture.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction:

    • Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes of the incubation mixture). This will precipitate the proteins.

  • Sample Preparation for Analysis:

    • Vortex the mixture thoroughly.

    • Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Propranolol and 4-Hydroxypropranolol

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

2. Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 150 x 2.1 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient Elution: A suitable gradient to separate propranolol and 4-hydroxypropranolol. For example:

    • 0-2 min: 10% B

    • 2-6 min: Ramp to 70% B

    • 6-6.1 min: Ramp to 10% B

    • 6.1-9.5 min: 10% B[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 10 µL.[3]

3. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Propranolol: m/z 260.2 → 116.1

    • 4-Hydroxypropranolol: m/z 276.2 → 116.1

  • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

4. Data Analysis:

  • Quantify the amount of 4-hydroxypropranolol formed at each time point by comparing the peak area to a standard curve of known concentrations of 4-hydroxypropranolol.

  • Calculate the rate of formation of 4-hydroxypropranolol (e.g., in pmol/min/mg protein).

  • For kinetic analysis, plot the rate of formation against the substrate (propranolol) concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the in vitro biotransformation of propranolol to 4-hydroxypropranolol. By utilizing these methodologies, scientists in drug development can gain valuable insights into the metabolic profile of new chemical entities and their potential for drug-drug interactions involving the CYP2D6 and CYP1A2 pathways. Careful adherence to these protocols will ensure the generation of robust and reproducible data for informed decision-making in the drug discovery and development process.

References

Application Notes and Protocols for the Quantification of 4-Hydroxypropranolol Glucuronide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883), a non-selective beta-blocker, undergoes extensive metabolism in the body. One of its major phase I metabolites is 4-hydroxypropranolol (B128105), which is pharmacologically active.[1][2] This metabolite is further conjugated with glucuronic acid to form 4-hydroxypropranolol glucuronide, a significant phase II metabolite that plays a crucial role in the drug's elimination.[1][2] Accurate quantification of 4-hydroxypropranolol glucuronide is essential for pharmacokinetic studies, drug metabolism research, and clinical monitoring.

These application notes provide detailed protocols for the quantification of 4-hydroxypropranolol glucuronide metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Metabolic Pathway of Propranolol to 4-Hydroxypropranolol Glucuronide

Propranolol is first hydroxylated to 4-hydroxypropranolol, primarily by the cytochrome P450 enzyme CYP2D6.[3] Subsequently, 4-hydroxypropranolol can be glucuronidated at either the aromatic hydroxyl group or the aliphatic hydroxyl group of the side chain.[1][4] This conjugation is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A7, UGT1A8, UGT1A9, and UGT2A1 being identified as the key enzymes involved.[1][5]

Propranolol Propranolol 4-Hydroxypropranolol 4-Hydroxypropranolol Propranolol->4-Hydroxypropranolol CYP2D6 4-Hydroxypropranolol Glucuronide (Aromatic) 4-Hydroxypropranolol Glucuronide (Aromatic) 4-Hydroxypropranolol->4-Hydroxypropranolol Glucuronide (Aromatic) UGT1A7, UGT1A8 4-Hydroxypropranolol Glucuronide (Aliphatic) 4-Hydroxypropranolol Glucuronide (Aliphatic) 4-Hydroxypropranolol->4-Hydroxypropranolol Glucuronide (Aliphatic) UGT1A9, UGT2A1

Metabolic pathway of propranolol glucuronidation.

Experimental Protocols

Protocol 1: Quantification of 4-Hydroxypropranolol Glucuronide in Human Plasma using LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of propranolol and its metabolites.[6]

1. Sample Preparation (Solid-Phase Extraction)

  • To 300 µL of human plasma, add an appropriate volume of internal standard working solution (e.g., 4-hydroxypropranolol-d7 glucuronide).

  • Vortex the mixture for 30 seconds.

  • Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an appropriate wash solution (e.g., 2% ammonium (B1175870) hydroxide (B78521) in water).

  • Elute the analytes with a suitable elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor the specific precursor to product ion transitions for 4-hydroxypropranolol glucuronide (e.g., m/z 452 -> 116) and its internal standard.[1][7]

Protocol 2: In Vitro Glucuronidation Assay using Human Liver Microsomes

This protocol allows for the characterization of 4-hydroxypropranolol glucuronidation kinetics and enzyme phenotyping.[1]

1. Incubation

  • Prepare an incubation mixture containing:

    • Human liver microsomes (HLMs)

    • 4-hydroxypropranolol (substrate)

    • UDP-glucuronic acid (UDPGA, cofactor)

    • Magnesium chloride

    • Tris-HCl buffer (pH 7.4)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding UDPGA.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

2. Sample Processing and Analysis

  • Centrifuge the mixture to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

  • Analyze by LC-MS/MS as described in Protocol 1.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 4-hydroxypropranolol glucuronide.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Biological_Sample Biological Sample (e.g., Plasma, Urine, Microsomes) Internal_Standard Add Internal Standard Biological_Sample->Internal_Standard Extraction Extraction (SPE or Protein Precipitation) Internal_Standard->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation LC Separation (Reversed-Phase) Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

General workflow for quantification.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of 4-hydroxypropranolol and its glucuronide metabolite.

Table 1: LC-MS/MS Method Parameters

ParameterValueReference
Linearity Range
Free 4-Hydroxypropranolol0.20 - 25.00 ng/mL[6]
Total 4-Hydroxypropranolol1.00 - 360.00 ng/mL[6]
Lower Limit of Quantitation (LLOQ)
4-Hydroxypropranolol0.20 ng/mL[6]
Limit of Detection (LOD)
4-Hydroxypropranolol100 pg/mL[6]
Intra- and Inter-day Precision (%RSD) < 11.3%[2][6]
Intra- and Inter-day Accuracy (% of nominal) < 11%[2][6]

Table 2: Extraction Recovery

AnalyteExtraction MethodRecovery (%)Reference
4-HydroxypropranololSolid-Phase Extraction> 64%[6]
PropranololSolid-Phase Extraction> 96%[6]

Conclusion

The protocols and data presented provide a comprehensive guide for the robust and sensitive quantification of 4-hydroxypropranolol glucuronide metabolites. Adherence to these methodologies will enable researchers to obtain accurate and reliable data crucial for advancing drug development and understanding the metabolic fate of propranolol. The use of LC-MS/MS offers the necessary selectivity and sensitivity for these analyses, even at low physiological concentrations.

References

Application Notes and Protocols for Radioreceptor Assay of 4-Hydroxypropranolol Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypropranolol is a major active metabolite of the widely used beta-blocker, propranolol (B1214883). It is known to be a potent beta-adrenoceptor blocking drug with a similar potency to its parent compound.[1][2] Understanding the binding characteristics of 4-Hydroxypropranolol to its target receptors is crucial for comprehending its pharmacological profile and overall contribution to the therapeutic and toxic effects of propranolol. Radioreceptor assays are the gold standard for quantifying ligand-receptor interactions due to their sensitivity and specificity.[3][4]

These application notes provide a detailed protocol for a competitive radioreceptor binding assay to measure the binding of 4-Hydroxypropranolol to β1- and β2-adrenergic receptors.

Principle of the Assay

This assay is based on the principle of competitive binding. A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]dihydroalprenolol or ¹²⁵I-cyanopindolol) is incubated with a source of the receptor (e.g., cell membranes expressing β-adrenergic receptors).[5] In the presence of an unlabeled competing ligand, such as 4-Hydroxypropranolol, the binding of the radioligand to the receptor will be inhibited in a concentration-dependent manner. By measuring the amount of radioactivity bound to the receptor at various concentrations of the unlabeled competitor, the inhibitory concentration 50% (IC₅₀) can be determined. The IC₅₀ value can then be used to calculate the inhibition constant (Ki), which reflects the affinity of the competing ligand for the receptor.

Signaling Pathway

Beta-adrenergic receptors (β-ARs) are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit then activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP, a second messenger, activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.[6][7][8]

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand Agonist (e.g., Epinephrine) Ligand->Receptor Binds ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Glycogenolysis, Cardiac Contraction) PKA_active->Cellular_Response Phosphorylates Targets

Beta-Adrenergic Receptor Signaling Pathway.

Data Presentation

The binding affinities of 4-Hydroxypropranolol and its parent compound, propranolol, for β1- and β2-adrenergic receptors are summarized in the table below. These values are critical for comparing the relative potency and selectivity of the two compounds.

CompoundReceptor SubtypeBinding Affinity (pA₂)Reference
4-Hydroxypropranolol β₁-adrenergic8.24[2]
β₂-adrenergic8.26[2]
Propranolol β₁-adrenergic~8.4 (Ki ~4 nM)[9]
β₂-adrenergic~8.7 (Ki ~2 nM)[9]

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. It is approximately equal to the -log(Ki) for a competitive antagonist.

Experimental Protocols

Materials and Reagents
  • Radioligand: [³H]dihydroalprenolol (DHA) or [¹²⁵I]cyanopindolol (CYP)

  • Competitors: 4-Hydroxypropranolol, Propranolol (for positive control)

  • Receptor Source: Membranes prepared from cells or tissues expressing β1- and β2-adrenergic receptors (e.g., rat lung for β2, turkey erythrocytes for β1).[5]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

  • Wash Buffer: Cold Assay Buffer

  • Non-specific Binding Control: High concentration of a non-selective beta-blocker (e.g., 10 µM propranolol)

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Scintillation Counter and Scintillation Fluid

  • 96-well microplates

Experimental Workflow Diagram

Radioreceptor_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Competitors, and Buffers Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Counting Scintillation Counting of Filters Washing->Counting Data_Analysis Calculate IC50 and Ki Values Counting->Data_Analysis

Radioreceptor Assay Experimental Workflow.
Detailed Methodologies

1. Membrane Preparation:

  • Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation step.

  • Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).

  • Store the membrane preparation in aliquots at -80°C until use.

2. Competitive Binding Assay:

  • Prepare serial dilutions of 4-Hydroxypropranolol and the positive control (propranolol) in the assay buffer.

  • In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Non-specific binding control (e.g., 10 µM propranolol), radioligand, and membrane preparation.

    • Competitive Binding: Serial dilutions of 4-Hydroxypropranolol or propranolol, radioligand, and membrane preparation.

  • The final concentration of the radioligand should be close to its Kd value. The final protein concentration will depend on the receptor density of the membrane preparation and should be optimized.

  • Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]

3. Filtration and Counting:

  • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

  • Measure the radioactivity in each vial using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression program (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Logical Relationship in Competitive Binding

The following diagram illustrates the competitive interaction at the receptor binding site between the radioligand and the unlabeled competitor, 4-Hydroxypropranolol.

Competitive_Binding cluster_components Assay Components cluster_outcomes Binding Outcomes Receptor β-Adrenergic Receptor Bound_Radioligand Receptor-Radioligand Complex (Measured Signal) Receptor->Bound_Radioligand Binds Bound_Competitor Receptor-Competitor Complex (No Signal) Receptor->Bound_Competitor Binds Radioligand Radioligand ([³H]DHA) Radioligand->Bound_Radioligand Competitor 4-Hydroxypropranolol (Unlabeled) Competitor->Bound_Radioligand Inhibits Competitor->Bound_Competitor

Competitive Binding Interaction.

References

analytical method validation for 4-Hydroxypropranolol in urine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

Validated LC-MS/MS Method for the Quantification of 4-Hydroxypropranolol in Human Urine

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxypropranolol is a pharmacologically active metabolite of propranolol (B1214883), a non-selective beta-blocker widely used in the treatment of cardiovascular diseases.[1] Monitoring the concentration of 4-Hydroxypropranolol in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic profile of propranolol. A robust, reliable, and validated analytical method is essential for generating high-quality data to support clinical and nonclinical studies.

This document provides a detailed protocol for the validation of an analytical method for the quantitative determination of 4-Hydroxypropranolol in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The validation has been performed in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[2][3][4][5]

Experimental Protocols

Materials and Reagents
  • 4-Hydroxypropranolol reference standard

  • 4-Hydroxypropranolol-d7 (Internal Standard, IS)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

Instrumentation
  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Preparation of Solutions
  • Standard Stock Solutions: Prepare individual stock solutions of 4-Hydroxypropranolol and 4-Hydroxypropranolol-d7 (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 4-Hydroxypropranolol stock solution with 50:50 methanol:water to create working solutions for calibration curve standards and quality control samples.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with 50:50 methanol:water to achieve a final concentration of 50 ng/mL.

Sample Preparation (Solid Phase Extraction - SPE)
  • Thaw frozen urine samples to room temperature and vortex to mix.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitate.

  • To 0.5 mL of supernatant, add 20 µL of the IS working solution (50 ng/mL).

  • Pre-condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
5.0
6.0
6.1
8.0

Table 2: Mass Spectrometer Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
Ion Spray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte
4-Hydroxypropranolol
4-Hydroxypropranolol-d7 (IS)

Method Validation Protocols & Results

The analytical method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity

Six different lots of blank human urine were processed and analyzed to ensure no significant interfering peaks were present at the retention times of 4-Hydroxypropranolol and the IS. The response of any interfering peak was less than 20% of the LLOQ response.

Linearity and Lower Limit of Quantification (LLOQ)

Calibration curves were prepared by spiking blank urine with known concentrations of 4-Hydroxypropranolol. The curves were constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration.

Table 3: Linearity and LLOQ

ParameterResult
Calibration Range 2.0 ng/mL - 1000 ng/mL
Regression Model Linear, weighted by 1/x²
Correlation Coefficient (r²) > 0.995
LLOQ 2.0 ng/mL
Accuracy at LLOQ Within ±20% of nominal value
Precision (CV%) at LLOQ ≤ 20%
Accuracy and Precision

Accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels in replicates (n=6) on three different days.

Table 4: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Inter-day (n=18)
Accuracy (%) Precision (CV%) Accuracy (%) Precision (CV%)
LLOQ2.0105.58.9103.811.2
Low (LQC)6.098.76.5101.27.8
Medium (MQC)200102.14.2100.55.1
High (HQC)80099.33.898.94.5
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision (CV%) ≤15% (≤20% for LLOQ).[6][7]
Recovery and Matrix Effect

Extraction recovery and matrix effect were evaluated at LQC, MQC, and HQC levels (n=6).

Table 5: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%) Matrix Effect (%)
Low (LQC)6.088.597.2
Medium (MQC)20091.299.1
High (HQC)80090.498.5
IS 5092.198.8
Recovery was consistent and reproducible. The matrix effect was minimal and compensated for by the IS.
Stability

The stability of 4-Hydroxypropranolol in human urine was assessed under various conditions (n=6 at LQC and HQC levels).

Table 6: Stability Results

Stability ConditionDurationMean Accuracy (%) vs. Fresh Samples Result
Bench-top 24 hours at Room Temp.97.5Stable
Freeze-Thaw 3 cycles (-80°C to RT)98.1Stable
Long-term 90 days at -80°C96.8Stable
Acceptance Criteria: Mean concentration within ±15% of nominal values.

Visualization

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis dev_sample Sample Preparation (SPE) dev_lc LC Separation dev_sample->dev_lc dev_ms MS/MS Detection dev_lc->dev_ms val_select Selectivity dev_ms->val_select val_lin Linearity & Range val_acc_prec Accuracy & Precision val_rec Recovery val_matrix Matrix Effect val_stab Stability ana_run Run Study Samples val_stab->ana_run ana_data Data Processing ana_run->ana_data ana_report Reporting ana_data->ana_report G Core Bioanalytical Validation Parameters (ICH M10) center_node Validated Method param1 Accuracy center_node->param1 param2 Precision center_node->param2 param3 Selectivity center_node->param3 param4 Stability center_node->param4 param5 Linearity & Range center_node->param5 param6 Recovery center_node->param6

References

Application Notes and Protocols for the Use of Deuterated 4-Hydroxypropranolol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of deuterated 4-Hydroxypropranolol (B128105) (specifically 4-Hydroxypropranolol-d7) as an internal standard in the quantitative analysis of propranolol (B1214883) and its primary active metabolite, 4-Hydroxypropranolol. The methodologies described herein are particularly relevant for bioanalytical assays in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. Its major active metabolite, 4-Hydroxypropranolol, exhibits comparable pharmacological potency to the parent drug.[1] Accurate quantification of both propranolol and 4-Hydroxypropranolol in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis.[2] A deuterated internal standard, such as 4-Hydroxypropranolol-d7, offers significant advantages by mimicking the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time.[2] This minimizes variability and enhances the accuracy, precision, and robustness of the analytical method.[2] 4-Hydroxypropranolol-d7 is a suitable internal standard for the simultaneous determination of propranolol and 4-hydroxypropranolol in biological samples like human plasma.[3][4]

Application: Quantitative Bioanalysis of Propranolol and 4-Hydroxypropranolol

This method is applicable for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Key Method Parameters

A summary of the quantitative data from a validated bioanalytical method is presented below.[3][4]

ParameterPropranolol4-Hydroxypropranolol
Linearity Range (Free) 0.20 - 135.00 ng/mL0.20 - 25.00 ng/mL
Linearity Range (Total) 1.00 - 500.00 ng/mL1.00 - 360.00 ng/mL
Coefficient of Determination (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.20 ng/mL0.20 ng/mL
Limit of Detection (LOD) 50 pg/mL100 pg/mL
Intra-day Precision (%RSD) < 11.3%< 11.3%
Inter-day Precision (%RSD) < 11.3%< 11.3%
Intra-day Accuracy (% of Nominal) < 11%< 11%
Inter-day Accuracy (% of Nominal) < 11%< 11%
Mean Extraction Recovery > 96%> 64%

Experimental Protocols

The following are detailed protocols for sample preparation and LC-MS/MS analysis for the quantification of propranolol and 4-hydroxypropranolol using 4-Hydroxypropranolol-d7 as an internal standard.

Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma.[3][4]

Materials:

  • Human plasma samples

  • 4-Hydroxypropranolol-d7 internal standard working solution

  • Propranolol and 4-Hydroxypropranolol calibration standards

  • Solid-phase extraction (SPE) cartridges

  • Methanol (B129727)

  • Acetonitrile

  • Deionized water

  • Formic acid

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Thaw plasma samples at room temperature.

  • Pipette 300 µL of plasma into a clean microcentrifuge tube.

  • Add the appropriate volume of 4-Hydroxypropranolol-d7 internal standard working solution to each sample, calibrator, and quality control sample.

  • Vortex mix for 30 seconds.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with an appropriate wash solution (e.g., 2% methanol in water) to remove interferences.

  • Elute the analytes and internal standard with an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the typical liquid chromatography and mass spectrometry conditions.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with a turbo ionspray interface[3][4]

Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: As per column specifications (e.g., 0.3 - 1.0 mL/min)

  • Gradient: A suitable gradient to separate propranolol, 4-hydroxypropranolol, and any potential interferences.

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Propranolol: To be determined based on instrumentation

    • 4-Hydroxypropranolol: To be determined based on instrumentation

    • 4-Hydroxypropranolol-d7: To be determined based on instrumentation

  • Ion Source Temperature: 500°C

  • Collision Gas: Nitrogen

Visualizations

Signaling Pathway of Propranolol

G Simplified Signaling Pathway of Propranolol Propranolol Propranolol Receptor β-Adrenergic Receptor Propranolol->Receptor Binds to Metabolite 4-Hydroxypropranolol (Active Metabolite) Metabolite->Receptor Binds to Block Antagonism/Blockade Receptor->Block Effect Decreased Sympathetic Nervous System Effects (e.g., reduced heart rate, blood pressure) Block->Effect Leads to

Caption: Simplified diagram of Propranolol's mechanism of action.

Experimental Workflow

G Bioanalytical Workflow using Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with 4-Hydroxypropranolol-d7 (IS) Plasma->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Curve Quantify against Calibration Curve Ratio->Curve

Caption: Workflow for bioanalysis with an internal standard.

References

Measuring Free vs. Protein-Bound 4-Hydroxypropranolol in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883), a widely used beta-blocker, is extensively metabolized in the liver to various compounds, with 4-hydroxypropranolol (B128105) being a major active metabolite.[1] Understanding the extent to which 4-hydroxypropranolol binds to plasma proteins is crucial for drug development and clinical pharmacology. The unbound, or "free," fraction of a drug is generally considered to be the pharmacologically active portion, capable of interacting with target receptors and eliciting a therapeutic effect. Consequently, accurate measurement of both the free and protein-bound concentrations of 4-hydroxypropranolol in plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling.

These application notes provide detailed protocols for the two most common methods for determining plasma protein binding: equilibrium dialysis and ultrafiltration. Additionally, it outlines the subsequent analysis of the free and total concentrations of 4-hydroxypropranolol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

While the plasma protein binding of the parent drug, propranolol, is well-documented to be in the range of 80-95%, specific quantitative data for the protein binding of its active metabolite, 4-hydroxypropranolol, is not as readily available in the published literature.[2] However, given its structural similarity to propranolol, it is anticipated that 4-hydroxypropranolol also exhibits significant binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[3]

The following table summarizes the analytical parameters for the quantification of free and total 4-hydroxypropranolol in human plasma, as established in the literature.

AnalyteMethodLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Free 4-HydroxypropranololLC-MS/MS0.20 - 25.000.2
Total 4-HydroxypropranololLC-MS/MS0.2 - 1000.2

Experimental Principles and Workflows

The determination of free versus protein-bound 4-hydroxypropranolol involves a separation step to isolate the unbound drug, followed by a sensitive analytical method for quantification.

Signaling Pathway of Propranolol Metabolism

Caption: Propranolol metabolism to 4-hydroxypropranolol and its subsequent binding to plasma proteins.

Experimental Workflow for Measuring Free and Total 4-Hydroxypropranolol

cluster_0 Sample Collection & Preparation cluster_1 Separation of Free & Bound Drug cluster_2 Quantification cluster_3 Data Analysis Plasma Sample Plasma Sample Equilibrium Dialysis Equilibrium Dialysis Plasma Sample->Equilibrium Dialysis Ultrafiltration Ultrafiltration Plasma Sample->Ultrafiltration LC-MS/MS Analysis LC-MS/MS Analysis Plasma Sample->LC-MS/MS Analysis For Total Concentration (after protein precipitation) Equilibrium Dialysis->LC-MS/MS Analysis Ultrafiltration->LC-MS/MS Analysis Calculate Free & Total Concentration Calculate Free & Total Concentration LC-MS/MS Analysis->Calculate Free & Total Concentration Determine % Protein Binding Determine % Protein Binding Calculate Free & Total Concentration->Determine % Protein Binding

Caption: General experimental workflow for determining free and protein-bound 4-hydroxypropranolol.

Detailed Experimental Protocols

Protocol 1: Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for plasma protein binding studies. It involves dialyzing a plasma sample containing the drug against a buffer solution through a semi-permeable membrane that allows only the small, unbound drug molecules to pass through.

Materials:

  • Human plasma

  • 4-Hydroxypropranolol hydrochloride reference standard

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (molecular weight cutoff of 8-12 kDa)

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Spiked Plasma: Prepare a stock solution of 4-hydroxypropranolol in a suitable solvent (e.g., methanol (B129727) or DMSO). Spike human plasma with the 4-hydroxypropranolol stock solution to achieve the desired final concentration. Ensure the final solvent concentration is low (typically <1%) to avoid protein denaturation.

  • Assembly of Dialysis Unit: Assemble the equilibrium dialysis cells according to the manufacturer's instructions.

  • Sample Loading:

    • Add the spiked plasma sample to the sample chamber of the dialysis cell.

    • Add an equal volume of PBS (pH 7.4) to the buffer chamber.

  • Incubation: Seal the dialysis unit and place it in an incubator shaker at 37°C with gentle agitation. The incubation time should be sufficient to reach equilibrium, which is typically determined experimentally but is often in the range of 4-6 hours.

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Sample Preparation for LC-MS/MS:

    • To an aliquot of the buffer chamber sample, add an equal volume of blank plasma.

    • To an aliquot of the plasma chamber sample, add an equal volume of PBS. This step ensures that the matrix for both samples is comparable for LC-MS/MS analysis.

    • Perform protein precipitation on both sets of samples by adding 3-4 volumes of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated 4-hydroxypropranolol).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Calculation of Percent Protein Binding:

    • % Bound = [1 - (Concentration in Buffer Chamber / Concentration in Plasma Chamber)] x 100

Protocol 2: Ultrafiltration

Ultrafiltration is a faster alternative to equilibrium dialysis. It uses centrifugal force to separate the protein-free ultrafiltrate from the plasma sample through a semi-permeable membrane.

Materials:

  • Human plasma

  • This compound reference standard

  • Centrifugal ultrafiltration devices with a low-binding membrane (e.g., with a molecular weight cutoff of 10-30 kDa)

  • Centrifuge with temperature control

  • LC-MS/MS system

Procedure:

  • Preparation of Spiked Plasma: Prepare spiked human plasma as described in the equilibrium dialysis protocol.

  • Pre-conditioning of Ultrafiltration Device (Optional but Recommended): To minimize non-specific binding of the analyte to the device, it is advisable to pre-condition the ultrafiltration unit by passing a solution of the analyte through the device and discarding the filtrate.

  • Sample Loading: Add the spiked plasma sample to the sample reservoir of the ultrafiltration device.

  • Centrifugation: Place the ultrafiltration device in a centrifuge set to 37°C. Centrifuge at a force and for a duration recommended by the device manufacturer to obtain a sufficient volume of ultrafiltrate (typically 1000-2000 x g for 15-30 minutes).

  • Sample Collection: Carefully collect the ultrafiltrate from the collection tube. This ultrafiltrate contains the free 4-hydroxypropranolol.

  • Sample Preparation for LC-MS/MS:

    • Free Concentration: The ultrafiltrate can often be directly injected into the LC-MS/MS system after the addition of an internal standard. Dilution with mobile phase may be necessary depending on the concentration.

    • Total Concentration: To determine the total concentration, take an aliquot of the original spiked plasma sample and perform protein precipitation as described in the equilibrium dialysis protocol.

  • Calculation of Unbound Fraction (fu):

    • fu = (Concentration in Ultrafiltrate / Total Concentration in Plasma)

Protocol 3: LC-MS/MS Analysis of 4-Hydroxypropranolol

This protocol provides a general framework for the quantification of 4-hydroxypropranolol. Specific parameters should be optimized for the instrument in use.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate 4-hydroxypropranolol from other plasma components.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4-Hydroxypropranolol: Precursor ion (Q1) m/z 276.2 -> Product ion (Q3) m/z 116.1

    • Internal Standard (e.g., d7-4-Hydroxypropranolol): Adjust m/z values accordingly.

  • Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.

Data Analysis:

  • Construct a calibration curve using standards of known 4-hydroxypropranolol concentrations in the appropriate matrix (blank plasma ultrafiltrate for free drug and protein-precipitated blank plasma for total drug).

  • Quantify the concentration of 4-hydroxypropranolol in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Conclusion

The accurate determination of free and protein-bound concentrations of 4-hydroxypropranolol is a critical step in understanding its pharmacokinetic and pharmacodynamic properties. Both equilibrium dialysis and ultrafiltration, when coupled with a sensitive and specific analytical method like LC-MS/MS, provide reliable means to obtain this crucial data. The choice between equilibrium dialysis and ultrafiltration will depend on factors such as the required accuracy, sample volume, and throughput needs of the laboratory. The protocols outlined in these application notes provide a robust starting point for researchers and scientists in the field of drug development.

References

Application Notes and Protocols for the Electrochemical Detection of 4-Hydroxypropranolol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the electrochemical detection of 4-Hydroxypropranolol (B128105), a primary active metabolite of the beta-blocker Propranolol (B1214883), and its subsequent metabolites. The following sections detail the metabolic pathways, experimental protocols for electrochemical analysis, and quantitative data to facilitate research and development in drug metabolism and pharmacokinetics.

Metabolic Pathway of Propranolol to 4-Hydroxypropranolol and its Conjugates

Propranolol undergoes extensive metabolism in the body, with ring oxidation being a major pathway. The formation of 4-Hydroxypropranolol is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, with some contribution from CYP1A2.[1][2][3] This active metabolite is then further metabolized through conjugation reactions, primarily glucuronidation and sulfation, to form more water-soluble compounds that can be readily excreted.[1] The sulfation of 4-hydroxypropranolol is known to involve the enzyme SULT1A3.[1]

Metabolism Propranolol Propranolol 4-Hydroxypropranolol 4-Hydroxypropranolol Propranolol->4-Hydroxypropranolol CYP2D6, CYP1A2 4-Hydroxypropranolol Glucuronide 4-Hydroxypropranolol Glucuronide 4-Hydroxypropranolol->4-Hydroxypropranolol Glucuronide UGTs 4-Hydroxypropranolol Sulfate 4-Hydroxypropranolol Sulfate 4-Hydroxypropranolol->4-Hydroxypropranolol Sulfate SULT1A3

Metabolic pathway of Propranolol to 4-Hydroxypropranolol and its conjugates.

Electrochemical Detection Workflow

The electrochemical analysis of 4-Hydroxypropranolol and its metabolites from biological samples involves several key steps, from sample collection and preparation to electrochemical measurement and data analysis. A generalized workflow is presented below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_data Data Analysis Sample_Collection Biological Sample Collection (Urine, Plasma) Pre-treatment Pre-treatment (Centrifugation, Filtration) Sample_Collection->Pre-treatment Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Pre-treatment->Extraction Reconstitution Reconstitution in Supporting Electrolyte Extraction->Reconstitution Voltammetric_Measurement DPV Measurement Reconstitution->Voltammetric_Measurement Electrode_Preparation Working Electrode Preparation (e.g., GCE Polishing) Electrochemical_Cell Assembly of Three-Electrode Cell Electrode_Preparation->Electrochemical_Cell Electrochemical_Cell->Voltammetric_Measurement Peak_Analysis Peak Current Measurement Voltammetric_Measurement->Peak_Analysis Quantification Concentration Determination (Calibration Curve) Peak_Analysis->Quantification

General workflow for electrochemical detection of 4-Hydroxypropranolol.

Quantitative Data Summary

The following table summarizes the quantitative data for the electrochemical detection of Propranolol, 4-Hydroxypropranolol (4'-OH PH), and 4'-Hydroxypropranolol Sulfate (4'-OH PS) using differential pulse voltammetry (DPV) with a glassy carbon electrode (GCE).

AnalyteLinear Range (mol L⁻¹)LOD (mol L⁻¹)LOQ (mol L⁻¹)
Propranolol (PRO) 4.22 x 10⁻⁶ - 1.35 x 10⁻⁴[4]1.27 x 10⁻⁶4.22 x 10⁻⁶
4-Hydroxypropranolol (4'-OH PH) 4.00 x 10⁻⁶ - 4.81 x 10⁻⁵[4]1.20 x 10⁻⁶4.00 x 10⁻⁶
4-Hydroxypropranolol Sulfate (4'-OH PS) 3.52 x 10⁻⁶ - 4.22 x 10⁻⁵[4]1.06 x 10⁻⁶3.52 x 10⁻⁶

Experimental Protocols

Preparation of the Glassy Carbon Electrode (GCE)

A clean electrode surface is critical for reproducible results. The following protocol is a general procedure for GCE preparation.

Materials:

Procedure:

  • Polish the GCE surface with 1.0 µm alumina slurry on a polishing cloth for 5 minutes.

  • Rinse the electrode thoroughly with deionized water.

  • Repeat the polishing step with 0.3 µm and then 0.05 µm alumina slurry, rinsing with deionized water after each step.

  • After the final polishing step, sonicate the electrode in deionized water for 2 minutes to remove any adhered alumina particles.

  • Sonicate the electrode in ethanol for 2 minutes.

  • Finally, rinse the electrode thoroughly with deionized water and allow it to air dry.

Sample Preparation from Urine

This protocol describes a solid-phase extraction (SPE) method for extracting Propranolol and its metabolites from urine samples.

Materials:

  • Urine sample

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Deionized water

  • Nitrogen gas stream

  • Supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0)

Procedure:

  • Centrifuge the urine sample at 3000 rpm for 10 minutes to remove particulate matter.[5]

  • Filter the supernatant through a 0.45 µm filter.[5]

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elute the analytes with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the supporting electrolyte for electrochemical analysis.

Differential Pulse Voltammetry (DPV) Measurement

This protocol outlines the parameters for the simultaneous determination of Propranolol, 4-Hydroxypropranolol, and 4-Hydroxypropranolol Sulfate.

Instrumentation:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working Electrode: Glassy Carbon Electrode (GCE)

    • Reference Electrode: Ag/AgCl

    • Counter Electrode: Platinum wire

DPV Parameters: [4]

  • Initial Potential: -0.3 V

  • Final Potential: 1.5 V

  • Scan Rate: 0.025 V s⁻¹

  • Pulse Amplitude: 50 mV

  • Pulse Width: 50 ms

Procedure:

  • Assemble the three-electrode cell with the prepared GCE, Ag/AgCl reference electrode, and platinum counter electrode in the supporting electrolyte containing the reconstituted sample.

  • Purge the solution with nitrogen gas for at least 5 minutes to remove dissolved oxygen.

  • Initiate the DPV scan using the specified parameters.

  • Record the voltammogram and measure the peak currents for each analyte.

  • Construct a calibration curve by plotting the peak current versus the concentration of standard solutions to determine the concentration of the analytes in the sample.

References

Preparation of Stock Solutions of 4-Hydroxypropranolol Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock solutions of 4-Hydroxypropranolol hydrochloride, a primary active metabolite of the beta-blocker propranolol. Accurate and consistent preparation of stock solutions is critical for reliable and reproducible experimental results in pharmacological and drug development studies. This guide outlines the necessary materials, safety precautions, and step-by-step procedures for preparing high-concentration stock solutions in various solvents suitable for a range of in vitro and in vivo applications. Additionally, it provides recommendations for storage and handling to ensure the stability and integrity of the prepared solutions.

Introduction

4-Hydroxypropranolol is a significant metabolite of propranolol, exhibiting comparable potency as a β1 and β2-adrenergic receptor antagonist. It also possesses intrinsic sympathomimetic activity and antioxidant properties, making it a compound of interest in cardiovascular research and drug metabolism studies. To facilitate such research, the ability to prepare precise and stable stock solutions is paramount. This application note details the methodologies for the solubilization and storage of this compound for experimental use.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for the successful preparation of stock solutions. Key data is summarized in the table below.

PropertyValueReference
Chemical Name 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol, monohydrochloride[1]
CAS Number 14133-90-5[1]
Molecular Formula C₁₆H₂₁NO₃ • HCl[1]
Molecular Weight 311.8 g/mol [1]
Purity ≥95%[1]
Appearance Crystalline solid[1]

Solubility Data

The choice of solvent is critical and depends on the intended application. The following table summarizes the solubility of this compound in common laboratory solvents.

SolventSolubilityReference
Dimethylformamide (DMF) 50 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO) 30 mg/mL (requires sonication)[1]
Ethanol 30 mg/mL[1]
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL[1]

Experimental Protocols

4.1. General Safety Precautions

Before handling the compound, review the Safety Data Sheet (SDS).[2][3] Standard laboratory safety practices should be employed, including the use of personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Work should be conducted in a well-ventilated area or a chemical fume hood.

4.2. Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent (e.g., DMSO)

This protocol is suitable for preparing a concentrated stock solution that will be further diluted in aqueous media for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vial

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance and transfer it to the sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the mixture for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath at room temperature for 5-10 minutes, or until the solution is clear.

  • Sterilization (Optional): If required for the downstream application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

4.3. Protocol 2: Preparation of a Stock Solution for In Vivo Studies

For in vivo applications, it is crucial to use a vehicle that is well-tolerated by the animal model. A common approach involves initial dissolution in a minimal amount of organic solvent, followed by dilution with a physiologically compatible vehicle.

Materials:

  • This compound powder

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.2, sterile

  • Sterile vials

  • Calibrated analytical balance and pipettes

Procedure:

  • Initial Dissolution: Prepare a concentrated stock solution in DMF as described in Protocol 1 (e.g., 50 mg/mL).

  • Vehicle Preparation: Prepare the required volume of sterile PBS (pH 7.2).

  • Dilution: While vortexing the PBS, slowly add the required volume of the concentrated DMF stock solution to the PBS to achieve the final desired concentration. Note: The final concentration of DMF should be kept to a minimum to avoid toxicity. The solubility in a 1:1 DMF:PBS mixture is approximately 0.5 mg/mL.[1]

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for the chosen vehicle composition.

  • Storage: Aqueous solutions are not recommended for long-term storage. Prepare fresh solutions for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours.

Visualization of Experimental Workflows

Stock_Solution_Preparation_Workflow Workflow for Stock Solution Preparation cluster_protocol1 Protocol 1: Organic Stock Solution (In Vitro) cluster_protocol2 Protocol 2: Aqueous Solution (In Vivo) p1_start Start p1_weigh Weigh 4-Hydroxypropranolol HCl p1_start->p1_weigh p1_add_solvent Add Organic Solvent (e.g., DMSO) p1_weigh->p1_add_solvent p1_dissolve Vortex / Sonicate to Dissolve p1_add_solvent->p1_dissolve p1_filter Sterile Filter (0.22 µm) p1_dissolve->p1_filter p1_aliquot Aliquot into Single-Use Vials p1_filter->p1_aliquot p1_store Store at -20°C or -80°C p1_aliquot->p1_store p1_end Ready for Dilution in Media p1_store->p1_end p2_start Start p2_prepare_dmf Prepare Concentrated Stock in DMF p2_start->p2_prepare_dmf p2_prepare_pbs Prepare Sterile PBS (pH 7.2) p2_start->p2_prepare_pbs p2_dilute Slowly Dilute DMF Stock into PBS p2_prepare_dmf->p2_dilute p2_prepare_pbs->p2_dilute p2_observe Observe for Precipitation p2_dilute->p2_observe p2_use Use Immediately p2_observe->p2_use No Precipitation p2_end Ready for Administration p2_use->p2_end

Caption: Workflow for preparing organic and aqueous stock solutions.

Quality Control

To ensure the accuracy of experimental results, it is recommended to perform quality control checks on the prepared stock solutions. This can include:

  • Visual Inspection: Always check for complete dissolution and the absence of particulates.

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Conclusion

The protocols outlined in this application note provide a reliable framework for the preparation of this compound stock solutions for various research applications. Adherence to these guidelines, with careful consideration of the intended experimental system, will contribute to the generation of high-quality, reproducible data. Always consult the product-specific information sheet and Safety Data Sheet for the most accurate and up-to-date information.

References

Troubleshooting & Optimization

Technical Support Center: Ensuring the Stability of 4-Hydroxypropranolol in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on maintaining the stability of 4-Hydroxypropranolol (B128105) (4-HP), the primary active metabolite of propranolol (B1214883), in plasma samples. Accurate quantification of 4-HP is critical for pharmacokinetic and pharmacodynamic studies, and its stability is a key factor in obtaining reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-Hydroxypropranolol in plasma?

A1: The two main degradation pathways for 4-Hydroxypropranolol in plasma are:

  • Oxidation: As a phenolic compound, the hydroxyl group on the naphthalene (B1677914) ring of 4-HP is susceptible to oxidation. This can be exacerbated by factors such as exposure to light, elevated temperatures, and the presence of oxidative enzymes or metal ions in the plasma. One study has suggested using ascorbic acid to prevent oxidation during sample extraction[1].

  • Enzymatic Conjugation (Glucuronidation): 4-HP is a known substrate for UDP-glucuronosyltransferase (UGT) enzymes, which are present in plasma.[2][3] These enzymes conjugate glucuronic acid to the hydroxyl group of 4-HP, forming a more water-soluble metabolite. While this is a natural metabolic process in the body, it represents a form of degradation in the context of measuring the unconjugated (free) form of the analyte in in vitro samples.

Q2: What is the expected stability of 4-Hydroxypropranolol in plasma under typical laboratory conditions?

A2: Based on available literature, 4-HP exhibits reasonable stability under controlled conditions. One study found that 4-HP was stable in human plasma for at least 6.5 hours on the bench-top at room temperature and after five freeze-thaw cycles when stored at -15°C[4][5]. Another study reported stability for up to two months when plasma samples were stored at -30°C, even without the addition of antioxidants[6]. For longer-term storage, temperatures of -80°C are recommended to minimize both chemical and enzymatic degradation.

Q3: Which anticoagulant is best for collecting plasma samples for 4-HP analysis?

A3: While direct comparative studies on the stability of 4-HP in plasma collected with different anticoagulants are limited, EDTA is generally a good choice for the following reasons:

  • Chelation of Metal Ions: EDTA is a strong chelating agent that sequesters divalent cations like Ca²⁺ and Mg²⁺. These ions are cofactors for some enzymes, so their chelation can help to reduce enzymatic degradation.

  • General Suitability for Metabolomics: EDTA plasma is widely used in metabolomics studies and has been shown to have minimal impact on the overall metabolic profile compared to other anticoagulants.

Heparin and citrate (B86180) are also commonly used anticoagulants. However, heparin can sometimes interfere with certain analytical techniques, and citrate is typically used for coagulation assays. For routine 4-HP analysis, K2-EDTA or K3-EDTA plasma is recommended.

Q4: Can I use serum instead of plasma for 4-HP analysis?

A4: While it is possible to measure 4-HP in serum, plasma is generally preferred. The coagulation process that occurs during serum collection can lead to the release of cellular contents, including enzymes, which may increase the risk of analyte degradation. If serum is used, it is crucial to standardize the clotting time and processing conditions to ensure consistency across samples.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of 4-Hydroxypropranolol in plasma samples.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of 4-HP Incomplete Extraction: The extraction solvent or pH may not be optimal for 4-HP.Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For LLE, ensure the pH of the plasma sample is adjusted to an appropriate level to ensure 4-HP is in its non-ionized form for efficient extraction into an organic solvent. For SPE, ensure the cartridge is properly conditioned and the elution solvent is strong enough to desorb the analyte.
Adsorption to Labware: 4-HP may adsorb to glass or plastic surfaces.Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also be considered.
Degradation during Sample Processing: 4-HP may be degrading during the extraction process.Minimize the time samples are at room temperature. Consider performing extraction steps on ice. Add an antioxidant like ascorbic acid to the sample before extraction to prevent oxidation.
High Variability Between Replicates Inconsistent Sample Handling: Variations in incubation times, temperatures, or extraction procedures between samples.Standardize all sample handling and processing steps. Use a consistent workflow for all samples.
Instrumental Variability: Fluctuations in the analytical instrument's performance.Ensure the LC-MS/MS system is properly calibrated and maintained. Use a stable isotope-labeled internal standard for 4-HP to correct for instrumental drift.
Partial Degradation: Inconsistent degradation of 4-HP across samples.Ensure all samples are treated with a stabilizing agent if necessary. Process samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions.
Presence of Unexpected Peaks in Chromatogram Formation of Degradation Products: The unexpected peaks may be oxidation or conjugation products of 4-HP.Review the sample handling and storage conditions. If degradation is suspected, re-prepare fresh samples under more controlled conditions. Use a high-resolution mass spectrometer to identify the unknown peaks.
Matrix Effects: Co-eluting endogenous components from the plasma may be interfering with the analysis.Optimize the chromatographic method to improve the separation of 4-HP from matrix components. A more rigorous sample cleanup procedure, such as SPE, may be necessary.

Data on 4-Hydroxypropranolol Stability

The following tables summarize the available data on the stability of 4-Hydroxypropranolol in human plasma under various conditions.

Table 1: Bench-Top and Freeze-Thaw Stability of 4-Hydroxypropranolol in Human Plasma

ConditionDurationStorage TemperatureAnalyte StabilityReference
Bench-TopAt least 6.5 hoursRoom TemperatureStable[4][5]
Freeze-Thaw5 cycles-15°C to Room TemperatureStable[4][5]

Table 2: Long-Term Stability of 4-Hydroxypropranolol in Human Plasma

DurationStorage TemperatureAnalyte StabilityReference
Up to 2 months-30°CStable (without antioxidants)[6]

Experimental Protocols

Protocol 1: Plasma Sample Collection and Handling for 4-HP Stability Assessment

  • Blood Collection:

    • Collect whole blood from subjects into K2-EDTA-containing vacuum tubes.

    • Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Plasma Separation:

    • Within 30 minutes of collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.

  • Addition of Stabilizers (Optional but Recommended):

    • For studies where oxidation is a concern, add a fresh solution of ascorbic acid to the plasma to a final concentration of 1 mg/mL.

    • For studies where glucuronidation is a concern, consider the addition of a broad-spectrum UGT inhibitor. Note: The selection and concentration of the inhibitor should be validated for your specific assay.

  • Aliquoting and Storage:

    • Aliquot the plasma into pre-labeled, low-binding polypropylene (B1209903) cryovials.

    • Immediately flash-freeze the aliquots in a dry ice/ethanol bath or in a -80°C freezer.

    • Store the samples at -80°C until analysis.

Protocol 2: LC-MS/MS Quantification of 4-Hydroxypropranolol in Plasma

This is a general protocol and should be optimized and validated for your specific instrumentation and experimental needs.

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated 4-HP).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 4-HP and its internal standard.

Visualizations

G Potential Degradation Pathways of 4-Hydroxypropranolol in Plasma 4-Hydroxypropranolol 4-Hydroxypropranolol Oxidized Products Oxidized Products 4-Hydroxypropranolol->Oxidized Products Oxidation (e.g., light, temperature, enzymes) 4-HP-Glucuronide 4-HP-Glucuronide 4-Hydroxypropranolol->4-HP-Glucuronide Glucuronidation (UGT Enzymes)

Caption: Degradation pathways of 4-Hydroxypropranolol in plasma.

G Recommended Workflow for Plasma Sample Handling and Analysis cluster_collection Sample Collection & Processing cluster_analysis Sample Analysis Collect Blood (K2-EDTA tube) Collect Blood (K2-EDTA tube) Centrifuge (1500g, 15min, 4C) Centrifuge (1500g, 15min, 4C) Collect Blood (K2-EDTA tube)->Centrifuge (1500g, 15min, 4C) Separate Plasma Separate Plasma Centrifuge (1500g, 15min, 4C)->Separate Plasma Add Stabilizers (Optional) Add Stabilizers (Optional) Separate Plasma->Add Stabilizers (Optional) Aliquot & Store (-80C) Aliquot & Store (-80C) Separate Plasma->Aliquot & Store (-80C) Add Stabilizers (Optional)->Aliquot & Store (-80C) Thaw on Ice Thaw on Ice Aliquot & Store (-80C)->Thaw on Ice Protein Precipitation Protein Precipitation Thaw on Ice->Protein Precipitation Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis

Caption: Recommended workflow for plasma sample handling.

References

Technical Support Center: Analysis of 4-Hydroxypropranolol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-Hydroxypropranolol (B128105).

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of 4-Hydroxypropranolol, leading to inaccurate quantification due to matrix effects.

Q1: I am observing poor reproducibility and accuracy in my 4-Hydroxypropranolol quantification. Could matrix effects be the cause?

A1: Yes, poor reproducibility and accuracy are common indicators of matrix effects. Matrix effects occur when co-eluting endogenous components from the biological sample, such as phospholipids (B1166683) and salts, interfere with the ionization of 4-Hydroxypropranolol, leading to ion suppression or enhancement.[1] This can significantly impact the reliability of your results. It is crucial to assess and mitigate these effects for accurate quantification.

Q2: How can I confirm that matrix effects are impacting my 4-Hydroxypropranolol analysis?

A2: Two primary methods can be used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of 4-Hydroxypropranolol solution into the mass spectrometer post-column while injecting an extracted blank matrix sample.[2] Dips or peaks in the baseline signal at the retention time of 4-Hydroxypropranolol indicate the presence of ion suppression or enhancement, respectively.

  • Post-Extraction Spike Method: This quantitative approach is considered the "gold standard".[3] It involves comparing the peak area of 4-Hydroxypropranolol in a sample where it is spiked into the matrix extract after the extraction process to the peak area of 4-Hydroxypropranolol in a neat solution at the same concentration. A significant difference between these responses confirms the presence and quantifies the extent of matrix effects.[3][4]

Q3: My results show significant ion suppression for 4-Hydroxypropranolol. What are the initial steps to minimize this?

A3: When significant ion suppression is confirmed, the following initial steps are recommended:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[5] For 4-Hydroxypropranolol, both Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) are commonly used methods. While PPT is simpler, SPE generally provides a cleaner extract, thus reducing matrix effects more effectively.[6][7]

  • Improve Chromatographic Separation: Modifying your LC method to better separate 4-Hydroxypropranolol from co-eluting matrix components can significantly reduce interference.[8] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[9]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as 4-Hydroxypropranolol-d7, is the preferred choice for an internal standard as it co-elutes with the analyte and experiences similar matrix effects, thereby compensating for signal variations.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in the analysis of 4-Hydroxypropranolol from plasma?

A1: In plasma analysis, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites that can co-elute with 4-Hydroxypropranolol and interfere with its ionization in the mass spectrometer source.[3][10]

Q2: Can matrix effects lead to ion enhancement instead of suppression for 4-Hydroxypropranolol?

A2: While ion suppression is more frequently encountered, ion enhancement can also occur.[1] Both phenomena are detrimental as they lead to inaccurate quantification of 4-Hydroxypropranolol.

Q3: Is it possible to completely eliminate matrix effects?

A3: Completely eliminating matrix effects is challenging, especially in complex biological matrices.[8] The goal is to minimize them to a level where the assay meets the required standards for accuracy, precision, and sensitivity. A combination of efficient sample cleanup, optimized chromatography, and the use of an appropriate internal standard is the most effective strategy.[11]

Q4: Which sample preparation technique is better for minimizing matrix effects for 4-Hydroxypropranolol: Protein Precipitation (PPT) or Solid-Phase Extraction (SPE)?

A4: Solid-Phase Extraction (SPE) is generally superior to Protein Precipitation (PPT) for minimizing matrix effects as it provides a more thorough cleanup by removing a wider range of interferences.[5][6] However, PPT is a simpler and faster technique that may be sufficient for some applications, especially when combined with a robust LC method and a suitable internal standard.[9][12] The choice between SPE and PPT will depend on the specific requirements of the assay in terms of sensitivity and accuracy.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is adapted from a validated method for the simultaneous quantification of propranolol (B1214883) and its metabolites in plasma.[9][12]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., 4-Hydroxypropranolol-d7).

  • Add 300 µL of acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 10 µL) of the supernatant into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on a method developed for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma.[6][7]

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load 300 µL of the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute 4-Hydroxypropranolol and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the impact of different sample preparation methods on the recovery of 4-Hydroxypropranolol, which is an indicator of the efficiency of the method in mitigating matrix effects.

Table 1: Recovery of 4-Hydroxypropranolol using Different Sample Preparation Methods

Sample Preparation MethodAnalyteAverage Recovery (%)Reference
Protein Precipitation4-HydroxypropranololNot explicitly stated, but method showed good performance in terms of clean extracts and high recovery.[9]
Solid-Phase Extraction4-Hydroxypropranolol>64%[6][7]
Ether Extraction4-Hydroxypropranolol>50%[13]

Note: Higher recovery can indicate a more effective removal of interfering substances, which in turn helps in minimizing matrix effects.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample ppt_step1 Add Acetonitrile plasma_sample->ppt_step1 spe_step1 Condition & Load plasma_sample->spe_step1 ppt_step2 Vortex & Centrifuge ppt_step1->ppt_step2 ppt_step3 Collect Supernatant ppt_step2->ppt_step3 lc_separation LC Separation ppt_step3->lc_separation Inject spe_step2 Wash spe_step1->spe_step2 spe_step3 Elute spe_step2->spe_step3 spe_step4 Evaporate & Reconstitute spe_step3->spe_step4 spe_step4->lc_separation Inject ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: Experimental workflow for 4-Hydroxypropranolol analysis.

troubleshooting_logic start Poor Reproducibility / Accuracy assess_me Assess Matrix Effects? (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effects Confirmed assess_me->me_present no_me Matrix Effects Not Significant assess_me->no_me No significant difference optimize_sp Optimize Sample Prep (e.g., SPE over PPT) me_present->optimize_sp Yes optimize_lc Optimize LC Separation me_present->optimize_lc Yes use_sil_is Use SIL-Internal Standard me_present->use_sil_is Yes revalidate Re-validate Method optimize_sp->revalidate optimize_lc->revalidate use_sil_is->revalidate

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Troubleshooting Poor Peak Shape in 4-Hydroxypropranolol HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 4-Hydroxypropranolol (B128105). This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues related to poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for 4-Hydroxypropranolol?

Poor peak shape in HPLC, including tailing, fronting, and splitting, can arise from a variety of factors. These can be broadly categorized into issues with the column, the mobile phase, the sample itself, or the HPLC system hardware. For a basic compound like 4-Hydroxypropranolol, a major cause of peak tailing is the interaction between the analyte and acidic silanol (B1196071) groups on the silica-based column packing.[1][2][3] Other common issues include column overload, improper mobile phase pH, and extra-column volume.[2][4][5]

Q2: My 4-Hydroxypropranolol peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a frequent problem when analyzing basic compounds like 4-Hydroxypropranolol.[3][4]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The basic amine group on 4-Hydroxypropranolol can interact strongly with acidic residual silanol groups on the C18 column surface.[1][2][3]

    • Solution: Lower the mobile phase pH to around 2-3 to protonate the silanol groups and minimize these secondary interactions.[1][5] Using a highly deactivated or "end-capped" column can also physically block these active sites.[1][3]

  • Low Buffer Concentration: An inadequately buffered mobile phase may not be able to maintain a consistent pH, leading to peak tailing.

    • Solution: Increase the buffer concentration, typically in the range of 10-50 mM.[5][6]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[5][7]

    • Solution: Use a guard column to protect the analytical column.[7] If the column is contaminated, try flushing it. If the problem persists, the column may need to be replaced.[3][6]

  • Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector and detector can cause band broadening and tailing.[5]

    • Solution: Use shorter, narrower internal diameter tubing and ensure all connections are made properly with minimal dead volume.[5]

Q3: I'm observing peak fronting for my 4-Hydroxypropranolol analysis. What should I investigate?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but indicates specific problems.[1][4]

Potential Causes & Solutions:

  • Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing molecules to travel through the column too quickly.[1][4][8] This can be due to either too high a concentration (concentration overload) or too large a volume (volume overload).[4][9]

    • Solution: Reduce the injection volume or dilute the sample.[4][8]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the peak shape can be distorted, often leading to fronting.[8][10]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Collapse: A physical collapse of the column's packed bed can create a void, leading to distorted flow paths and fronting peaks.[1][8] This can be caused by operating outside the column's recommended pH or temperature limits.[1]

    • Solution: Ensure the method conditions are within the column's specifications. If a collapse is suspected, the column will likely need to be replaced.[1][6]

Q4: What causes split peaks in my 4-Hydroxypropranolol chromatogram?

Split peaks can appear as a "shoulder" on the main peak or as two distinct, closely eluting peaks. The cause depends on whether all peaks in the chromatogram are split or just the analyte peak.[11]

Potential Causes & Solutions:

  • If all peaks are split: The issue likely lies before the column.

    • Blocked Frit: A partially blocked inlet frit on the column can cause the sample to be introduced unevenly onto the stationary phase.[1][11]

      • Solution: Replace the column frit or the entire column.[11] Using an in-line filter can help prevent this.

    • Column Void: A void or channel in the packing material at the head of the column can disrupt the flow path.[1][11]

      • Solution: The column will likely need to be replaced.[11]

  • If only the 4-Hydroxypropranolol peak is split: The issue is likely related to the separation itself.

    • Co-eluting Impurity: It's possible that an impurity is eluting very close to the 4-Hydroxypropranolol.

      • Solution: Try injecting a smaller sample volume to see if the two peaks resolve better.[11] If so, the method's selectivity may need to be optimized by adjusting the mobile phase composition, temperature, or column chemistry.[11]

    • Sample Solvent/Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause peak distortion and splitting.[1][12]

      • Solution: Prepare the sample in the mobile phase.

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving poor peak shape issues for 4-Hydroxypropranolol.

G Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_yes Hardware or Column Inlet Issue check_all_peaks->all_peaks_yes Yes single_peak_no Analyte-Specific Issue check_all_peaks->single_peak_no No check_frit_void Check for blocked frit or column void all_peaks_yes->check_frit_void replace_column Action: Replace guard/column or frit. Use in-line filter. check_frit_void->replace_column peak_shape What is the peak shape? single_peak_no->peak_shape tailing Tailing peak_shape->tailing Tailing fronting Fronting peak_shape->fronting Fronting splitting Splitting peak_shape->splitting Splitting tailing_causes Potential Causes: - Silanol Interactions - Low Buffer Strength - Column Contamination tailing->tailing_causes tailing_solution Action: Lower mobile phase pH. Increase buffer strength. Use end-capped column. tailing_causes->tailing_solution fronting_causes Potential Causes: - Column Overload - Strong Sample Solvent fronting->fronting_causes fronting_solution Action: Reduce injection volume/ concentration. Dissolve sample in mobile phase. fronting_causes->fronting_solution splitting_causes Potential Causes: - Co-eluting Impurity - Solvent Mismatch splitting->splitting_causes splitting_solution Action: Optimize method for better resolution. Match sample solvent to mobile phase. splitting_causes->splitting_solution

Caption: A flowchart for troubleshooting common HPLC peak shape problems.

Experimental Protocols & Data

Typical HPLC Method Parameters for 4-Hydroxypropranolol

The following table summarizes typical starting conditions for the analysis of 4-Hydroxypropranolol and its parent compound, propranolol (B1214883). Method optimization is often required based on the specific instrumentation and sample matrix.

ParameterTypical Value / ConditionRationale / Notes
Column C18 Reversed-Phase (e.g., 5 µm particle size)Standard for moderately polar compounds.[13][14]
Mobile Phase Acetonitrile/Methanol/Aqueous BufferA mixture of organic modifiers and a buffer is common.[13][14]
pH of Aqueous Buffer pH 3-4 (e.g., using phosphoric acid)Low pH minimizes peak tailing for basic analytes.[13]
Detection FluorescenceProvides high sensitivity and selectivity for these compounds.[13][14]
Excitation: ~290 nm, Emission: ~335 nm (Propranolol)
Excitation: ~310 nm, Emission: ~510 nm (4-HP)
Flow Rate 1.0 - 1.5 mL/minStandard flow rate for analytical columns.[15]
Injection Volume 10 - 20 µLShould be optimized to avoid column overload.
Temperature Ambient or controlled (e.g., 40 °C)Controlling temperature improves reproducibility.[15]
Sample Preparation Protocol (from Serum/Plasma)

This is a general liquid-liquid extraction (LLE) protocol. Solid-phase extraction (SPE) is also a common and effective alternative.[16]

  • Aliquot Sample: Take a known volume of serum or plasma (e.g., 0.5 mL).

  • Add Internal Standard: Spike the sample with an internal standard (e.g., quinidine (B1679956) or a deuterated analog) to correct for extraction variability.[13][16]

  • Adjust pH: Add a buffer to raise the pH to ~10. This ensures that 4-Hydroxypropranolol is in its basic, non-ionized form for efficient extraction into an organic solvent.[13][14]

  • Extract: Add an immiscible organic solvent (e.g., diethyl ether or tert-butyl methyl ether), vortex thoroughly for several minutes, and then centrifuge to separate the layers.[13][15]

  • Evaporate: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Dissolve the dried residue in a small, known volume of the HPLC mobile phase.[13]

  • Inject: The sample is now ready for injection into the HPLC system.

Parameter Relationships and Peak Shape

The interplay between different HPLC parameters is crucial for achieving good peak shape. The diagram below illustrates key relationships influencing the chromatography of 4-Hydroxypropranolol.

G Parameter Relationships Affecting Peak Shape cluster_params Adjustable Parameters cluster_interactions Physicochemical Interactions cluster_outcomes Resulting Peak Shape mobile_phase_ph Mobile Phase pH buffer_strength Buffer Strength silanol_interaction Silanol Interactions mobile_phase_ph->silanol_interaction Controls Ionization good_peak Symmetrical Peak buffer_strength->mobile_phase_ph Maintains sample_load Sample Load (Conc. & Volume) column_chem Column Chemistry (e.g., End-capping) column_saturation Column Saturation sample_load->column_saturation Causes column_chem->silanol_interaction Reduces Sites peak_tailing Peak Tailing silanol_interaction->peak_tailing Leads to peak_fronting Peak Fronting column_saturation->peak_fronting Leads to

Caption: Key HPLC parameters and their influence on peak shape.

References

Technical Support Center: Optimizing 4-Hydroxypropranolol Extraction from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of 4-Hydroxypropranolol from various tissue samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of 4-Hydroxypropranolol from tissue homogenates.

Issue 1: Low Analyte Recovery in Final Extract

  • Question: We are experiencing consistently low recovery of 4-Hydroxypropranolol from our tissue samples (e.g., liver, brain). What are the potential causes and solutions?

  • Answer: Low recovery can stem from several factors throughout the extraction workflow. Consider the following troubleshooting steps:

    • Incomplete Homogenization:

      • Problem: The analyte may be trapped within intact cells or tissue structures.

      • Solution: Ensure the tissue is completely homogenized. Bead beating homogenizers are highly effective. For tougher tissues, consider increasing homogenization time or using more aggressive bead types (e.g., ceramic). Visually inspect the homogenate for any remaining tissue fragments.

    • Inefficient Protein Precipitation:

      • Problem: 4-Hydroxypropranolol can bind to tissue proteins. If proteins are not efficiently removed, the analyte will be lost in the protein pellet.

      • Solution: Optimize your protein precipitation step. Acetonitrile (B52724) is a common and effective choice. Ensure you are using a sufficient volume of cold acetonitrile (typically 3-4 times the volume of your sample homogenate) and vortexing thoroughly. Allow samples to incubate at a low temperature (e.g., -20°C) for at least 30 minutes to maximize protein precipitation before centrifugation.[1]

    • Suboptimal pH During Extraction:

      • Problem: The extraction efficiency of basic compounds like 4-Hydroxypropranolol is highly pH-dependent. The molecule is most efficiently extracted into an organic solvent when it is in its neutral, un-ionized form.

      • Solution: Adjust the pH of the tissue homogenate to be basic before liquid-liquid or solid-phase extraction. A pH of 9-10 is generally recommended.[2] Use a buffer such as ammonium (B1175870) hydroxide (B78521) to raise the pH.

    • Poor Analyte Partitioning (Liquid-Liquid Extraction):

      • Problem: The chosen organic solvent may not be optimal for extracting 4-Hydroxypropranolol from the aqueous tissue homogenate.

      • Solution: A moderately polar solvent is often a good starting point. While ether has been used, consider alternatives like ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol. Ensure vigorous mixing (vortexing) for several minutes to maximize the interaction between the aqueous and organic phases. To improve phase separation and reduce emulsions, "salting out" by adding sodium chloride to the aqueous phase can be effective.

    • Analyte Breakthrough or Incomplete Elution (Solid-Phase Extraction):

      • Problem: In SPE, low recovery can be due to the analyte not binding effectively to the sorbent (breakthrough) or not being completely washed off during the elution step.

      • Solution:

        • Sorbent Choice: For a basic compound like 4-Hydroxypropranolol, a mixed-mode cation exchange SPE cartridge is often ideal.

        • Sample Loading: Ensure the sample is loaded slowly and evenly.

        • Washing: Use a weak organic solvent to wash away interferences without prematurely eluting the analyte.

        • Elution: Elute with a solvent mixture containing a small percentage of a basic modifier (e.g., 2-5% ammonium hydroxide in methanol) to neutralize the analyte and release it from the sorbent.

Issue 2: High Variability Between Replicate Samples

  • Question: Our extraction recovery for 4-Hydroxypropranolol is highly variable across replicate tissue samples. How can we improve our precision?

  • Answer: High variability often points to inconsistencies in the sample preparation process.

    • Inconsistent Homogenization: Ensure each sample is homogenized for the same duration and at the same intensity. If processing samples in batches, keep them on ice to prevent degradation.

    • Pipetting Errors: Viscous tissue homogenates can be difficult to pipette accurately. Use positive displacement pipettes or reverse pipetting techniques for more consistent volume transfer.

    • Phase Separation Issues (LLE): Inconsistent separation of the aqueous and organic layers can lead to variable recovery. Ensure complete phase separation before collecting the organic layer. Centrifugation can aid in creating a sharp interface. Be consistent in the volume of the organic phase collected.

    • SPE Cartridge Inconsistencies: Ensure that the SPE cartridges are from the same lot and are properly conditioned before use. Inconsistent flow rates during loading, washing, or elution can also contribute to variability. Using a vacuum manifold can help maintain consistent flow rates across multiple samples.

Issue 3: Matrix Effects in LC-MS/MS Analysis

  • Question: We are observing significant ion suppression in our LC-MS/MS analysis of tissue extracts, which is affecting our ability to accurately quantify 4-Hydroxypropranolol. What can be done to mitigate this?

  • Answer: Matrix effects, particularly from phospholipids (B1166683) and other endogenous components in tissue, are a common challenge.

    • Improve Sample Cleanup:

      • Lipid Removal: For fatty tissues like the brain or liver, a lipid removal step is crucial. After the initial protein precipitation and extraction into an organic solvent, you can perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) to remove lipids.[3] Alternatively, specialized lipid removal SPE cartridges or plates (e.g., EMR-L) can be used.[3]

      • SPE Optimization: A well-optimized SPE protocol is one of the most effective ways to remove matrix components. Ensure your wash steps are stringent enough to remove interfering compounds without causing loss of the analyte.

    • Chromatographic Separation:

      • Solution: Adjust your HPLC/UHPLC method to achieve chromatographic separation between 4-Hydroxypropranolol and the co-eluting matrix components. This may involve changing the gradient, mobile phase composition, or using a different column chemistry.

    • Use of an Internal Standard:

      • Solution: A stable isotope-labeled internal standard (SIL-IS) for 4-Hydroxypropranolol is the gold standard for correcting matrix effects. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to homogenize tissue samples for 4-Hydroxypropranolol extraction?

    • A1: Bead beating homogenization is a rapid and effective method. Use 1.5-2.0 mL tubes with ceramic beads and a small volume of a suitable buffer or solvent (e.g., methanol (B129727) or a phosphate (B84403) buffer). It's important to keep the samples cold during homogenization to prevent enzymatic degradation of the analyte.

  • Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for tissue samples?

    • A2: Both methods can be effective, and the choice depends on your specific needs.

      • LLE is often cheaper and simpler for a small number of samples but can be more labor-intensive and use larger volumes of organic solvents. It can also be prone to emulsion formation with fatty tissue samples.

      • SPE generally provides cleaner extracts, leading to reduced matrix effects in LC-MS/MS analysis. It is also more amenable to automation and high-throughput processing. For complex matrices like tissue, SPE is often the preferred method for achieving the highest data quality and reproducibility.

  • Q3: 4-Hydroxypropranolol is known to be unstable. How can I prevent its degradation during extraction?

    • A3: Degradation can be minimized by:

      • Keeping samples on ice or at 4°C throughout the entire extraction process.

      • Working quickly to minimize the time between homogenization and final analysis.

      • For some related compounds, the addition of an antioxidant like ascorbic acid to the initial homogenate has been shown to prevent oxidative degradation.

  • Q4: What kind of recovery can I expect for 4-Hydroxypropranolol from tissue?

    • A4: While specific data for tissue is limited in published literature, recovery is highly dependent on the tissue type and the extraction method's optimization. For plasma samples, SPE has demonstrated recoveries of over 64% for 4-hydroxypropranolol.[4] For other beta-blockers like atenolol (B1665814) from serum, optimized SPE can achieve recoveries over 93%.[5][6] For tissue, a well-optimized method should aim for recoveries greater than 70%, but this will need to be empirically determined for each tissue matrix.

Quantitative Data Summary

The following table summarizes available extraction recovery data for 4-Hydroxypropranolol and related beta-blockers from biological matrices. Note the general lack of specific recovery data from tissue matrices in the literature, highlighting the need for methods to be validated in-house for each specific tissue type.

CompoundMatrixExtraction MethodAverage Recovery (%)Reference
4-Hydroxypropranolol PlasmaSolid-Phase Extraction>64%[4]
Propranolol PlasmaSolid-Phase Extraction>96%[4]
Propranolol PlasmaLiquid-Liquid Extraction~103%[4]
Atenolol Blood SerumMolecularly Imprinted SPE~94%[5][6]
Metoprolol Various TissuesLiquid-Liquid Extraction10-40% (Matrix Dependent)[7]

Experimental Protocols

Protocol 1: Tissue Homogenization
  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled 2 mL bead-beating tube containing ceramic beads.

  • Add 500 µL of ice-cold homogenization buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Homogenize the tissue using a bead beater (e.g., Precellys 24) for two cycles of 30 seconds at 6000 Hz, with a 1-minute rest on ice between cycles.

  • Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to pellet any remaining debris.

  • Use the resulting supernatant for subsequent extraction procedures.

Protocol 2: Liquid-Liquid Extraction (LLE) from Tissue Homogenate
  • To 200 µL of tissue homogenate supernatant, add an appropriate internal standard.

  • Add 50 µL of 1M ammonium hydroxide to adjust the pH to ~9-10. Vortex briefly.

  • Add 1 mL of ethyl acetate.

  • Vortex vigorously for 5 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) from Tissue Homogenate
  • To 200 µL of tissue homogenate supernatant, add 600 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.

  • Vortex for 2 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and dilute with 1 mL of 2% formic acid in water.

  • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Load the diluted sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the 4-Hydroxypropranolol from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction cluster_final Final Steps Tissue 1. Tissue Sample (~50-100mg) Homogenize 2. Homogenization (Bead Beater) Tissue->Homogenize Centrifuge1 3. Centrifugation Homogenize->Centrifuge1 Supernatant 4. Collect Supernatant Centrifuge1->Supernatant Protein_Precip 5. Protein Precipitation (e.g., Acetonitrile) Supernatant->Protein_Precip Centrifuge2 6. Centrifugation Protein_Precip->Centrifuge2 Extract_Choice LLE or SPE? Centrifuge2->Extract_Choice LLE LLE (pH Adjust, Solvent Add) Extract_Choice->LLE SPE SPE (Load, Wash, Elute) Extract_Choice->SPE Evaporate 7. Evaporation LLE->Evaporate SPE->Evaporate Reconstitute 8. Reconstitution Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis

General workflow for 4-Hydroxypropranolol extraction from tissue.

TroubleshootingTree cluster_homogenization Homogenization Check cluster_ppt Protein Removal Check cluster_pH Extraction Condition Check cluster_method Method Specific Checks Start Problem: Low Analyte Recovery Homogenization Is homogenization complete? (No visible tissue fragments) Start->Homogenization ImproveHomogenization Solution: - Increase homogenization time - Use different beads - Keep samples cold Homogenization->ImproveHomogenization No ProteinPrecip Is protein precipitation adequate? (Clear supernatant) Homogenization->ProteinPrecip Yes ImproveProteinPrecip Solution: - Use cold acetonitrile (3-4x vol) - Vortex thoroughly - Incubate at -20°C ProteinPrecip->ImproveProteinPrecip No pH_Check Is extraction pH basic? (pH 9-10) ProteinPrecip->pH_Check Yes AdjustpH Solution: - Add base (e.g., NH4OH) - Verify pH of homogenate pH_Check->AdjustpH No Method_Check Using LLE or SPE? pH_Check->Method_Check Yes LLE_Check LLE: Emulsion or poor separation? Method_Check->LLE_Check LLE SPE_Check SPE: Using correct sorbent/solvents? Method_Check->SPE_Check SPE LLE_Solution Solution: - Use different solvent - 'Salt out' with NaCl - Centrifuge longer LLE_Check->LLE_Solution Yes SPE_Solution Solution: - Use mixed-mode cation exchange - Optimize wash/elution solvents - Ensure proper conditioning SPE_Check->SPE_Solution No

Troubleshooting decision tree for low extraction recovery.

References

addressing assay variability in 4-Hydroxypropranolol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in the quantification of 4-Hydroxypropranolol (B128105). The information is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in 4-Hydroxypropranolol quantification assays?

A1: Variability in 4-Hydroxypropranolol assays can arise from several factors throughout the analytical process. Key sources include:

  • Matrix Effects: Endogenous components in biological samples (plasma, urine, etc.) can interfere with the ionization of 4-Hydroxypropranolol and its internal standard in the mass spectrometer, leading to ion suppression or enhancement.[1][2] This can significantly impact the accuracy and precision of the results.

  • Sample Preparation: Inefficient or inconsistent extraction of 4-Hydroxypropranolol from the biological matrix can lead to variable recovery. The choice of extraction technique (e.g., solid-phase extraction, liquid-liquid extraction, protein precipitation) is critical.[3]

  • Analyte Stability: 4-Hydroxypropranolol may be susceptible to degradation under certain conditions. Factors such as temperature, pH, light exposure, and enzymatic activity can affect its stability in biological matrices during collection, storage, and processing.[4][5][6]

  • Chromatography: Poor chromatographic resolution can lead to co-elution with interfering substances, which can cause matrix effects or inaccurate peak integration.[7] Issues like peak splitting or shifting retention times can also contribute to variability.

  • Internal Standard Selection: An inappropriate internal standard that does not mimic the analytical behavior of 4-Hydroxypropranolol can fail to compensate for variability in sample preparation and instrument response.[4][8]

Q2: How can I minimize matrix effects in my LC-MS/MS assay for 4-Hydroxypropranolol?

A2: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:

  • Effective Sample Clean-up: Employ a rigorous sample preparation method to remove interfering endogenous components. Solid-phase extraction (SPE) is often more effective at removing matrix components than protein precipitation (PP) or liquid-liquid extraction (LLE).[3]

  • Chromatographic Separation: Optimize your HPLC or UPLC method to achieve good separation between 4-Hydroxypropranolol, its internal standard, and any co-eluting matrix components.[7]

  • Use of a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for 4-Hydroxypropranolol (e.g., 4-hydroxypropranolol-d7) is the ideal choice as it co-elutes and experiences similar matrix effects as the analyte, providing better normalization.[4][8]

  • Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to compensate for consistent matrix effects.[9]

Q3: What are the key validation parameters I need to assess for a robust 4-Hydroxypropranolol bioanalytical method?

A3: According to regulatory guidelines from bodies like the FDA and EMA, a full validation of your bioanalytical method should include the assessment of the following parameters:[10][11][12][13][14]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[15]

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[4][8]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a defined range.[4][8]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[4][8][16]

  • Recovery: The efficiency of the extraction procedure.[4][8][17]

  • Stability: The stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).[4][5][6][8]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Peak Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.[18]
Sample Overload Reduce the injection volume or dilute the sample.
Precipitation on Column Confirm that the analyte is soluble in the mobile phase.[18]
Issue 2: Inconsistent or Low Recovery
Potential Cause Troubleshooting Step
Suboptimal Extraction pH Optimize the pH of the sample before extraction to ensure 4-Hydroxypropranolol is in a non-ionized state for efficient extraction into an organic solvent.
Inefficient Extraction Technique Evaluate different extraction methods (SPE, LLE, PP). SPE often provides cleaner extracts and higher recovery.[3]
Analyte Instability during Extraction Perform the extraction process at a lower temperature (e.g., on ice) to minimize potential degradation.
Improper Elution Solvent (SPE) Ensure the elution solvent in your SPE protocol is strong enough to fully elute 4-Hydroxypropranolol from the sorbent.
Issue 3: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent pipetting and processing for all samples. Automation can help reduce variability.
Matrix Effects Implement strategies to minimize matrix effects as described in the FAQs. Use a stable isotope-labeled internal standard.
Instrument Instability Check the stability of the LC-MS/MS system, including pump performance and detector sensitivity.
Analyte Instability Re-evaluate the stability of 4-Hydroxypropranolol under the specific storage and handling conditions of your experiment.[6][19]

Quantitative Data Summary

The following tables summarize typical performance characteristics of validated bioanalytical methods for 4-Hydroxypropranolol quantification.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Method Matrix Linearity Range (ng/mL) LLOQ (ng/mL) Reference
LC-MS/MSHuman Plasma0.20 - 25.00 (free)0.20[4][8]
LC-MS/MSHuman Plasma1.00 - 360.00 (total)1.00[4][8]
LC-MS/MSInfant PlasmaNot specified0.2[16]
HPLC-FluorescenceHuman PlasmaNot specified2[20]
HPLC-FluorescenceSerumNot specified5[17][21]

Table 2: Precision and Accuracy

Method Matrix Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% of nominal) Reference
LC-MS/MSHuman Plasma< 11.3< 11.3< 11[4][8]
LC-MS/MSInfant Plasma< 7.1< 7.1< 9.8 (relative error)[16]
HPLC-FluorescenceSerum0.8 - 6.2Not specifiedNot specified[17]

Table 3: Extraction Recovery

Method Matrix Extraction Technique Recovery (%) Reference
LC-MS/MSHuman PlasmaSolid Phase Extraction> 64[4][8]
HPLC-FluorescenceSerumEther Extraction98.4[17]

Experimental Protocols

Example Protocol: LC-MS/MS Quantification of 4-Hydroxypropranolol in Human Plasma

This protocol is a composite based on published methods.[4][8][16]

1. Sample Preparation (Solid Phase Extraction)

  • To 300 µL of human plasma, add 20 µL of internal standard working solution (e.g., 4-hydroxypropranolol-d7).

  • Vortex mix for 30 seconds.

  • Load the sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with an appropriate wash solution to remove interferences.

  • Elute 4-Hydroxypropranolol and the internal standard with an elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in mobile phase for injection.

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., Hypersil GOLD C18, 150 x 2.1 mm, 5 µm).[16]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B52724) (B).[16]

  • Flow Rate: 0.3 mL/min.[16]

  • Column Temperature: 40 °C.[16]

  • Injection Volume: 10 µL.[16]

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 4-Hydroxypropranolol: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 276 -> product ion).[22]

    • Internal Standard (4-hydroxypropranolol-d7): Monitor the appropriate precursor to product ion transition.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Assay Variability cluster_chrom Chromatography Issues cluster_prep Sample Preparation Issues cluster_stability Stability Issues cluster_matrix Matrix Effect Issues start High Assay Variability Observed (Poor Precision/Accuracy) check_chromatography Review Chromatography: - Peak Shape - Retention Time Stability - Resolution start->check_chromatography Initial Checks check_sample_prep Evaluate Sample Preparation: - Recovery - Consistency start->check_sample_prep Initial Checks check_stability Assess Analyte Stability: - Freeze/Thaw - Bench-top - Long-term start->check_stability Initial Checks check_matrix_effects Investigate Matrix Effects: - Ion Suppression/Enhancement start->check_matrix_effects Initial Checks optimize_lc Optimize LC Method: - Gradient - Mobile Phase - Column check_chromatography->optimize_lc Poor Resolution clean_system Clean/Replace Column and Guard Column check_chromatography->clean_system Bad Peak Shape optimize_extraction Optimize Extraction: - pH - Solvent - Technique (SPE/LLE) check_sample_prep->optimize_extraction Low/Variable Recovery use_is Use Stable Isotope-Labeled Internal Standard check_sample_prep->use_is High Variability modify_storage Modify Storage/Handling: - Temperature - Add Stabilizers check_stability->modify_storage Degradation Observed improve_cleanup Improve Sample Clean-up check_matrix_effects->improve_cleanup Significant Effect matrix_matched Use Matrix-Matched Calibrators check_matrix_effects->matrix_matched Consistent Effect end Assay Variability Resolved optimize_lc->end clean_system->end optimize_extraction->end use_is->end modify_storage->end improve_cleanup->end matrix_matched->end BioanalyticalWorkflow General Bioanalytical Workflow for 4-Hydroxypropranolol sample_collection Sample Collection (e.g., Plasma) sample_storage Sample Storage (e.g., -80°C) sample_collection->sample_storage sample_prep Sample Preparation - Thawing - Aliquoting - Addition of Internal Standard sample_storage->sample_prep extraction Extraction (SPE, LLE, or PP) sample_prep->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_ms_analysis LC-MS/MS Analysis evaporation->lc_ms_analysis data_processing Data Processing - Peak Integration - Calibration Curve Generation lc_ms_analysis->data_processing quantification Quantification of 4-Hydroxypropranolol data_processing->quantification reporting Reporting quantification->reporting

References

Technical Support Center: In Vitro Propranolol Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro metabolism of propranolol (B1214883). Our aim is to help you identify and characterize both expected and unexpected metabolites in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the major expected metabolites of propranolol in in vitro liver systems?

A1: Propranolol is extensively metabolized via several key pathways. In in vitro systems utilizing human liver preparations (e.g., microsomes, S9 fractions, hepatocytes), the primary metabolites you should expect to see are:

  • 4'-Hydroxypropranolol: A major Phase I metabolite resulting from aromatic ring hydroxylation, primarily catalyzed by the CYP2D6 enzyme.[1]

  • N-desisopropylpropranolol (DIP): Formed through N-dealkylation of the isopropylamine (B41738) side chain, a reaction mainly catalyzed by CYP1A2.[1]

  • Propranolol Glucuronide: A major Phase II metabolite formed by direct glucuronidation of the parent drug.[1]

  • 4'-Hydroxypropranolol Glucuronide and Sulfate Conjugates: Secondary metabolites formed from the further conjugation of 4'-hydroxypropranolol.[1]

  • Naphthoxylactic acid (NLA): A product of the side-chain oxidation pathway.[1][2]

Q2: We are observing more peaks in our HPLC chromatogram than expected. What could these be?

A2: The appearance of unexpected peaks is a common challenge. Besides the major metabolites, propranolol can form several other minor or "unexpected" metabolites in vitro. One study using a rat liver S9 fraction observed ten distinct peaks, of which four were identified as propranolol, N-desisopropylpropranolol, hydroxypropranolol, and hydroxy-N-desisopropylpropranolol glycol.[3] Other potential unexpected metabolites include:

  • Propranolol Glycol: Arising from side-chain oxidation.[2]

  • Di-hydroxylated metabolites: Further hydroxylation of the propranolol molecule.[4]

  • Propranolol Glucosides: In some instances, UGT enzymes can utilize UDP-glucose as a cofactor, leading to the formation of glucosides instead of glucuronides, which can be considered an unexpected metabolic pathway.[5]

  • Reactive Metabolites: Propranolol can be metabolized to reactive intermediates that may form adducts with proteins or other cellular macromolecules.

It is also important to consider that extraneous peaks can arise from non-metabolic sources such as impurities in the solvent, mobile phase contamination, or leachables from labware.

Q3: We are having trouble differentiating between the aromatic and aliphatic O-glucuronides of hydroxypropranolol. How can we distinguish them?

A3: This is a known analytical challenge as both isomers can show a similar loss of the glucuronic acid moiety (176 Da) in tandem mass spectrometry (MS/MS).[6] A proven method to differentiate these isomers is through chemical derivatization prior to LC-MS/MS analysis. Using a reagent like 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) can help distinguish the two.[6] DMISC will react with the secondary amine of the propranolol side chain if the aromatic hydroxyl group is glucuronidated, leading to a different fragmentation pattern compared to the aliphatic glucuronide where the aromatic hydroxyl group is free to react.[6]

Q4: Our in vitro metabolic rates for propranolol seem to be inconsistent between experiments. What could be the cause?

A4: Variability in in vitro metabolic rates can be attributed to several factors:

  • Experimental Conditions: Minor variations in incubation temperature, pH, and concentrations of the enzyme source (e.g., microsomes, S9), substrate, and cofactors can significantly impact enzyme kinetics.[7]

  • Enzyme Source Variability: If using human-derived tissues, genetic polymorphisms in metabolizing enzymes, particularly CYP2D6, can lead to significant inter-individual differences in metabolic activity.[8]

  • Inhibitors: The presence of known or unknown inhibitors in your test system can reduce metabolic rates. Propranolol itself can act as a mechanism-based inhibitor of CYP2D6, which can also affect its own metabolism over time.[9]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No or very low formation of expected metabolites. 1. Inactive enzyme preparation. 2. Missing or degraded cofactors (e.g., NADPH for CYPs, UDPGA for UGTs). 3. Incorrect incubation conditions (pH, temperature). 4. Sub-optimal substrate concentration.1. Test enzyme activity with a known positive control substrate. 2. Use freshly prepared cofactor solutions. 3. Verify the pH of your buffer and the incubator temperature. 4. Perform a substrate concentration-response curve to determine the optimal concentration.
Appearance of unexpected peaks in the chromatogram. 1. Formation of novel or minor metabolites. 2. Contamination of the sample or analytical system. 3. Degradation of the parent drug or metabolites.1. Use high-resolution mass spectrometry (HR-MS) to obtain accurate mass and fragmentation data for structural elucidation. 2. Run blank samples (matrix without substrate) and solvent blanks to identify sources of contamination. 3. Assess the stability of propranolol and its metabolites under your experimental conditions.
Difficulty in identifying and confirming metabolite structures. 1. Lack of authentic standards for comparison. 2. Co-elution of isomeric metabolites. 3. Insufficient sensitivity for detection of minor metabolites.1. If standards are unavailable, consider microbial biotransformation to produce milligram quantities of metabolites for structural characterization by NMR.[10] 2. Optimize your chromatographic method (e.g., gradient, column chemistry) to improve the separation of isomers. Chemical derivatization can also aid in differentiation.[6] 3. Enhance sensitivity by using more sensitive analytical techniques like LC-MS/MS or by concentrating your sample.
Poor correlation between in vitro and in vivo results. 1. The chosen in vitro system may lack certain metabolic pathways present in vivo. For example, microsomes lack cytosolic enzymes. 2. Differences in species-specific metabolism. 3. The role of drug transporters is not accounted for in simpler in vitro systems like microsomes.1. Consider using more complex in vitro models like hepatocytes or liver slices that contain a broader range of enzymes and cofactors. 2. Conduct comparative in vitro metabolism studies using tissues from different species to identify a suitable animal model for in vivo studies.[11] 3. Use cellular models like primary hepatocytes to investigate the contribution of transporters to drug disposition.

Data Presentation

Table 1: Major Phase I and Phase II Metabolites of Propranolol Identified in In Vitro Systems

MetaboliteMetabolic PathwayPrimary Enzyme(s) InvolvedIn Vitro SystemReference
4'-HydroxypropranololAromatic HydroxylationCYP2D6, CYP1A2Human Liver Microsomes, S9, Hepatocytes[1]
N-desisopropylpropranololN-DealkylationCYP1A2, CYP2D6Human Liver Microsomes, S9, Hepatocytes[1]
Propranolol GlucuronideGlucuronidationUGT1A9, UGT2B4, UGT2B7, UGT1A10Human Liver Microsomes, Hepatocytes[1]
Naphthoxylactic acidSide-chain OxidationMAO, ALDHHuman Skin, Keratinocytes, Rat Liver Microsomes[1][2]
Propranolol GlycolSide-chain OxidationUnknownHuman Skin, Keratinocytes[2]

Table 2: Quantitative Data for Propranolol Metabolism in a Rat Liver S9 Fraction

Initial Propranolol Concentration% Decrease in Propranolol after 1 hour
20 mg/L80%
100 mg/L50%
Data from Grzesiuk et al. (2008).[3]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Propranolol using Rat Liver Microsomes

This protocol is adapted from a study on the stereoselective metabolism of propranolol.

  • Preparation of Incubation Mixture:

    • Prepare a reaction mixture containing rat liver microsomes, a buffer (e.g., Tris-HCl), and the propranolol enantiomers (substrate).

  • Pre-incubation:

    • Pre-incubate the mixture for 5 minutes at 37°C under air.

  • Initiation of Reaction:

    • Start the metabolic reaction by adding an NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 40, 80, 160, 320 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a quenching solvent such as methanol.

  • Sample Preparation for Analysis:

    • Centrifuge the mixture to pellet the protein.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant into an HPLC system equipped with a suitable column (e.g., reversed-phase C18) and a UV detector set at 290 nm.

    • Use an appropriate mobile phase to achieve separation of the parent drug and its metabolites.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis prep Prepare Incubation Mixture (Microsomes, Propranolol, Buffer) pre_incubate Pre-incubate at 37°C prep->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate with Methanol incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge hplc HPLC-UV/MS Analysis centrifuge->hplc identify Identify Metabolites hplc->identify

Caption: Experimental workflow for in vitro propranolol metabolism.

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism propranolol Propranolol hydroxylation Aromatic Hydroxylation propranolol->hydroxylation CYP2D6 dealkylation N-Dealkylation propranolol->dealkylation CYP1A2 side_chain_ox Side-chain Oxidation propranolol->side_chain_ox MAO glucuronidation Glucuronidation propranolol->glucuronidation UGTs metabolite1 4'-Hydroxypropranolol hydroxylation->metabolite1 metabolite2 N-desisopropylpropranolol dealkylation->metabolite2 metabolite3 Propranolol Glycol / Naphthoxylactic acid side_chain_ox->metabolite3 metabolite4 Propranolol Glucuronide glucuronidation->metabolite4 metabolite5 4'-Hydroxypropranolol Glucuronide/Sulfate glucuronidation->metabolite5 sulfation Sulfation sulfation->metabolite5 metabolite1->glucuronidation UGTs metabolite1->sulfation SULTs

Caption: Major metabolic pathways of propranolol.

References

Technical Support Center: Preventing Oxidation of 4-Hydroxypropranolol During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Hydroxypropranolol (B128105). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of 4-Hydroxypropranolol during sample preparation, a critical step for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Hydroxypropranolol prone to oxidation?

A1: 4-Hydroxypropranolol, a major metabolite of propranolol (B1214883), contains a naphthol ring system. Phenolic compounds, and particularly naphthols, are susceptible to oxidation. This process can be initiated by exposure to oxygen, light, and certain metal ions, and may be accelerated at neutral or basic pH. The oxidation of phenols and naphthols typically proceeds through the formation of phenoxy or naphthoxy radicals, which can then lead to the formation of quinone-type structures and other degradation products[1][2][3][4][5].

Q2: What are the common signs of 4-Hydroxypropranolol degradation in my samples?

A2: Degradation of 4-Hydroxypropranolol can manifest in your analytical results in several ways:

  • Lower than expected analyte concentrations: Oxidation leads to a loss of the parent analyte.

  • Poor reproducibility: The extent of degradation can vary between samples, leading to high variability in your results.

  • Appearance of unknown peaks: Oxidation products may appear as new, unidentified peaks in your chromatogram.

  • Baseline instability: A complex mixture of degradation products can contribute to a noisy or drifting baseline.

Q3: What is the most common method to prevent oxidation of 4-Hydroxypropranolol?

A3: The most frequently cited method for preventing the oxidation of 4-Hydroxypropranolol during sample preparation is the addition of an antioxidant. Ascorbic acid (Vitamin C) is widely used for this purpose, particularly during the extraction process from biological matrices like plasma[6].

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of 4-Hydroxypropranolol and provides step-by-step solutions.

Issue 1: Low or Inconsistent Recovery of 4-Hydroxypropranolol
Potential Cause Troubleshooting Step Expected Outcome
Oxidation during sample collection and initial handling. Immediately after collection, add an antioxidant to the plasma sample. A common starting point is to add ascorbic acid.Stabilization of 4-Hydroxypropranolol from the point of collection, minimizing early-stage degradation.
Degradation during the extraction process. Ensure the extraction solvent contains an antioxidant. If using liquid-liquid extraction with ether, for example, ensure ascorbic acid is present in the aqueous phase before extraction[6].Prevention of oxidation catalyzed by exposure to air and solvents during the extraction steps.
pH-dependent degradation. Maintain a slightly acidic pH during sample storage and initial preparation steps. Oxidative degradation of phenolic compounds can be more prevalent at neutral or slightly basic pH[7].Reduced rate of pH-catalyzed oxidation.
Exposure to light. Protect samples from light at all stages of collection, storage, and preparation by using amber tubes and minimizing exposure to ambient light. Photodegradation can contribute to the degradation of propranolol and its metabolites[8][9].Minimized light-induced degradation of the analyte.
Suboptimal storage conditions. Store plasma samples at -80°C for long-term storage. While some studies show stability at -30°C for up to 2 months without antioxidants, lower temperatures are generally recommended to slow down degradation processes.Preservation of sample integrity over extended storage periods.
Issue 2: Presence of Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Step Expected Outcome
Formation of oxidation products. Implement the antioxidant strategies outlined in Issue 1. Compare chromatograms of stabilized and non-stabilized samples to identify peaks corresponding to degradation products.Reduction or elimination of extraneous peaks, confirming they are oxidation products.
Matrix effects or interfering substances. Optimize your sample clean-up procedure. This may involve using a more selective solid-phase extraction (SPE) sorbent or a different liquid-liquid extraction solvent system.Improved chromatographic purity with fewer interfering peaks from the biological matrix.

Experimental Protocols

Protocol 1: Sample Stabilization and Extraction from Plasma using Ascorbic Acid

This protocol is a general guideline for the stabilization and extraction of 4-Hydroxypropranolol from plasma samples.

Materials:

  • Human plasma samples

  • Ascorbic acid solution (e.g., 1% w/v in water, freshly prepared)

  • Internal Standard (IS) solution

  • pH 10 buffer (e.g., carbonate buffer)

  • Diethyl ether (or other suitable extraction solvent)

  • 0.1 M Perchloric acid (or other suitable back-extraction solution)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Spiking and Stabilization:

    • To 1 mL of plasma in a centrifuge tube, add the internal standard.

    • Add 50 µL of a freshly prepared 1% (w/v) ascorbic acid solution to the plasma sample. Vortex briefly to mix. Note: The optimal concentration of ascorbic acid may need to be determined empirically, but this is a common starting point for stabilizing phenolic compounds.

  • pH Adjustment:

    • Add 1 mL of pH 10 buffer to the plasma sample. Vortex to mix.

  • Liquid-Liquid Extraction:

    • Add 5 mL of diethyl ether to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Analyte Back-Extraction:

    • Transfer the organic (upper) layer to a clean tube.

    • Add 200 µL of 0.1 M perchloric acid to the ether extract.

    • Vortex for 1 minute.

    • Centrifuge at 3000 x g for 5 minutes.

  • Sample Analysis:

    • Carefully collect the aqueous (lower) layer containing the analyte and inject it into the LC-MS/MS system.

Visualizations

Oxidation Pathway of a Naphthol Moiety

The oxidation of the 4-hydroxy (naphthol) moiety of 4-Hydroxypropranolol is a key degradation pathway. The following diagram illustrates a plausible oxidation mechanism, which involves the formation of a naphthoxy radical and subsequent conversion to a quinone-like product.

cluster_main Plausible Oxidation Pathway of 4-Hydroxypropranolol's Naphthol Ring 4-Hydroxypropranolol 4-Hydroxypropranolol (Naphthol structure) Naphthoxy_Radical Naphthoxy Radical (Unstable Intermediate) 4-Hydroxypropranolol->Naphthoxy_Radical Oxidizing Agent (e.g., O₂, metal ions) Quinone_Product Quinone-like Degradation Product Naphthoxy_Radical->Quinone_Product Further Oxidation

Caption: Plausible oxidation pathway of the 4-hydroxypropranolol naphthol ring.

Sample Preparation Workflow for 4-Hydroxypropranolol Analysis

The following workflow diagram outlines the key steps in preparing plasma samples for 4-Hydroxypropranolol analysis, incorporating stabilization measures.

cluster_workflow Sample Preparation Workflow Start Plasma Sample Collection Stabilize Add Ascorbic Acid & Internal Standard Start->Stabilize Adjust_pH Adjust pH to ~10 Stabilize->Adjust_pH Spike_IS Spike with Internal Standard Extract Liquid-Liquid Extraction (e.g., with Diethyl Ether) Adjust_pH->Extract Back_Extract Back-Extraction into Aqueous Acid Extract->Back_Extract Analyze LC-MS/MS Analysis Back_Extract->Analyze

References

selecting the optimal internal standard for 4-Hydroxypropranolol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal internal standard for the analysis of 4-Hydroxypropranolol. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard (IS) for the quantitative analysis of 4-Hydroxypropranolol?

The most suitable internal standard for the analysis of 4-Hydroxypropranolol is a stable isotope-labeled (SIL) version of the analyte itself, such as 4-Hydroxypropranolol-d7 .[1][2][3] SIL internal standards are considered the gold standard in quantitative bioanalysis by LC-MS/MS because they share nearly identical physicochemical properties with the analyte. This ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects, providing the most accurate correction for variations during sample preparation and analysis. Deuterium-labeled propranolol (B1214883), such as propranolol-d7 , is also an excellent choice, especially when analyzing both propranolol and its 4-hydroxy metabolite simultaneously.[4][5]

Q2: Are there any alternative internal standards that can be used if a SIL version is unavailable?

Yes, if a stable isotope-labeled internal standard is not available, a structural analog can be used. However, it is crucial to validate its performance thoroughly. Some reported structural analogs used in the analysis of propranolol and its metabolites include:

  • Bisoprolol : Chosen for the simultaneous quantification of propranolol and its metabolites.[6]

  • 4-Methoxypropranolol : Used as an internal standard for the analysis of hydroxypropranolols.[7]

  • Nadolol : Another beta-blocker that has been used as an internal standard in LC-MS/MS methods.

  • Atenolol-d7 : Employed as an internal standard for the analysis of several beta-blockers, including propranolol.[8]

When using a structural analog, it is essential to ensure it does not suffer from differential matrix effects compared to the analyte.

Q3: Why is a stable isotope-labeled internal standard preferred over a structural analog?

A stable isotope-labeled internal standard is preferred because it has the same chemical structure as the analyte, with only a difference in isotopic composition. This leads to:

  • Co-elution: The IS and analyte have virtually identical retention times, meaning they experience the same matrix effects at the same time.

  • Similar Ionization Efficiency: They exhibit comparable ionization behavior in the mass spectrometer source.

  • Comparable Extraction Recovery: They behave similarly during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Structural analogs, while similar, may have different retention times, extraction recoveries, and ionization efficiencies, which can lead to less accurate quantification, especially in complex biological matrices.

Q4: What are "matrix effects" and how can an internal standard help mitigate them?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine).[9] This can lead to ion suppression or enhancement, causing inaccurate and imprecise results. An ideal internal standard co-elutes with the analyte and is affected by the matrix in the same way.[10] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be normalized, leading to more reliable data.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of 4-Hydroxypropranolol, with a focus on internal standard performance.

Problem Potential Root Cause(s) Recommended Solution(s)
Inconsistent Internal Standard (IS) Peak Area 1. Pipetting Errors: Inaccurate or inconsistent addition of the IS solution to samples. 2. Extraction Inefficiency: Poor or variable recovery of the IS during sample preparation. 3. Matrix Effects: Significant ion suppression or enhancement affecting the IS in some samples more than others.[12] 4. IS Instability: Degradation of the IS in the sample matrix or reconstituted extract.1. Verify Pipetting: Use calibrated pipettes and a consistent technique. Consider using an automated liquid handler for better precision. 2. Optimize Extraction: Re-evaluate the sample preparation method (e.g., switch from protein precipitation to SPE or LLE for cleaner extracts).[13] 3. Investigate Matrix Effects: Dilute the sample to reduce the concentration of interfering components. Improve chromatographic separation to resolve the IS from interfering peaks.[13] 4. Assess Stability: Perform stability experiments (e.g., freeze-thaw, bench-top) for the IS in the biological matrix.
IS Peak Tailing or Splitting 1. Chromatographic Issues: Poor column performance, incompatible mobile phase, or column contamination. 2. Injection Solvent Mismatch: The solvent used to reconstitute the final extract is too strong, causing peak distortion.1. Optimize Chromatography: Use a new column or a guard column. Adjust mobile phase composition (e.g., pH, organic content). 2. Adjust Injection Solvent: Reconstitute the sample in a solvent that is weaker than or similar in composition to the initial mobile phase.
Crosstalk or Interference with IS Signal 1. Metabolite Interference: A metabolite of another drug or an endogenous compound has the same mass transition as the IS. 2. IS Purity: The IS is contaminated with the unlabeled analyte.1. Improve Specificity: Modify chromatographic conditions to separate the interfering peak from the IS. Select a different, more specific mass transition for the IS. 2. Check IS Purity: Analyze a high concentration of the IS solution to check for the presence of the unlabeled analyte. If significant, use a lower concentration of the IS or obtain a purer standard.
Analyte/IS Ratio Varies with Concentration 1. Non-linear Detector Response: The detector may be saturated at high concentrations. 2. Differential Matrix Effects: The IS does not adequately compensate for matrix effects across the entire concentration range.1. Adjust Concentration Range: Dilute samples that are above the upper limit of quantification. 2. Re-evaluate IS: The chosen IS may not be suitable. Consider a stable isotope-labeled IS if a structural analog is being used.

Data Summary

The following tables summarize key parameters for commonly used internal standards in 4-Hydroxypropranolol analysis.

Table 1: Commonly Used Internal Standards and Their Mass Transitions

Internal StandardPrecursor Ion (m/z)Product Ion (m/z)Reference
4-Hydroxypropranolol-d7283.2116.2[4][5]
Propranolol-d7267.2116.1[4][5]
Bisoprolol326.2116.1[6]
Nadolol310.2254.2

Table 2: Example Chromatographic Conditions for 4-Hydroxypropranolol Analysis

ParameterConditionReference
Column Hypersil GOLD C18 (150 x 2.1 mm, 5 µm)[6]
Mobile Phase A 0.1% Formic acid in water[6]
Mobile Phase B Acetonitrile (B52724)[6]
Flow Rate 0.3 mL/min[6]
Gradient 10% B to 70% B over 2 min, hold at 70% B for 4 min[6]
Injection Volume 10 µL[6]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and simple method for sample cleanup, suitable for high-throughput analysis.[6]

  • Aliquoting: To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,500 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an aliquot (e.g., 10 µL) of the supernatant directly into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.[4][5]

  • Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol (B129727) followed by water.

  • Loading: Load the pre-treated plasma sample (e.g., 300 µL of plasma diluted with an acidic buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard with a stronger, basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase).

  • Injection: Inject an aliquot into the LC-MS/MS system.

Visualizations

Caption: Decision workflow for selecting an internal standard.

Troubleshooting_Workflow start Inconsistent IS Response Observed check_prep Review Sample Preparation - Pipetting accuracy? - Consistent extraction procedure? start->check_prep check_chrom Evaluate Chromatography - Peak shape acceptable? - Retention time stable? start->check_chrom check_ms Assess MS Performance - Signal intensity stable for standards? - Any signs of source contamination? start->check_ms is_prep_issue Issue Identified? check_prep->is_prep_issue is_chrom_issue Issue Identified? check_chrom->is_chrom_issue is_ms_issue Issue Identified? check_ms->is_ms_issue fix_prep Correct Sample Prep Protocol (e.g., retrain analyst, service pipettes) is_prep_issue->fix_prep Yes investigate_matrix Investigate Matrix Effects - Dilution experiment - Post-extraction spike is_prep_issue->investigate_matrix No fix_chrom Optimize LC Method (e.g., new column, adjust mobile phase) is_chrom_issue->fix_chrom Yes is_chrom_issue->investigate_matrix No fix_ms Service Mass Spectrometer (e.g., clean ion source) is_ms_issue->fix_ms Yes is_ms_issue->investigate_matrix No end Problem Resolved fix_prep->end fix_chrom->end fix_ms->end investigate_matrix->end

Caption: Troubleshooting inconsistent internal standard response.

References

improving sensitivity for low-level detection of 4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Hydroxypropranolol analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring sensitive and accurate low-level detection of 4-Hydroxypropranolol.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for sensitive detection of 4-Hydroxypropranolol?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and highly sensitive method for the quantification of 4-Hydroxypropranolol in biological matrices such as plasma.[1][2][3] This technique offers high selectivity and low limits of detection.

Q2: What are the typical lower limits of quantification (LLOQ) for 4-Hydroxypropranolol in human plasma?

A2: The LLOQ for 4-Hydroxypropranolol is dependent on the specific LC-MS/MS method and instrumentation used. Reported LLOQs in human and rat plasma are typically in the low ng/mL to sub-ng/mL range. For instance, some methods have achieved an LLOQ of 0.20 ng/mL in human plasma.[1][4] Another study reported an LLOQ of 1 ng/mL in rat plasma.[5]

Q3: What are the recommended sample preparation techniques for 4-Hydroxypropranolol analysis?

A3: Common sample preparation techniques include protein precipitation (PPT) and solid-phase extraction (SPE).[2][4] PPT with acetonitrile (B52724) is a simpler and faster method, while SPE can provide cleaner extracts, potentially reducing matrix effects and improving sensitivity.[1][2] The choice between these methods depends on the required sensitivity and the complexity of the sample matrix.

Q4: What are the typical mass transitions (MRM) for 4-Hydroxypropranolol in positive ion mode ESI-LC-MS/MS?

A4: Due to the presence of a basic amino group, 4-Hydroxypropranolol ionizes well in positive electrospray ionization (ESI) mode.[2] A common precursor ion is [M+H]⁺ at m/z 276.1.[2] The selection of product ions for Multiple Reaction Monitoring (MRM) can vary, with common fragments observed at m/z 173.0 and 116.0.[2][6]

Troubleshooting Guide

This guide addresses common issues encountered during the low-level detection of 4-Hydroxypropranolol.

Issue 1: Low or No Signal/Sensitivity

Possible Causes & Solutions

CauseRecommended Action
Suboptimal Ionization Ensure the mobile phase composition promotes efficient ionization. The use of a small percentage of formic acid (e.g., 0.1%) in the mobile phase can aid in the protonation of 4-Hydroxypropranolol in positive ESI mode.[2]
Inefficient Sample Extraction The extraction recovery for 4-Hydroxypropranolol can be lower than that of the parent drug, propranolol (B1214883).[1] If using protein precipitation, ensure the ratio of precipitant to sample is optimal. For SPE, evaluate different sorbents and elution solvents to maximize recovery.
Matrix Effects Co-eluting endogenous components from the biological matrix can suppress the ionization of 4-Hydroxypropranolol. To mitigate this, improve chromatographic separation to move the analyte peak away from regions of significant ion suppression. Alternatively, a more rigorous sample cleanup method like SPE can be employed.[1] Using a deuterium-labeled internal standard (4-hydroxy propranolol-d7) can help compensate for matrix effects.[1]
Incorrect MS/MS Parameters Optimize the collision energy and other MS/MS parameters to ensure maximum fragmentation and signal intensity for the selected MRM transitions.
Analyte Degradation Ensure proper storage of samples (e.g., at -15°C) to prevent degradation.[1]
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes & Solutions

CauseRecommended Action
Column Contamination/Degradation Use a guard column to protect the analytical column from contaminants. If peak shape degrades over time, flush the column according to the manufacturer's instructions or replace it. It is also recommended to use a dedicated column for each assay to avoid memory effects.[7]
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the analyte and column chemistry. The use of additives like formic acid can improve peak shape for basic compounds like 4-Hydroxypropranolol.[2] Also, ensure mobile phases are freshly prepared.[7]
Secondary Interactions with Column Residual silanol (B1196071) groups on C18 columns can lead to peak tailing for basic analytes. Consider using a column with advanced end-capping or a different stationary phase.
Issue 3: High Background Noise

Possible Causes & Solutions

CauseRecommended Action
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents.[7] Filter all mobile phases before use.
Carryover Optimize the autosampler wash procedure. Use a strong organic solvent in the wash solution to effectively remove any residual analyte from the injection needle and port.
Dirty Ion Source A contaminated ion source can be a significant source of background noise. Perform regular cleaning and maintenance of the mass spectrometer's ion source as per the manufacturer's guidelines.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is adapted from a method for the analysis of propranolol and its metabolites in infant plasma.[2]

  • To 100 µL of plasma, add 20 µL of internal standard working solution (e.g., 4-hydroxy propranolol-d7).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,500 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following table summarizes typical LC-MS/MS parameters for 4-Hydroxypropranolol analysis.

ParameterExample ConditionReference
LC Column Hypersil GOLD C18 (150 x 2.1 mm, 5 µm)[2]
Mobile Phase A 0.1% Formic acid in water[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.3 mL/min[2]
Injection Volume 10 µL[2]
Ionization Mode ESI Positive[1][5]
MRM Transition m/z 276.1 → 173.0[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (13,500 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation inject->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for 4-Hydroxypropranolol analysis.

troubleshooting_low_sensitivity cluster_sample_prep Sample Preparation Checks cluster_lc LC Condition Checks cluster_ms MS Parameter Checks start Low Sensitivity Observed check_sample_prep Review Sample Preparation start->check_sample_prep check_lc_conditions Review LC Conditions start->check_lc_conditions check_ms_parameters Review MS Parameters start->check_ms_parameters extraction_recovery Optimize Extraction Recovery check_sample_prep->extraction_recovery matrix_effects Investigate Matrix Effects check_sample_prep->matrix_effects mobile_phase Optimize Mobile Phase check_lc_conditions->mobile_phase column_performance Check Column Performance check_lc_conditions->column_performance ionization Optimize Ion Source check_ms_parameters->ionization mrm Optimize MRM Transitions check_ms_parameters->mrm solution Sensitivity Improved extraction_recovery->solution matrix_effects->solution mobile_phase->solution column_performance->solution ionization->solution mrm->solution

Caption: Troubleshooting flowchart for low sensitivity issues.

References

challenges in differentiating 4-Hydroxypropranolol from other metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical differentiation of 4-Hydroxypropranolol (B128105) from other propranolol (B1214883) metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in differentiating 4-Hydroxypropranolol from other metabolites?

The primary challenges in the analytical differentiation of 4-Hydroxypropranolol stem from the complexity of propranolol metabolism. Key difficulties include:

  • Presence of Isomers: Propranolol is metabolized into several structural isomers, including 4-Hydroxypropranolol, 5-Hydroxypropranolol, and 7-Hydroxypropranolol.[1] These isomers possess the same molecular weight and can produce similar mass spectrometric fragmentation patterns, making their distinction based on mass spectrometry alone a significant hurdle.

  • Chirality: Propranolol and its hydroxylated metabolites are chiral molecules, existing as (R)- and (S)-enantiomers.[1][2] These enantiomers may exhibit different pharmacological activities and metabolic profiles.[2][3] Standard chromatographic methods often fail to separate these enantiomers, necessitating specialized chiral separation techniques.

  • Co-elution of Metabolites: The sample matrix can be complex, containing various other metabolites like N-desisopropylpropranolol and propranolol glycol, which may co-elute with the analytes of interest, causing interference.[4][5]

  • Formation of Conjugates: Phase II metabolism leads to the formation of glucuronide and sulfate (B86663) conjugates of propranolol and its hydroxylated metabolites.[3][6] These conjugates can be challenging to analyze directly and may require enzymatic or chemical hydrolysis prior to analysis.

  • Regioisomeric Complexity: Further metabolic reactions can introduce additional complexity, such as the formation of regioisomeric monomethyl ethers of dihydroxypropranolol metabolites.[7]

Troubleshooting Guides

Issue 1: Poor chromatographic resolution between 4-Hydroxypropranolol and other isomeric metabolites.

  • Possible Cause: The analytical column and mobile phase are not optimized for the separation of structurally similar isomers.

  • Troubleshooting Steps:

    • Column Selection: Ensure the use of a high-resolution column, such as a sub-2 µm particle size C18 column, to enhance separation efficiency.[5]

    • Mobile Phase Optimization: Methodically adjust the mobile phase composition. Experiment with different organic modifiers (e.g., acetonitrile, methanol) and pH modifiers (e.g., formic acid, ammonium (B1175870) formate).[1][5] A gradient elution program is generally more effective than isocratic elution for separating multiple metabolites.[1][5]

    • Flow Rate and Temperature: Optimize the flow rate to improve resolution. Adjusting the column temperature can also influence selectivity.[1]

    • Alternative Chromatographic Techniques: If HPLC/UPLC does not provide adequate separation, consider using Supercritical Fluid Chromatography (SFC) or UltraPerformance Convergence Chromatography (UPC²), which are known for their high efficiency in separating structurally similar compounds.[1]

Issue 2: Inability to differentiate between (R)- and (S)-enantiomers of 4-Hydroxypropranolol.

  • Possible Cause: The chromatographic system lacks chiral separation capability.

  • Troubleshooting Steps:

    • Chiral Chromatography: Employ a chiral stationary phase (CSP) column specifically designed for enantiomeric separations. The ACQUITY UPC² Trefoil CEL1 column has been shown to be effective for separating propranolol and its hydroxy metabolite enantiomers.[1]

    • Two-Dimensional Liquid Chromatography (2D-LC): For complex matrices, utilize a 2D-LC system. The first dimension can be an achiral separation to isolate the hydroxylated metabolites from other components, followed by a second-dimension chiral separation to resolve the enantiomers.[2] This approach minimizes sample handling and can be performed online.[2]

Issue 3: Interference from unknown peaks in the chromatogram.

  • Possible Cause: Endogenous components from the biological matrix (e.g., plasma, urine) or other drug metabolites are co-eluting with the analytes.

  • Troubleshooting Steps:

    • Sample Preparation: Enhance the sample clean-up procedure. Solid-phase extraction (SPE) is a highly effective technique for removing interferences and concentrating the analytes.[8]

    • Mass Spectrometric Detection: Utilize tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for highly selective detection and quantification.[5] By selecting specific precursor-to-product ion transitions for each analyte, the interference from co-eluting compounds can be significantly minimized.

    • Chromatographic Optimization: Re-optimize the chromatographic method as described in "Issue 1" to achieve better separation from the interfering peaks.

Experimental Protocols

Method 1: LC-MS/MS for Simultaneous Quantification of Propranolol, 4-Hydroxypropranolol, and N-desisopropylpropranolol

This protocol is adapted from a method for analyzing these compounds in infant plasma.[5]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., bisoprolol).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject the supernatant into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: Hypersil GOLD C18 (or equivalent).[5]

    • Mobile Phase A: 0.1% formic acid in water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: A gradient elution program should be optimized to separate the analytes.

    • Flow Rate: 0.3 mL/min.[5]

    • Column Temperature: 40 °C.[5]

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).[5]

    • Mode: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions: Specific precursor and product ions for each analyte and the internal standard should be determined by infusion and optimization. For hydroxypropranolols, a common transition is m/z 276.2 -> 116.1.[2] For propranolol, a transition of m/z 260.2 -> 116.1 is often used.[2]

Data Presentation

Table 1: Typical Retention Times for Propranolol and its Metabolites using a C18 column with gradient elution.

CompoundRetention Time (min)
4-Hydroxypropranolol (M1)3.98[5]
N-desisopropylpropranolol (M2)4.08[5]
Bisoprolol (Internal Standard)4.16[5]
Propranolol4.22[5]

Note: Retention times are system-dependent and should be determined experimentally.

Table 2: Example MRM Transitions for Propranolol and Hydroxypropranolol.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Propranolol260.2183.1, 116.1, 56.0[2]
Hydroxypropranolols276.2116.1, 72.0, 58.0[2]

Visualizations

Propranolol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Propranolol Propranolol N_desisopropylpropranolol N-desisopropylpropranolol Propranolol->N_desisopropylpropranolol CYP1A2 Hydroxypropranolol 4-Hydroxypropranolol (and other isomers) Propranolol->Hydroxypropranolol CYP2D6 Glucuronides Glucuronide Conjugates Propranolol->Glucuronides UGTs Hydroxypropranolol->Glucuronides UGTs Sulfates Sulfate Conjugates Hydroxypropranolol->Sulfates SULTs

Caption: Major metabolic pathways of Propranolol.

Differentiation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Biological_Matrix Biological Matrix (Plasma, Urine) Extraction Solid-Phase Extraction (SPE) or Protein Precipitation Biological_Matrix->Extraction LC 1D LC (Achiral) Separation of Metabolites Extraction->LC Chiral_LC 2D LC (Chiral) Enantiomer Separation LC->Chiral_LC Heart-cutting MS Tandem MS (MRM) Detection & Quantification LC->MS Chiral_LC->MS Quantification Quantification of each Metabolite MS->Quantification

Caption: Workflow for differentiating propranolol metabolites.

References

impact of pH on 4-Hydroxypropranolol extraction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxypropranolol (B128105) extraction.

Troubleshooting Guide

IssuePossible CauseRecommendation
Low Recovery of 4-Hydroxypropranolol Incorrect pH of the sample during extraction: The pH of the sample significantly influences the ionization state of 4-Hydroxypropranolol, which in turn affects its solubility in the extraction solvent. For liquid-liquid extraction with organic solvents like ether, a basic pH is generally required to neutralize the molecule and enhance its partitioning into the organic phase. For reversed-phase solid-phase extraction (SPE), the pH should be adjusted to ensure the analyte is in a neutral state for optimal retention on the nonpolar stationary phase.Adjust the sample pH. For liquid-liquid extraction with ether, a pH of 10 has been shown to be effective.[1] For reversed-phase SPE, ensure the sample pH is adjusted to a level where 4-Hydroxypropranolol is not charged.[2][3]
Suboptimal extraction solvent (for LLE): The choice of organic solvent is critical for efficient partitioning of the analyte.For liquid-liquid extraction, diethyl ether or a mixture of diethyl ether and ethyl acetate (B1210297) (1:1 v/v) has been used successfully.[4]
Improper conditioning of the SPE cartridge: Failure to properly condition and equilibrate the SPE cartridge can lead to poor analyte retention.Follow the manufacturer's instructions for SPE cartridge conditioning and equilibration. Typically, this involves washing with methanol (B129727) followed by water or an aqueous buffer at the appropriate pH.
High Variability in Extraction Efficiency Inconsistent pH adjustment: Small variations in pH can lead to significant differences in extraction recovery, especially if the pH is near the pKa of the analyte.Use a calibrated pH meter and high-purity reagents for pH adjustment. Ensure thorough mixing of the sample after adding acid or base.
Incomplete phase separation (for LLE): Emulsion formation or incomplete separation of the aqueous and organic layers can lead to analyte loss.Centrifuge the sample to break up emulsions and achieve a clear separation between the phases.
Co-elution of Interfering Substances Inadequate sample cleanup: The biological matrix may contain endogenous compounds that are co-extracted with 4-Hydroxypropranolol, interfering with downstream analysis.Optimize the wash step in your SPE protocol. Use a wash solvent of intermediate strength that can remove interferences without eluting the analyte. The pH of the wash solvent can also be manipulated to control the retention of ionizable interferences.[5]
Non-selective extraction conditions: The chosen extraction method may not be selective enough for the analyte in the given matrix.Consider using a more selective SPE sorbent, such as a mixed-mode or ion-exchange sorbent, which can provide an additional dimension of selectivity based on the analyte's charge.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting 4-Hydroxypropranolol?

The optimal pH for extracting 4-Hydroxypropranolol depends on the extraction technique employed. For liquid-liquid extraction (LLE) using an organic solvent like ether, a basic pH is generally preferred to neutralize the molecule and increase its partitioning into the organic phase. A pH of 10 has been reported to be effective.[1] For reversed-phase solid-phase extraction (SPE), the goal is to have the analyte in a non-ionized (neutral) state to maximize its retention on the nonpolar sorbent. Therefore, the sample pH should be adjusted accordingly.[2][3]

Q2: How does pH affect the extraction efficiency of 4-Hydroxypropranolol?

The pH of the sample directly influences the ionization state of 4-Hydroxypropranolol. At a pH below its pKa, the secondary amine group will be protonated, making the molecule more polar and less soluble in nonpolar organic solvents, thus reducing LLE efficiency. Conversely, at a pH above its pKa, the molecule will be in its neutral, more hydrophobic form, favoring extraction into an organic solvent. In reversed-phase SPE, a neutral form is desired for strong retention on the stationary phase.

Q3: Can I use the same pH for extracting both propranolol (B1214883) and 4-Hydroxypropranolol?

Yes, it is often possible to use the same pH for the simultaneous extraction of propranolol and 4-Hydroxypropranolol. Both are basic compounds and will be in their neutral forms at a sufficiently high pH. Studies have successfully extracted both compounds simultaneously from plasma at a basic pH using liquid-liquid extraction or solid-phase extraction.[6][7][8]

Quantitative Data on Extraction Efficiency

The following table summarizes the extraction efficiency of 4-Hydroxypropranolol at different pH values based on available experimental data.

pHExtraction Efficiency (%)
2~20
4~30
6~60
8~85
10>90
12>90

Data is estimated from the graphical representation in the cited literature and should be considered illustrative.[9]

Experimental Protocol: Liquid-Liquid Extraction of 4-Hydroxypropranolol from Serum

This protocol is a generalized procedure based on methodologies described in the literature.[1]

  • Sample Preparation:

    • To 1 mL of serum in a glass tube, add an internal standard.

    • Vortex the sample briefly.

  • pH Adjustment:

    • Add a suitable volume of a basic solution (e.g., 1 M sodium hydroxide) to adjust the sample pH to 10.

    • Verify the pH using a calibrated pH meter.

  • Extraction:

    • Add 5 mL of diethyl ether to the tube.

    • Cap the tube and vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic phases.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer (ether) to a clean tube.

    • Evaporate the ether to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Dissolve the residue in a suitable volume of the mobile phase for your analytical method (e.g., HPLC).

    • Vortex briefly to ensure complete dissolution.

  • Analysis:

    • The sample is now ready for injection into the analytical instrument (e.g., HPLC with fluorescence detection).

Diagrams

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_ph_adjustment pH Adjustment cluster_extraction Liquid-Liquid Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis serum_sample Serum Sample add_is Add Internal Standard serum_sample->add_is adjust_ph Adjust to pH 10 with NaOH add_is->adjust_ph add_ether Add Diethyl Ether adjust_ph->add_ether vortex Vortex Mix add_ether->vortex centrifuge Centrifuge vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_analysis HPLC Analysis reconstitute->hplc_analysis SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_loading Sample Loading cluster_washing Washing cluster_elution Elution cluster_analysis Analysis condition Condition with Methanol equilibrate Equilibrate with Water/Buffer condition->equilibrate load_sample Load pH-Adjusted Sample equilibrate->load_sample wash Wash with Weak Solvent to Remove Interferences load_sample->wash elute Elute 4-Hydroxypropranolol with Strong Solvent wash->elute analysis Analysis by LC-MS/MS or HPLC elute->analysis

References

resolving co-eluting peaks in 4-Hydroxypropranolol chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-eluting peaks in 4-Hydroxypropranolol (B128105) chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-eluting peaks in 4-Hydroxypropranolol analysis?

A1: Co-elution in 4-Hydroxypropranolol chromatography can stem from several factors:

  • Presence of the parent drug, propranolol (B1214883): Propranolol and its metabolite, 4-Hydroxypropranolol, are structurally similar and may have close retention times.[1][2]

  • Enantiomers: Both propranolol and 4-Hydroxypropranolol are chiral molecules, existing as (R)- and (S)-enantiomers. These enantiomers can co-elute on a standard achiral column.[3][4]

  • Other metabolites: Propranolol is metabolized into several other compounds, such as N-desisopropyl propranolol and propranolol glycol, which could potentially interfere with the 4-Hydroxypropranolol peak.[1]

  • Endogenous matrix components: When analyzing biological samples like plasma or serum, endogenous compounds can co-elute with the analyte of interest.[1]

  • Inappropriate chromatographic conditions: Suboptimal mobile phase composition, stationary phase, temperature, or flow rate can lead to poor resolution.

Q2: How can I confirm that a peak is not pure and contains a co-eluting compound?

A2: Several methods can be employed to assess peak purity:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or significant tailing, can indicate the presence of a hidden peak.

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: A DAD/PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra are not consistent from the upslope to the downslope of the peak, it suggests the presence of more than one compound.

  • Mass Spectrometry (MS): An MS detector is a powerful tool for identifying co-eluting compounds by analyzing the mass-to-charge ratio of the ions across the chromatographic peak.

Q3: What is the first step I should take to troubleshoot co-eluting peaks?

A3: The initial and often most effective step is to optimize the mobile phase composition.[5][6] Modifying the organic solvent ratio, changing the type of organic solvent (e.g., acetonitrile (B52724) vs. methanol), or adjusting the pH of the aqueous phase can significantly alter the selectivity of the separation and resolve co-eluting peaks.

Troubleshooting Guides

Issue 1: Co-elution of 4-Hydroxypropranolol with Propranolol

This is a common issue due to the structural similarity of the two compounds. The following troubleshooting workflow can help achieve baseline separation.

start Start: Co-elution of 4-Hydroxypropranolol & Propranolol optimize_mp Optimize Mobile Phase (Adjust Organic:Aqueous Ratio) start->optimize_mp change_solvent Change Organic Solvent (e.g., Acetonitrile to Methanol) optimize_mp->change_solvent If resolution is still poor end Resolution Achieved optimize_mp->end If resolution is achieved adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph If resolution is still poor change_solvent->end If resolution is achieved change_column Select a Different Stationary Phase (e.g., Phenyl-Hexyl) adjust_ph->change_column If resolution is still poor adjust_ph->end If resolution is achieved optimize_temp Optimize Column Temperature change_column->optimize_temp For fine-tuning change_column->end If resolution is achieved optimize_temp->end

Caption: Troubleshooting workflow for resolving 4-Hydroxypropranolol and Propranolol.

Detailed Methodologies:

  • Mobile Phase Optimization:

    • Protocol: Start with a mobile phase of acetonitrile and water (with 0.1% formic acid for better peak shape). Systematically vary the ratio of acetonitrile from 30% to 50% in 5% increments. Monitor the resolution between the two peaks at each composition.

  • Change of Organic Solvent:

    • Protocol: If acetonitrile does not provide adequate resolution, switch to methanol (B129727). Prepare mobile phases with methanol at the same percentage range as previously tested for acetonitrile and compare the chromatograms.

  • pH Adjustment:

    • Protocol: The pH of the mobile phase can influence the ionization state of the analytes. Prepare a buffer (e.g., 20 mM phosphate (B84403) buffer) and adjust the pH between 3.0 and 4.5.[7] Observe the effect on retention time and resolution.

  • Stationary Phase Selection:

    • Protocol: If mobile phase optimization is insufficient, consider a column with a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds like propranolol and its hydroxylated metabolite.

Data Presentation: Comparison of Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
Column C18 (5 µm)C18 (5 µm)Phenyl-Hexyl (2.7 µm)
Mobile Phase Acetonitrile:Water (35:65) with 0.1% Formic AcidMethanol:Water (40:60) with 0.1% Formic AcidAcetonitrile:10mM Ammonium Formate pH 3 (30:70)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 30 °C30 °C35 °C
Retention Time (Propranolol) 5.2 min6.8 min4.5 min
Retention Time (4-OH-Propranolol) 4.8 min6.1 min3.9 min
Resolution (Rs) 1.21.62.1
Issue 2: Co-elution of 4-Hydroxypropranolol Enantiomers

The (R)- and (S)-enantiomers of 4-Hydroxypropranolol will co-elute on a standard achiral column. Chiral chromatography is necessary for their separation.

start Start: Co-elution of 4-Hydroxypropranolol Enantiomers chiral_column Select a Chiral Stationary Phase (CSP) start->chiral_column derivatization Indirect Method: Chiral Derivatization chiral_column->derivatization direct_method Direct Method: Use Chiral Column chiral_column->direct_method optimize_mp_chiral Optimize Mobile Phase (Normal or Reversed Phase) derivatization->optimize_mp_chiral direct_method->optimize_mp_chiral end Enantiomers Resolved optimize_mp_chiral->end

Caption: Decision path for resolving 4-Hydroxypropranolol enantiomers.

Detailed Methodologies:

  • Direct Chiral Separation:

    • Protocol: Utilize a chiral stationary phase (CSP) column, such as one based on ovomucoid proteins or polysaccharide derivatives.[8] An exemplary mobile phase for an ovomucoid column is 50 mM sodium dihydrogenphosphate (pH 4.6) containing 12% ethanol.[8]

  • Indirect Chiral Separation (Derivatization):

    • Protocol: React the sample with a chiral derivatizing agent, such as R-(+)-phenylethylisocyanate, to form diastereomers.[3] These diastereomers can then be separated on a standard reversed-phase column (e.g., C18).

Data Presentation: Chiral Separation Conditions

MethodColumnMobile PhaseDetectionResolution (Rs)Reference
Direct Ultron ES-OVM (Ovomucoid)50 mM Sodium Dihydrogenphosphate (pH 4.6) with 12% EthanolFluorescence (Ex: 297 nm, Em: 340 nm)1.15[8]
Indirect (Derivatization) ODS (C18)Varies based on diastereomer propertiesFluorescence> 1.5[3]
2D-LC 1D: Phenyl-Hexyl, 2D: Chiral-TGradient ElutionMS/MS2.4 - 3.1[4]
Issue 3: Interference from Endogenous Matrix Components

Biological samples are complex and require thorough sample preparation to minimize interference.

start Start: Matrix Interference ppt Protein Precipitation (PPT) start->ppt lLE Liquid-Liquid Extraction (LLE) start->lLE spe Solid-Phase Extraction (SPE) start->spe check_recovery Check Analyte Recovery ppt->check_recovery lLE->check_recovery spe->check_recovery optimize_method Optimize Extraction Parameters check_recovery->optimize_method Recovery < 85% end Clean Sample Obtained check_recovery->end Recovery > 85% optimize_method->lLE optimize_method->spe

Caption: Sample preparation workflow to mitigate matrix effects.

Detailed Methodologies:

  • Protein Precipitation (PPT):

    • Protocol: Add a cold organic solvent, such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma), to the sample. Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins. The supernatant can then be injected or further processed.

  • Liquid-Liquid Extraction (LLE):

    • Protocol: Adjust the pH of the plasma or serum sample to approximately 10.[1] Add an immiscible organic solvent like diethyl ether or ethyl acetate.[2][3] Vortex to facilitate the transfer of the analyte into the organic layer. Separate the organic layer, evaporate it to dryness, and reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE):

    • Protocol: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and then water. Load the pre-treated sample onto the cartridge. Wash the cartridge with a weak organic solvent to remove interferences. Elute the 4-Hydroxypropranolol with a stronger solvent mixture (e.g., methanol with a small percentage of ammonia). Evaporate the eluate and reconstitute.

This technical support center provides a starting point for addressing co-elution issues in 4-Hydroxypropranolol chromatography. For more complex issues, a systematic method development approach is recommended.

References

Technical Support Center: Analysis of 4-Hydroxypropranolol by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 4-Hydroxypropranolol. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Ion Suppression

This section addresses common issues encountered during the analysis of 4-Hydroxypropranolol in biological matrices.

Q1: My 4-Hydroxypropranolol signal is low or inconsistent in plasma samples compared to the neat standard. What is the likely cause?

A: This is a classic symptom of ion suppression, a phenomenon where co-eluting components from the sample matrix interfere with the ionization of the target analyte in the ESI source, leading to a reduced signal.[1][2] In bioanalysis, the most common culprits are phospholipids (B1166683) and salts from the plasma or serum matrix.[1][3]

Q2: How can I confirm that ion suppression is affecting my analysis?

A: A post-column infusion experiment is the standard method to diagnose and pinpoint ion suppression.[3][4] This involves infusing a standard solution of 4-Hydroxypropranolol at a constant rate into the mobile phase flow after the analytical column but before the MS source.[1] You then inject a blank, extracted matrix sample. A drop in the constant baseline signal at a specific retention time indicates that something eluting from the matrix at that point is causing suppression.[1][4]

Q3: I've confirmed ion suppression is occurring. What is the first step to resolve it?

A: The most effective strategy is to improve your sample preparation to remove interfering matrix components before injection.[3] While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids, a primary cause of ion suppression. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) provide a more thorough cleanup.[3]

Q4: My signal is still suppressed after switching to SPE. What else can I do?

A: If sample preparation optimization isn't sufficient, consider the following chromatographic and mass spectrometric adjustments:

  • Optimize Chromatography: Adjust your LC gradient to better separate 4-Hydroxypropranolol from the regions of ion suppression identified in your post-column infusion experiment. Often, simply ensuring the analyte does not elute in the "trash" peak at the beginning or with late-eluting phospholipids can significantly improve the signal.[5]

  • Change Column Chemistry: Using a different stationary phase can alter selectivity and improve separation from matrix components.[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 4-Hydroxypropranolol-d7) is the ideal way to compensate for matrix effects.[1][6] Since it co-elutes and experiences the same degree of suppression as the analyte, the ratio of the analyte to the IS remains constant, enabling accurate quantification even when suppression occurs.[1]

  • Dilute the Sample: A simple approach is to dilute the sample extract.[4] This reduces the concentration of interfering components, though it may compromise the limit of quantitation.

Frequently Asked Questions (FAQs)

Q: What are the primary sources of ion suppression when analyzing 4-Hydroxypropranolol in plasma? A: The main sources are endogenous matrix components. Phospholipids, particularly glycerophosphocholines, are notorious for causing ion suppression in positive ESI mode.[7] Salts from sample collection tubes or buffers can also precipitate in the MS source and reduce efficiency.[1][3]

Q: Which sample preparation method is best for minimizing ion suppression for 4-Hydroxypropranolol? A: Solid-Phase Extraction (SPE) is a highly effective and commonly used method for cleaning up plasma samples for 4-Hydroxypropranolol analysis, demonstrating good analyte recovery while removing many matrix components.[6] One study found that a simple protein precipitation with acetonitrile (B52724) was also effective, reporting no significant signal suppression or enhancement.[8] However, specialized techniques like HybridSPE have been shown to be even more efficient at removing phospholipids compared to standard SPE or PPT.[7] The choice depends on the required sensitivity and the complexity of the matrix.

Q: Can I just use an analogue internal standard instead of an expensive stable isotope-labeled one? A: While an analogue internal standard (like bisoprolol) can compensate for some variability, it will not experience the exact same ionization suppression as 4-Hydroxypropranolol because its retention time and ionization efficiency are different.[8] A stable isotope-labeled internal standard is strongly recommended for the most accurate and reliable quantification, as it is the best way to correct for matrix effects.[1]

Q: Is ESI positive or negative mode better for 4-Hydroxypropranolol to avoid suppression? A: 4-Hydroxypropranolol contains a secondary amine group, which is readily protonated. Therefore, it is almost exclusively analyzed in ESI positive ion mode to achieve the best sensitivity.[6][8] While switching to negative mode can sometimes avoid interference from certain matrix components, it is not a viable strategy for this particular analyte.[2]

Quantitative Data on Sample Preparation

The following tables summarize quantitative data from published methods, highlighting the effectiveness of different sample preparation techniques.

Table 1: Analyte Recovery with Different Extraction Methods

Analyte Sample Preparation Method Biological Matrix Average Recovery (%) Reference
4-Hydroxypropranolol Solid-Phase Extraction (SPE) Human Plasma >64% [6]
Propranolol (B1214883) Solid-Phase Extraction (SPE) Human Plasma >96% [6]
Propranolol Protein Precipitation (PPT) Rat/Dog Plasma ~65%

| Propranolol | HybridSPE | Rat/Dog Plasma | >90% | |

Table 2: Method Performance Metrics

Analyte Sample Preparation LLOQ (ng/mL) Key Finding on Matrix Effect Reference
4-Hydroxypropranolol Protein Precipitation 0.2 "No significant signal suppression or enhancement was found." [8]

| 4-Hydroxypropranolol | Solid-Phase Extraction | 0.2 | Deuterium-labeled IS used to ensure reproducibility and reliability. |[6] |

Experimental Protocols & Methodologies

Below are detailed protocols for assessing ion suppression and performing sample preparation for 4-Hydroxypropranolol analysis.

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify retention time regions where co-eluting matrix components cause ion suppression.

Methodology:

  • System Setup: Configure the LC-MS system as shown in the diagram below. Use a T-union to introduce a standard solution of 4-Hydroxypropranolol (e.g., 50 ng/mL in mobile phase) at a low, constant flow rate (e.g., 10 µL/min) via a syringe pump. This flow should merge with the eluent from the analytical column before it enters the MS ion source.[1]

  • Establish Baseline: Begin acquiring data in MRM mode for the 4-Hydroxypropranolol transition. A stable, elevated baseline signal should be observed.

  • Inject Blank Matrix: Inject a blank plasma sample that has been processed using your intended sample preparation method (e.g., PPT or SPE).

  • Analyze Data: Monitor the baseline of the infused 4-Hydroxypropranolol signal. Any significant dip or drop in the signal indicates a region of ion suppression caused by components eluting from the matrix at that time.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

Objective: To produce a clean sample extract by removing proteins, salts, and phospholipids. This protocol is adapted from a validated method.[6]

Methodology:

  • Sample Pre-treatment: To 300 µL of human plasma, add the internal standard (4-Hydroxypropranolol-d7) and vortex.

  • Condition SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase polymer) according to the manufacturer's instructions, typically with methanol (B129727) followed by water.

  • Load Sample: Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash: Pass a weak wash solvent (e.g., 5% methanol in water) through the cartridge to remove salts and other highly polar interferences.

  • Elute: Elute 4-Hydroxypropranolol and its internal standard using an appropriate elution solvent (e.g., methanol or an acidified organic solvent).

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting_Workflow start Start: Low or Variable Signal for 4-HP q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 use_sil Action: Implement a SIL-IS (e.g., 4-HP-d7). This is the best practice to compensate for suppression. q1->use_sil No assess Action: Assess cause of suppression. Perform Post-Column Infusion experiment. q1->assess Yes use_sil->assess q2 Is suppression observed? assess->q2 no_supp Result: No significant suppression. Investigate other issues: - Instrument sensitivity - Standard stability - Source cleanliness q2->no_supp No supp_present Suppression Confirmed q2->supp_present Yes optimize_prep Step 1: Improve Sample Prep Switch from PPT to SPE or use phospholipid removal plates. supp_present->optimize_prep reassess1 Re-assess with Post-Column Infusion optimize_prep->reassess1 q3 Is suppression resolved? reassess1->q3 optimize_lc Step 2: Modify Chromatography - Adjust gradient to avoid  suppression zone - Change column chemistry q3->optimize_lc No end_ok End: Method Optimized q3->end_ok Yes reassess2 Re-assess with Post-Column Infusion optimize_lc->reassess2 q4 Is suppression resolved? reassess2->q4 q4->end_ok Yes end_consult End: Suppression persists. Consider advanced techniques or consult specialist. q4->end_consult No

Caption: Troubleshooting workflow for ion suppression of 4-Hydroxypropranolol.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (e.g., 300 µL) spike 2. Spike with SIL-IS (4-HP-d7) plasma->spike extract 3. Clean-up (SPE or PPT) spike->extract evap 4. Evaporate to Dryness extract->evap recon 5. Reconstitute in Mobile Phase evap->recon inject 6. Inject onto LC-MS/MS System recon->inject separate 7. Chromatographic Separation (C18 Column) inject->separate ionize 8. ESI+ Ionization separate->ionize detect 9. MRM Detection (Q1/Q3 Transitions) ionize->detect integrate 10. Integrate Peaks (Analyte & IS) detect->integrate calculate 11. Calculate Peak Area Ratio integrate->calculate quantify 12. Quantify vs. Calibration Curve calculate->quantify

Caption: Standard bioanalytical workflow for 4-Hydroxypropranolol analysis.

References

assessing the stability of 4-Hydroxypropranolol in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the long-term storage stability of 4-Hydroxypropranolol (B128105).

Frequently Asked Questions (FAQs)

Q1: What is 4-Hydroxypropranolol and why is its stability important?

A1: 4-Hydroxypropranolol is the major active metabolite of propranolol (B1214883), a widely used beta-blocker.[1][2] Its pharmacological activity is comparable to the parent drug.[1][3] Therefore, understanding its stability during long-term storage is crucial for accurate pharmacokinetic and pharmacodynamic studies, ensuring the integrity of clinical and non-clinical samples, and for the development of analytical methods.

Q2: What are the recommended storage conditions for 4-Hydroxypropranolol?

A2: For long-term storage of 4-Hydroxypropranolol as a solid analytical standard, a temperature of -20°C is recommended, at which it has been shown to be stable for at least four years.[4] Stock solutions of 4-Hydroxypropranolol are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[5] For biological samples, such as plasma containing 4-Hydroxypropranolol, storage at -30°C has been shown to be effective for up to 2 months.[6]

Q3: How stable is 4-Hydroxypropranolol in plasma during sample handling and processing?

A3: 4-Hydroxypropranolol has demonstrated good stability in human plasma under typical laboratory conditions. It is stable for at least 6.5 hours on the bench-top at room temperature and can withstand up to five freeze-thaw cycles when stored at -15°C.[2][7]

Q4: What analytical methods are suitable for assessing the stability of 4-Hydroxypropranolol?

A4: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used and validated methods for the sensitive and specific quantification of 4-Hydroxypropranolol in biological matrices.[6][7] These methods are essential for stability-indicating assays.

Q5: What are the potential degradation pathways for 4-Hydroxypropranolol?

A5: While specific degradation pathways for 4-Hydroxypropranolol are not extensively detailed in the literature, compounds with a phenolic hydroxyl group can be susceptible to oxidation. General forced degradation studies on the parent drug, propranolol, have involved acidic and alkaline hydrolysis, oxidation, and photolysis, suggesting these are potential degradation routes to consider for its metabolites.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of 4-Hydroxypropranolol from stored plasma samples. Degradation due to improper storage temperature.Ensure plasma samples are consistently stored at -30°C or below for long-term stability. For shorter periods, -20°C may be adequate.
Repeated freeze-thaw cycles.Aliquot plasma samples into smaller volumes to avoid multiple freeze-thaw cycles. Studies show stability for up to five cycles.[2][7]
Adsorption to container surfaces.Use low-binding polypropylene (B1209903) tubes for sample storage and processing.
Inconsistent results in stability studies. Variability in sample collection and handling.Standardize protocols for blood collection, plasma separation, and storage. Ensure consistent timing and temperature control.
Issues with the analytical method.Validate the analytical method for stability-indicating properties according to ICH guidelines. This includes specificity, linearity, accuracy, and precision.[10]
Contamination of samples.Use clean labware and high-purity solvents to avoid introducing contaminants that could accelerate degradation.
Appearance of unknown peaks in chromatograms of stored samples. Formation of degradation products.Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to intentionally generate degradation products and identify their chromatographic profiles.[8]
Matrix effects in biological samples.Optimize sample preparation methods (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances from the plasma matrix.

Data on Storage Stability of 4-Hydroxypropranolol

Matrix Storage Condition Duration Stability Outcome Reference
Human Plasma-30°C2 monthsStable[6]
Human Plasma-15°C5 freeze-thaw cyclesStable[2]
Human PlasmaRoom Temperature6.5 hoursStable[2][7]
Analytical Standard (Solid)-20°C≥ 4 yearsStable
Stock Solution-80°C6 monthsStable[5]
Stock Solution-20°C1 monthStable[5]

Experimental Protocols

Protocol for Long-Term Stability Assessment in Human Plasma
  • Sample Preparation:

    • Spike a known concentration of 4-Hydroxypropranolol into drug-free human plasma.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Aliquot the QC samples into appropriately labeled cryovials to avoid freeze-thaw cycles.

  • Storage:

    • Store the aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).

    • Store a set of baseline samples (T=0) at -80°C for immediate analysis.

  • Analysis:

    • At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve a set of QC samples from each storage temperature.

    • Thaw the samples under controlled conditions.

    • Extract 4-Hydroxypropranolol from the plasma using a validated method (e.g., solid-phase extraction or liquid-liquid extraction).

    • Analyze the samples using a validated stability-indicating analytical method, such as LC-MS/MS.

  • Data Evaluation:

    • Calculate the mean concentration of 4-Hydroxypropranolol at each time point.

    • Compare the mean concentration at each time point to the baseline (T=0) concentration.

    • The analyte is considered stable if the mean concentration is within a predefined acceptance range (e.g., ±15%) of the baseline concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Sample Analysis at Time Points cluster_eval Data Evaluation prep1 Spike 4-Hydroxypropranolol into Human Plasma prep2 Prepare QC Samples (Low, Medium, High) prep1->prep2 prep3 Aliquot QC Samples prep2->prep3 storage1 Store at -20°C prep3->storage1 storage2 Store at -80°C prep3->storage2 storage3 Baseline (T=0) at -80°C prep3->storage3 analysis1 Retrieve and Thaw Samples storage1->analysis1 storage2->analysis1 storage3->analysis1 analysis2 Extract 4-Hydroxypropranolol analysis1->analysis2 analysis3 LC-MS/MS Analysis analysis2->analysis3 eval1 Calculate Mean Concentrations analysis3->eval1 eval2 Compare to Baseline (T=0) eval1->eval2 eval3 Assess Stability eval2->eval3

Caption: Experimental Workflow for Long-Term Stability Assessment.

metabolic_pathway cluster_phase2 Phase II Metabolism propranolol Propranolol hydroxypropranolol 4-Hydroxypropranolol propranolol->hydroxypropranolol CYP2D6 (Aromatic Hydroxylation) glucuronide 4-Hydroxypropranolol Glucuronide hydroxypropranolol->glucuronide UGT Enzymes sulfate 4-Hydroxypropranolol Sulfate hydroxypropranolol->sulfate SULT Enzymes

Caption: Metabolic Pathway of Propranolol to 4-Hydroxypropranolol.

References

Technical Support Center: Optimizing Derivatization of 4-Hydroxypropranolol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 4-hydroxypropranolol (B128105) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization and subsequent GC-MS analysis of 4-hydroxypropranolol.

Issue: Incomplete Derivatization

Symptoms:

  • Low peak intensity or area for the derivatized 4-hydroxypropranolol.

  • Presence of a peak corresponding to the underivatized 4-hydroxypropranolol.

  • Poor reproducibility of results.

Possible Causes and Solutions:

CauseSolution
Presence of Moisture Silylating reagents like BSTFA and MSTFA are highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Samples should be dried completely, for instance, under a stream of nitrogen, before adding the derivatizing reagent.
Insufficient Reagent A molar excess of the derivatizing reagent is necessary to drive the reaction to completion. A common starting point is a 2:1 molar ratio of derivatizing reagent to active hydrogens on the analyte.
Suboptimal Reaction Conditions The reaction time and temperature may need optimization. For silylation with BSTFA, heating at 60-70°C for 30-60 minutes is a typical starting point. For challenging derivatizations, longer reaction times or higher temperatures may be required.
Steric Hindrance The hydroxyl and amine groups in 4-hydroxypropranolol can exhibit different reactivities. The addition of a catalyst, such as 1% Trimethylchlorosilane (TMCS) to BSTFA, can enhance the derivatization of sterically hindered groups.

Issue: Multiple Peaks for Derivatized 4-Hydroxypropranolol

Symptoms:

  • Observation of more than one peak in the chromatogram with similar mass spectra corresponding to derivatized 4-hydroxypropranolol.

Possible Causes and Solutions:

CauseSolution
Incomplete Derivatization As mentioned above, incomplete reaction can lead to peaks for both partially and fully derivatized analyte. Re-optimize the derivatization conditions (reagent ratio, temperature, and time).
Formation of Different Derivatives 4-Hydroxypropranolol has three active sites for derivatization: the aromatic hydroxyl, the aliphatic hydroxyl, and the secondary amine. Depending on the reagent and conditions, a mixture of derivatives (e.g., di- and tri-silylated) can form. Using a strong silylating agent like BSTFA with a catalyst (TMCS) and optimizing reaction time and temperature can promote the formation of a single, fully derivatized product. For acylation with reagents like PFPA, both hydroxyl and the amine group are typically derivatized.
Isomer Separation If you are working with a racemic mixture of 4-hydroxypropranolol, a chiral GC column could potentially separate the enantiomers, leading to two peaks. Confirm if your column has chiral properties.
On-Column Degradation The derivatized analyte may be degrading in the hot GC inlet or on the column. Ensure the GC inlet temperature is not excessively high. Check the inertness of the GC liner and the column.

Issue: Peak Tailing

Symptoms:

  • Asymmetric peak shape with a trailing edge.

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System Free silanol (B1196071) groups in the GC liner or on the column can interact with the derivatized analyte, causing peak tailing. Use a deactivated liner and a high-quality, inert GC column. Periodically trimming a small portion of the column from the inlet side can remove active sites that develop over time.
Incomplete Derivatization Underivatized polar groups on the 4-hydroxypropranolol molecule can lead to strong interactions with the stationary phase. Ensure complete derivatization.
Column Overload Injecting too much sample can lead to peak tailing. Try diluting the sample.
Improper Column Installation An incorrect column installation depth in the inlet can create dead volume and cause peak tailing. Ensure the column is installed according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: Which derivatization reagent is best for 4-hydroxypropranolol analysis by GC-MS?

The choice of derivatization reagent depends on the specific analytical goals.

  • Silylation agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used and effective for derivatizing hydroxyl and amine groups, increasing volatility and thermal stability. Adding a catalyst like 1% TMCS to BSTFA is often recommended to ensure complete derivatization of all active hydrogens.

  • Acylating agents such as Pentafluoropropionic anhydride (B1165640) (PFPA) are also effective and can lead to stable derivatives with good chromatographic properties.[1]

Q2: Why is derivatization necessary for the GC-MS analysis of 4-hydroxypropranolol?

4-Hydroxypropranolol is a polar molecule with multiple hydroxyl groups and a secondary amine. These functional groups make the compound non-volatile and prone to thermal degradation at the high temperatures used in GC. Derivatization replaces the active hydrogens in these functional groups with less polar, more stable groups (e.g., trimethylsilyl (B98337) or pentafluoropropionyl groups), which increases the volatility and thermal stability of the analyte, allowing it to be successfully analyzed by GC-MS.

Q3: Can derivatization distinguish between the aromatic and aliphatic hydroxyl groups of 4-hydroxypropranolol?

Standard derivatization for GC-MS aims to derivatize all active hydrogens to produce a single, stable product for quantification. Distinguishing between the derivatization of the aromatic and aliphatic hydroxyl groups is challenging with typical GC-MS methods. Specialized techniques, sometimes involving LC-MS and specific derivatizing agents like 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), have been used to investigate the regioselectivity of conjugation reactions at these sites, but this is not a routine GC-MS application.[3]

Q4: How can I prevent the degradation of my derivatized sample?

Derivatives, particularly silyl (B83357) ethers, can be susceptible to hydrolysis. It is recommended to analyze derivatized samples as soon as possible after preparation. If storage is necessary, keep the samples tightly capped in a freezer to minimize degradation. Always ensure that the sample and solvents are anhydrous before derivatization.

Data Presentation

Table 1: Comparison of Common Derivatization Approaches for 4-Hydroxypropranolol

FeatureSilylation (e.g., BSTFA + 1% TMCS)Acylation (e.g., PFPA)
Target Groups Hydroxyls (-OH), Amines (-NH)Hydroxyls (-OH), Amines (-NH)
Reactivity Highly reactive, sensitive to moisture.Reactive, generally less sensitive to moisture than silylating agents.
Byproducts Volatile and generally do not interfere with chromatography.Can be acidic and may require removal or neutralization.
Derivative Stability TMS derivatives can be prone to hydrolysis.Acyl derivatives are generally more stable.
GC-MS Properties Produces characteristic mass spectra.Can introduce fluorine atoms, which can be useful for certain detectors.
Reported Application Found to be most effective for a range of beta-blockers.[2]Used for the analysis of propranolol (B1214883) and other beta-blockers.[1]

Experimental Protocols

Protocol 1: Silylation of 4-Hydroxypropranolol using BSTFA + 1% TMCS

  • Sample Preparation: Transfer a known amount of the dried 4-hydroxypropranolol extract to a 2 mL autosampler vial. Ensure the sample is completely dry by evaporating the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (B92270) (or another suitable anhydrous solvent like acetonitrile) to dissolve the sample residue.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 45 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an anhydrous solvent (e.g., hexane) prior to injection.

Protocol 2: Acylation of 4-Hydroxypropranolol using PFPA

  • Sample Preparation: Place the dried 4-hydroxypropranolol extract in a conical glass test tube.

  • Reagent Addition: Add 50 µL of ethyl acetate (B1210297) and 50 µL of PFPA to the tube.

  • Reaction: Seal the tube and heat at 70°C for 30 minutes.[4]

  • Evaporation: After cooling, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of an appropriate solvent (e.g., ethyl acetate or hexane) for GC-MS injection.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Dried 4-Hydroxypropranolol Extract dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Derivatizing Agent (e.g., BSTFA + 1% TMCS) dissolve->add_reagent react Heat at 60-70°C add_reagent->react cool Cool to Room Temperature react->cool gcms GC-MS Analysis cool->gcms

Caption: General workflow for the derivatization of 4-Hydroxypropranolol.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start GC-MS Analysis Issue (e.g., Incomplete Derivatization) moisture Moisture Present? start->moisture reagent Insufficient Reagent? start->reagent conditions Suboptimal Conditions? start->conditions dry Ensure Anhydrous Conditions moisture->dry increase_reagent Increase Reagent Concentration reagent->increase_reagent optimize Optimize Time & Temperature conditions->optimize

Caption: Troubleshooting logic for incomplete derivatization.

References

Validation & Comparative

A Comparative Analysis of the Beta-Blocking Potency of 4-Hydroxypropranolol and Propranolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the beta-blocking potency of propranolol (B1214883), a widely used non-selective beta-adrenergic receptor antagonist, and its primary active metabolite, 4-hydroxypropranolol (B128105). This document summarizes key quantitative data, outlines experimental methodologies for potency determination, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

Propranolol undergoes significant first-pass metabolism in the liver, leading to the formation of several metabolites, among which 4-hydroxypropranolol is pharmacologically active. This metabolite contributes to the overall beta-blocking effect observed after oral administration of propranolol. This guide establishes that 4-hydroxypropranolol possesses a beta-blocking potency comparable to that of its parent compound, propranolol. Both compounds are non-selective antagonists for β1 and β2 adrenergic receptors. Notably, 4-hydroxypropranolol also exhibits intrinsic sympathomimetic activity (ISA), a characteristic not prominent in propranolol.

Data Presentation: Quantitative Comparison of Beta-Blocking Potency

The beta-blocking potency of a compound is a measure of its ability to inhibit the binding of agonists to beta-adrenergic receptors and prevent the subsequent downstream signaling cascade. This is commonly quantified by determining the compound's binding affinity (Ki or IC50) and its functional antagonist activity (pA2 or IC50 for functional response).

CompoundReceptor SubtypePotency MetricValueReference
Propranolol β1-adrenergicKi1.8 nM[1]
β2-adrenergicKi0.8 nM[1]
4-Hydroxypropranolol β1-adrenergicpA28.24[2]
β2-adrenergicpA28.26[2]

Note on Potency Metrics:

  • Ki (Inhibition Constant): Represents the concentration of a competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

  • pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the functional potency of a competitive antagonist. A higher pA2 value indicates greater potency.

Experimental Protocols

The determination of beta-blocking potency relies on a combination of in vitro assays that assess both the binding of the compound to the receptor and its effect on receptor-mediated signaling.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor subtype by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of propranolol and 4-hydroxypropranolol for β1 and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing a high density of β1 or β2-adrenergic receptors are prepared from cultured cell lines (e.g., CHO, HEK293) or tissue homogenates (e.g., heart, lung).

  • Incubation: A fixed concentration of a radiolabeled antagonist (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (propranolol or 4-hydroxypropranolol).

  • Separation: The reaction is allowed to reach equilibrium, after which the membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to inhibit the agonist-stimulated production of cyclic AMP (cAMP), a key second messenger in the beta-adrenergic signaling pathway.

Objective: To determine the functional antagonist potency (IC50) of propranolol and 4-hydroxypropranolol by measuring the inhibition of adenylyl cyclase activity.

Methodology:

  • Cell Culture and Treatment: Cells expressing the target beta-adrenergic receptor are cultured and pre-incubated with varying concentrations of the antagonist (propranolol or 4-hydroxypropranolol).

  • Agonist Stimulation: The cells are then stimulated with a known beta-adrenergic agonist (e.g., isoproterenol) to activate adenylyl cyclase and induce cAMP production.

  • cAMP Measurement: The intracellular concentration of cAMP is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence-based biosensors.

  • Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production (IC50) is determined.

Mandatory Visualizations

Beta-Adrenergic Signaling Pathway

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Epinephrine) BAR β-Adrenergic Receptor Agonist->BAR G_Protein Gs Protein BAR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response phosphorylates targets Blocker Propranolol or 4-Hydroxypropranolol Blocker->BAR blocks

Caption: Beta-adrenergic receptor signaling pathway.

Experimental Workflow for Potency Comparison

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Adenylyl Cyclase Activity Assay prep_membranes Prepare Membranes with β1 or β2 Receptors incubate_binding Incubate with Radioligand and Propranolol or 4-OH-Propranolol prep_membranes->incubate_binding separate_binding Separate Bound and Free Radioligand incubate_binding->separate_binding quantify_binding Quantify Radioactivity separate_binding->quantify_binding calc_ki Calculate IC50 and Ki quantify_binding->calc_ki compare Compare Potency calc_ki->compare treat_cells Treat Cells with Propranolol or 4-OH-Propranolol stimulate_cells Stimulate with Agonist (e.g., Isoproterenol) treat_cells->stimulate_cells measure_camp Measure cAMP Levels stimulate_cells->measure_camp calc_ic50 Calculate IC50 measure_camp->calc_ic50 calc_ic50->compare start Start start->prep_membranes start->treat_cells end End compare->end

Caption: Experimental workflow for comparing beta-blocker potency.

References

Validation of Synthetic 4-Hydroxypropranolol Hydrochloride: A Comparative Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of synthetic 4-Hydroxypropranolol hydrochloride against its parent compound, Propranolol (B1214883), and other established beta-blockers. The information presented is supported by experimental data to assist researchers in evaluating its potential applications. 4-Hydroxypropranolol is a primary active metabolite of Propranolol, a non-selective beta-adrenergic receptor antagonist.[1][2] It exhibits a pharmacological profile that is largely comparable to Propranolol but with distinct characteristics, including intrinsic sympathomimetic and potent antioxidant activities.[3][4]

Comparative Analysis of In Vitro Biological Activity

The biological activity of this compound is best understood in the context of other beta-adrenergic antagonists. The following table summarizes key quantitative parameters for 4-Hydroxypropranolol, its parent compound Propranolol, the β1-selective antagonist Metoprolol (B1676517), and the non-selective antagonist Carvedilol (B1668590), which also possesses alpha-1 blocking activity.

Parameter 4-Hydroxypropranolol Propranolol Metoprolol (β1-selective) Carvedilol (Non-selective β/α1-blocker)
Target(s) β1 and β2-adrenergic receptorsβ1 and β2-adrenergic receptorsβ1-adrenergic receptorβ1, β2, and α1-adrenergic receptors
pA2 (β1) 8.24[1][3]~8.3[5]~7.86[6]~9.02[7]
pA2 (β2) 8.26[1][3]~8.5[8]Low Affinity~10.13[7]
Ki (nM) Data not widely available~1-7 nM (β1/β2)[8]~162 nM (β2)[9]~4-5 nM (β1)[10]
IC50 1.1 µM (Lipid Peroxidation)[4][11]50.12 nM (β2)[12]105 nM (β1 blockade)[13]Data not widely available
Intrinsic Sympathomimetic Activity (ISA) Yes[3]No[14]No[15]No[16]
Additional Properties Membrane stabilizing activity, Potent antioxidant[1][3]Membrane stabilizing activity[14]Negligible membrane stabilizing activity[15]Vasodilating (α1-blockade), β-arrestin biased signaling[10][17]

Key Biological Activities of 4-Hydroxypropranolol

  • Non-Selective Beta-Adrenergic Blockade : Synthetic this compound is a potent antagonist of both β1- and β2-adrenergic receptors. Its pA2 values—a measure of antagonist potency—are 8.24 for the β1 receptor and 8.26 for the β2 receptor, indicating a potency comparable to that of propranolol.[1][3]

  • Intrinsic Sympathomimetic Activity (ISA) : Unlike its parent compound, 4-Hydroxypropranolol demonstrates ISA. This means it can exert a low level of agonist activity at the beta-receptor while simultaneously blocking the effects of more potent endogenous agonists like epinephrine (B1671497) and norepinephrine. This property was observed in catecholamine-depleted rat models where the compound induced an increase in heart rate.

  • Antioxidant Properties : The compound exhibits potent antioxidant properties, effectively reducing superoxide-induced lipid peroxidation in isolated hepatic microsomes with an IC50 of 1.1 µM.[4][11] It also protects against the depletion of glutathione (B108866) in endothelial cells, highlighting a potential for cellular protection against oxidative stress.[11]

  • Membrane Stabilizing Activity : Similar to propranolol, 4-Hydroxypropranolol possesses membrane-stabilizing activity, a characteristic associated with local anesthetic effects, which is separate from its beta-blocking action.[2][3]

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Beta-adrenergic antagonists like 4-Hydroxypropranolol exert their effects by blocking the canonical G-protein coupled receptor (GPCR) signaling pathway. The diagram below illustrates this pathway, showing the point of inhibition.

G_Protein_Signaling cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Agonist Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor Agonist->Receptor Binds & Activates G_Protein Gs Protein Receptor->G_Protein Activates Blocker 4-Hydroxypropranolol (Antagonist) Blocker->Receptor Binds & Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate, Muscle Relaxation) PKA->Response Phosphorylates Targets Leading to

Caption: β-Adrenergic receptor signaling pathway and antagonist inhibition.

Experimental Validation Workflow

The validation of a synthetic beta-blocker involves a series of standardized in vitro assays to determine its binding affinity and functional potency. The logical workflow for these experiments is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Stable expression of β1/β2 receptors, e.g., HEK293, CHO cells) Membrane_Prep 2. Membrane Preparation (Isolation of membranes expressing receptors) Cell_Culture->Membrane_Prep Binding_Assay 3a. Radioligand Binding Assay (Competition with [3H]-DHA) Membrane_Prep->Binding_Assay Functional_Assay 3b. Functional Assay (cAMP Accumulation) Membrane_Prep->Functional_Assay Ki_Calc 4a. Ki Calculation (Cheng-Prusoff equation) Binding_Assay->Ki_Calc pA2_Calc 4b. pA2 / IC50 Calculation (Schild / non-linear regression) Functional_Assay->pA2_Calc

Caption: General experimental workflow for in vitro validation.

Experimental Protocols

The quantitative data presented in this guide are derived from established in vitro pharmacological assays. Detailed methodologies for these key experiments are provided below.

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a test compound (e.g., synthetic 4-Hydroxypropranolol) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.[18][19]

  • Objective : To determine the inhibitory constant (Ki) of the test compound for β1 and β2-adrenergic receptors.

  • Materials :

    • Cell Membranes : Prepared from cell lines (e.g., CHO or HEK293) stably expressing either human β1 or β2-adrenergic receptors.[18]

    • Radioligand : A high-affinity radiolabeled antagonist such as [³H]-Dihydroalprenolol ([³H]-DHA).[19]

    • Test Compound : Synthetic this compound at various concentrations.

    • Non-specific Binding Control : A high concentration (e.g., 10 µM) of a non-radiolabeled antagonist like Propranolol.[19]

    • Assay Buffer : Typically 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

    • Instrumentation : Scintillation counter.

  • Methodology :

    • Incubation : Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand ([³H]-DHA) and increasing concentrations of the unlabeled test compound.

    • Equilibrium : The mixture is incubated to allow the binding reaction to reach equilibrium.

    • Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

    • Quantification : The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis : Specific binding is calculated by subtracting non-specific binding from total binding. The data are fitted to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Functional Assay: cAMP Accumulation (for pA2/IC50 Determination)

This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of the second messenger cyclic AMP (cAMP), providing a measure of its functional potency.[18][20]

  • Objective : To measure the functional antagonist potency (pA2 or IC50) of the test compound at β1 and β2-adrenergic receptors.

  • Materials :

    • Whole Cells : Intact cells (e.g., HEK293 or CHO) expressing the β-adrenergic receptor subtype of interest.

    • Agonist : A non-selective β-agonist like Isoprenaline.

    • Test Compound : Synthetic this compound at various concentrations.

    • Phosphodiesterase (PDE) Inhibitor : To prevent the degradation of cAMP (e.g., IBMX).

    • cAMP Detection Kit : Commercially available kits (e.g., HTRF, ELISA, or fluorescence polarization-based).

  • Methodology :

    • Cell Plating : Cells are seeded in microplates and grown to an appropriate confluency.

    • Pre-incubation : Cells are pre-incubated with varying concentrations of the antagonist (4-Hydroxypropranolol) in the presence of a PDE inhibitor.

    • Stimulation : Cells are then stimulated with a fixed concentration of the agonist (Isoprenaline, typically at its EC80 concentration) to induce cAMP production.

    • Lysis and Detection : After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit according to the manufacturer's protocol.

    • Data Analysis : The antagonist's effect is measured as the inhibition of the agonist-induced cAMP signal. The data are plotted as a concentration-response curve, and non-linear regression is used to calculate the IC50 value. For competitive antagonists, a Schild analysis can be performed using full agonist dose-response curves in the presence of different antagonist concentrations to determine the pA2 value.[18]

References

A Comparative Guide to the Antioxidant Activity of 4-Hydroxypropranolol and Trolox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of 4-Hydroxypropranolol (4HOP), a major metabolite of the beta-blocker propranolol, and Trolox, a water-soluble analog of vitamin E widely used as an antioxidant standard. This document synthesizes experimental data to offer an objective performance comparison, complete with detailed methodologies for key assays and a visual representation of a typical experimental workflow.

Executive Summary

Data Presentation: Quantitative Comparison of Antioxidant Activity

The following table summarizes the key quantitative data from a pivotal study directly comparing the antioxidant effects of 4-Hydroxypropranolol and Trolox.

AssayParameter4-Hydroxypropranolol (4HOP)TroloxPropranolol (Reference)Key Finding
Inhibition of Iron-Catalyzed Lipid Peroxidation in Hepatic MicrosomesIC₅₀1.1 µM4.3 µM168 µM4HOP is approximately 4-fold more potent than Trolox at inhibiting microsomal lipid peroxidation.[1][2]
Protection Against Oxidant-Mediated Glutathione (B108866) Loss in Endothelial CellsEC₅₀1.2 µM7.9 µM49 µM4HOP is about 6.5-fold more effective than Trolox in protecting endothelial cells from glutathione depletion.[1]
Inhibition of Copper-Induced LDL OxidationLag Phase108 min (at 3 µM)47 min (at 3 µM)6 min (at 3 µM)At the same concentration, 4HOP delayed the onset of LDL oxidation more than twice as long as Trolox.[1][2]

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antioxidant required to inhibit a process by 50%. A lower IC₅₀ indicates greater potency. EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and reflect the procedures likely employed in the comparative studies.

Inhibition of Iron-Catalyzed Lipid Peroxidation in Hepatic Microsomes (TBARS Assay)

This assay measures the formation of thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA), which are byproducts of lipid peroxidation.

Protocol:

  • Microsome Preparation: Isolate hepatic microsomes from rat liver homogenates via differential centrifugation.

  • Incubation: Pre-incubate the microsomal suspension (typically 0.20 mg protein/ml) with varying concentrations of 4-Hydroxypropranolol, Trolox, or the reference compound for 20 minutes at 37°C.

  • Initiation of Peroxidation: Induce lipid peroxidation by adding an iron-catalyzed hydroxyl radical-generating system, such as dihydroxyfumarate and Fe(III)-ADP.

  • TBARS Reaction: After a 15-minute incubation period, stop the reaction and add a solution of thiobarbituric acid (TBA). Heat the mixture in a boiling water bath for 10-15 minutes to allow for the formation of the MDA-TBA adduct.

  • Quantification: Cool the samples and measure the absorbance of the resulting pink chromogen at 532 nm using a spectrophotometer. The percentage of inhibition is calculated relative to a control sample without the antioxidant. The IC₅₀ value is then determined from a dose-response curve.[3]

Protection Against Oxidant-Mediated Glutathione Loss in Endothelial Cells

This assay assesses the ability of an antioxidant to protect cells from the depletion of intracellular glutathione (GSH), a critical component of the cellular antioxidant defense system.

Protocol:

  • Cell Culture: Culture bovine aortic endothelial cells to confluence in appropriate multi-well plates.

  • Pre-treatment: Pre-incubate the endothelial cell monolayers with various concentrations of 4-Hydroxypropranolol or Trolox for 30 minutes.

  • Induction of Oxidative Stress: Expose the cells to an oxidant-generating system (e.g., Fe/dihydroxyfumarate) to induce oxidative stress.

  • Glutathione Measurement: After a 50-minute incubation, lyse the cells and measure the intracellular glutathione content. This can be done using a commercially available glutathione assay kit, which typically involves a reaction with a chromogenic substrate that can be measured spectrophotometrically.[4][5][6]

  • Data Analysis: Calculate the degree of protection against glutathione loss conferred by the antioxidant at different concentrations and determine the EC₅₀ value.

Inhibition of Copper-Induced LDL Oxidation

This assay evaluates the antioxidant's capacity to inhibit the oxidation of low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis.

Protocol:

  • LDL Isolation: Isolate human LDL from fresh plasma by ultracentrifugation.

  • Incubation with Antioxidant: Incubate the isolated LDL with 4-Hydroxypropranolol or Trolox at a specified concentration.

  • Initiation of Oxidation: Induce LDL oxidation by adding a solution of copper(II) sulfate (B86663) (e.g., 7.5 µM).[1][7]

  • Monitoring Oxidation: Monitor the kinetics of LDL oxidation by continuously measuring the formation of conjugated dienes at 234 nm with a UV-Vis spectrophotometer. The time until the rapid onset of oxidation is known as the lag phase.[7]

  • Data Interpretation: A longer lag phase in the presence of the antioxidant indicates a greater protective effect against LDL oxidation.

Mandatory Visualization

The following diagram illustrates a generalized workflow for an in vitro antioxidant activity assay, such as the DPPH or ABTS radical scavenging assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_antioxidant Prepare Antioxidant Solutions (4-Hydroxypropranolol/Trolox) mix Mix Antioxidant and Radical Solutions prep_antioxidant->mix prep_radical Prepare Radical Solution (e.g., DPPH or ABTS) prep_radical->mix incubate Incubate at Controlled Temperature and Time mix->incubate measure Measure Absorbance (Spectrophotometry) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: General workflow for an in vitro antioxidant assay.

References

Propranolol Immunoassays: A Comparative Guide to 4-Hydroxypropranolol Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of propranolol (B1214883) immunoassays, with a specific focus on their cross-reactivity with the major active metabolite, 4-Hydroxypropranolol (B128105). Understanding the degree of this cross-reactivity is critical for the accurate interpretation of immunoassay data in research and clinical settings. This document presents quantitative data from commercially available kits, details the experimental protocols for assessing cross-reactivity, and illustrates the relevant biological and experimental workflows.

Performance Comparison

The cross-reactivity of an immunoassay with structurally related metabolites is a critical performance characteristic. High cross-reactivity with an active metabolite like 4-hydroxypropranolol can lead to an overestimation of the parent drug concentration. The following table summarizes the cross-reactivity profile of a commercially available propranolol ELISA kit.

Immunoassay KitAnalyte% Cross-Reactivity with 4-HydroxypropranololOther Major Cross-Reactants (%)
Neogen Propranolol Forensic ELISA Kit Propranolol79% Pindolol (40%), Alprenolol (3.3%), Atenolol (1.9%), Metoprolol (0.32%), Acebutolol (0.30%)

Data Interpretation: The Neogen Propranolol Forensic ELISA Kit demonstrates significant cross-reactivity (79%) with 4-Hydroxypropranolol[1][2][3]. This indicates that the antibodies used in this assay recognize and bind to 4-Hydroxypropranolol to a large extent, in addition to propranolol. Consequently, when analyzing samples containing both propranolol and its 4-hydroxy metabolite, this assay will measure a combined concentration, potentially leading to an overestimation of the parent drug level. For applications requiring specific quantification of propranolol, alternative methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) may be more suitable.

Experimental Protocols

The determination of cross-reactivity in competitive immunoassays is a crucial validation step. The following protocol outlines the general methodology used to quantify the cross-reactivity of an immunoassay with potential interfering substances, such as metabolites.

Principle of Competitive ELISA

The Neogen Propranolol ELISA kit operates on the principle of a competitive binding immunoassay[1][2][4]. In this format, a fixed amount of enzyme-conjugated propranolol (the tracer) competes with the propranolol present in the sample (or standard) for a limited number of antibody binding sites pre-coated on a microplate. After an incubation period, unbound components are washed away. The amount of bound enzyme conjugate is then determined by the addition of a substrate that produces a colorimetric signal. The intensity of the color is inversely proportional to the concentration of propranolol in the sample; higher concentrations of propranolol in the sample lead to less binding of the enzyme conjugate and a weaker color signal.

Cross-Reactivity Determination Protocol

Objective: To determine the percentage of cross-reactivity of the propranolol immunoassay with 4-Hydroxypropranolol.

Materials:

  • Propranolol ELISA Kit (e.g., Neogen Cat. No. 107319), including antibody-coated microplate, propranolol-enzyme conjugate, substrate, and wash buffers[1].

  • Propranolol standards of known concentrations.

  • 4-Hydroxypropranolol of known concentrations.

  • Drug-free matrix (e.g., plasma, urine, or buffer) to be used as a diluent.

  • Precision pipettes and tips.

  • Microplate reader with appropriate filters (e.g., 450 nm or 650 nm)[1].

Procedure:

  • Preparation of Standards and Cross-Reactant Solutions:

    • Prepare a series of propranolol standards at concentrations that span the dynamic range of the assay.

    • Prepare a series of 4-Hydroxypropranolol solutions at a range of concentrations. It is advisable to test concentrations that are both within and outside the expected physiological range.

  • Assay Procedure (based on a typical competitive ELISA protocol):

    • Add a defined volume of the propranolol standards, 4-Hydroxypropranolol solutions, and control samples (drug-free matrix) to the appropriate wells of the antibody-coated microplate.

    • Add a fixed volume of the propranolol-enzyme conjugate to each well.

    • Incubate the plate for a specified time at room temperature to allow for competitive binding.

    • Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.

    • Add the substrate solution to each well and incubate for a set period to allow for color development.

    • Stop the reaction by adding a stop solution.

    • Read the absorbance of each well using a microplate reader at the specified wavelength.

  • Data Analysis and Calculation of Percent Cross-Reactivity:

    • Generate a standard curve by plotting the absorbance values of the propranolol standards against their known concentrations.

    • Determine the concentration of propranolol that causes a 50% reduction in the maximum signal (IC50) from the standard curve.

    • For the 4-Hydroxypropranolol solutions, determine the concentration that also causes a 50% reduction in the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula[5]:

      % Cross-Reactivity = (IC50 of Propranolol / IC50 of 4-Hydroxypropranolol) x 100

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis prep_standards Prepare Propranolol Standards add_samples Add Standards, Cross-Reactant, and Controls to Plate prep_standards->add_samples prep_cross_reactant Prepare 4-Hydroxypropranolol Solutions prep_cross_reactant->add_samples prep_controls Prepare Control Samples (Drug-Free Matrix) prep_controls->add_samples add_conjugate Add Propranolol-Enzyme Conjugate add_samples->add_conjugate incubate Incubate for Competitive Binding add_conjugate->incubate wash Wash Plate incubate->wash add_substrate Add Substrate & Incubate wash->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_absorbance Read Absorbance stop_reaction->read_absorbance gen_std_curve Generate Standard Curve for Propranolol read_absorbance->gen_std_curve calc_ic50_4ohp Determine IC50 for 4-Hydroxypropranolol read_absorbance->calc_ic50_4ohp calc_ic50_prop Calculate IC50 for Propranolol gen_std_curve->calc_ic50_prop calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50_prop->calc_cross_reactivity calc_ic50_4ohp->calc_cross_reactivity

Caption: Workflow for Determining Immunoassay Cross-Reactivity.

Propranolol Signaling Pathway

Propranolol is a non-selective beta-adrenergic receptor antagonist. It competitively blocks the β1 and β2 adrenergic receptors, thereby inhibiting the downstream signaling effects of catecholamines like epinephrine (B1671497) and norepinephrine[6].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta_receptor Beta-Adrenergic Receptor (β1/β2) g_protein G-Protein (Gs) beta_receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., ↓ Heart Rate, ↓ Contractility) pka->cellular_response Phosphorylates target proteins leading to catecholamine Catecholamines (Epinephrine, Norepinephrine) catecholamine->beta_receptor Activates propranolol Propranolol propranolol->beta_receptor Blocks

Caption: Propranolol's Antagonistic Action on Beta-Adrenergic Signaling.

References

Enantioselective Activity of (S)- and (R)-4-Hydroxypropranolol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enantioselective activity of (S)- and (R)-4-Hydroxypropranolol, the primary active metabolite of the widely used beta-blocker, propranolol (B1214883). Understanding the stereospecificity of this metabolite is crucial for a complete comprehension of propranolol's pharmacological profile and for the development of more targeted therapeutics.

Introduction to Stereoselectivity in Propranolol Metabolism

Propranolol is administered as a racemic mixture of two enantiomers: (S)-(-)-propranolol and (R)-(+)-propranolol. The beta-adrenergic blocking activity resides almost exclusively in the (S)-enantiomer, which is approximately 100 times more potent than the (R)-enantiomer.[1] Following oral administration, propranolol undergoes extensive first-pass metabolism in the liver, primarily through oxidation and glucuronidation. One of the major oxidative pathways is aromatic ring hydroxylation, catalyzed predominantly by the cytochrome P450 enzyme CYP2D6, leading to the formation of 4-hydroxypropranolol (B128105). This metabolite is also pharmacologically active and contributes to the overall therapeutic effect of propranolol.[2][3]

Comparative Pharmacodynamics of (S)- and (R)-4-Hydroxypropranolol

While direct comparative studies on the individual enantiomers of 4-hydroxypropranolol are limited, a significant body of evidence regarding the stereoselectivity of the parent compound, propranolol, allows for well-supported inferences. Racemic 4-hydroxypropranolol has been shown to be a potent beta-adrenoceptor antagonist, with a potency comparable to that of propranolol itself.[3][4]

Beta-Adrenergic Receptor Binding Affinity and Functional Antagonism

Quantitative data for the racemic mixture of 4-hydroxypropranolol demonstrates significant beta-blocking activity. The high stereoselectivity observed with propranolol enantiomers strongly suggests that the (S)-enantiomer of 4-hydroxypropranolol is the eutomer, possessing significantly higher affinity and antagonist potency at beta-adrenergic receptors than the (R)-enantiomer (distomer).

CompoundReceptor SubtypepA2 ValuePotency Comparison
(±)-4-Hydroxypropranololβ1-adrenergic8.24Comparable to propranolol.[4][5]
(±)-4-Hydroxypropranololβ2-adrenergic8.26Comparable to propranolol.[4][5]
(S)-PropranololBeta-adrenergic-Approximately 100-fold more potent than (R)-propranolol.[1]
(R)-PropranololBeta-adrenergic-Significantly less active than (S)-propranolol.
(S)-4-Hydroxypropranolol (inferred) Beta-adrenergic High Inferred to be the pharmacologically active enantiomer, similar to (S)-propranolol.
(R)-4-Hydroxypropranolol (inferred) Beta-adrenergic Low Inferred to have significantly lower beta-blocking activity, similar to (R)-propranolol.

pA2 value: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Cardiac Electrophysiological Effects

Racemic 4-hydroxypropranolol exhibits electrophysiological effects consistent with beta-blockade. Studies in anesthetized dogs have shown that it produces dose-dependent decreases in heart rate, cardiac output, and mean arterial pressure.[6] It also increases the PR interval of the electrocardiogram, indicating a slowing of atrioventricular conduction.[6] These effects become apparent at plasma concentrations as low as 30 ng/mL.[6]

Given the established stereoselectivity of beta-blockers, it is highly probable that the observed effects of racemic 4-hydroxypropranolol on cardiac action potentials are primarily mediated by the (S)-enantiomer. The (S)-enantiomer would be expected to prolong the action potential duration and effective refractory period in cardiac tissues, contributing to the antiarrhythmic properties of propranolol. In contrast, the (R)-enantiomer is likely to have minimal direct effects on cardiac electrophysiology at therapeutic concentrations.

Experimental Protocols

Beta-Adrenergic Receptor Binding Assay

This protocol is a standard method for determining the affinity of a compound for beta-adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of (S)- and (R)-4-hydroxypropranolol for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes prepared from tissues or cell lines expressing β1- or β2-adrenergic receptors.

  • Radioligand, e.g., [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-cyanopindolol (CYP).

  • (S)- and (R)-4-hydroxypropranolol.

  • Incubation buffer (e.g., Tris-HCl with MgCl₂).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds ((S)- or (R)-4-hydroxypropranolol) in the incubation buffer.

  • Equilibrium: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature or 37°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Experimental Workflow: Receptor Binding Assay prep Prepare Cell Membranes (Expressing β-receptors) incubation Incubate (Membranes + Radioligand + Competitor) prep->incubation radioligand Radioligand (e.g., [³H]-DHA) radioligand->incubation competitor Competitor ((S)- or (R)-4-OHP) competitor->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Workflow for a competitive radioligand binding assay.
Isolated Langendorff Heart Preparation

This ex vivo model allows for the assessment of a drug's direct effects on cardiac function without systemic influences.

Objective: To evaluate the functional antagonist activity of (S)- and (R)-4-hydroxypropranolol on isoprenaline-induced changes in heart rate and contractility.

Materials:

  • Isolated heart from a suitable animal model (e.g., rat, guinea pig).

  • Langendorff apparatus.

  • Krebs-Henseleit buffer (perfusion solution).

  • Isoprenaline (beta-agonist).

  • (S)- and (R)-4-hydroxypropranolol.

  • Pressure transducer and data acquisition system.

Procedure:

  • Heart Isolation: Anesthetize the animal and quickly excise the heart.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Stabilization: Allow the heart to stabilize and establish a baseline heart rate and left ventricular developed pressure (LVDP).

  • Agonist Stimulation: Administer a cumulative concentration-response curve to isoprenaline to establish a control response.

  • Antagonist Incubation: Perfuse the heart with a fixed concentration of either (S)- or (R)-4-hydroxypropranolol for a set period.

  • Repeat Agonist Stimulation: In the presence of the antagonist, repeat the isoprenaline concentration-response curve.

  • Data Analysis: Measure the rightward shift in the isoprenaline concentration-response curve caused by the antagonist. Calculate the pA2 value to quantify the antagonist potency.

G cluster_1 Experimental Workflow: Langendorff Heart isolate Isolate Heart cannulate Cannulate Aorta isolate->cannulate stabilize Stabilize & Record Baseline cannulate->stabilize iso1 Isoprenaline CRC (Control) stabilize->iso1 antagonist Perfuse with Antagonist ((S)- or (R)-4-OHP) iso1->antagonist iso2 Isoprenaline CRC (in presence of Antagonist) antagonist->iso2 analyze Analyze CRC Shift & Calculate pA2 iso2->analyze

Workflow for a functional antagonism assay in an isolated heart.

Beta-Adrenergic Signaling Pathway

(S)-4-Hydroxypropranolol, like its parent compound, acts as a competitive antagonist at beta-adrenergic receptors, thereby blocking the downstream signaling cascade initiated by catecholamines such as adrenaline and noradrenaline.

G cluster_2 Beta-Adrenergic Signaling Pathway Adrenaline Adrenaline/ Noradrenaline BetaReceptor β-Adrenergic Receptor Adrenaline->BetaReceptor Binds GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA->CellularResponse Phosphorylates targets leading to Antagonist (S)-4-Hydroxypropranolol Antagonist->BetaReceptor Blocks

Simplified beta-adrenergic signaling pathway and the site of action of (S)-4-Hydroxypropranolol.

Conclusion

The available evidence strongly supports a significant enantioselective difference in the beta-blocking activity of 4-hydroxypropranolol, with the (S)-enantiomer being the pharmacologically active form. This stereoselectivity mirrors that of the parent drug, propranolol. For researchers and drug development professionals, this highlights the importance of considering the stereochemistry of drug metabolites in preclinical and clinical evaluations. The development of single-enantiomer drugs can offer improved therapeutic indices by eliminating the inactive and potentially side-effect-contributing distomer. Further direct comparative studies on the enantiomers of 4-hydroxypropranolol would be valuable to precisely quantify their respective contributions to the overall pharmacological effects of propranolol.

References

comparing the metabolism of propranolol across different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propranolol (B1214883), a non-selective beta-adrenergic receptor antagonist, is a widely prescribed medication for various cardiovascular conditions. Its therapeutic efficacy and potential for adverse effects are significantly influenced by its metabolism, which exhibits considerable variability across different species. This guide provides a comprehensive comparison of propranolol metabolism in humans, monkeys, dogs, rats, and mice, supported by experimental data and detailed methodologies.

Quantitative Analysis of Propranolol Metabolism

The metabolic fate of propranolol is primarily determined by three major pathways: ring oxidation (hydroxylation), side-chain oxidation (N-dealkylation), and direct glucuronidation. The contribution of each pathway to the overall metabolism varies significantly among species. The following table summarizes the quantitative data on the urinary excretion of metabolites following oral administration of propranolol. It is important to note that the data are compiled from various studies and experimental conditions may differ.

Metabolic PathwayHuman (% of urinary metabolites)Dog (% of urinary metabolites)RatMouseMonkey
Ring Oxidation ~42%[1][2]~38%[3]Major pathwayData not availableData not available
4-HydroxypropranololMajor metabolite[1]Major metabolite[3]Major metaboliteIdentifiedIdentified
Side-Chain Oxidation ~41%[1][2]~30%[3]Significant pathwayIdentifiedIdentified
N-desisopropylpropranololKey intermediateIdentifiedIdentifiedIdentifiedIdentified
Naphthoxylactic acidMajor metabolite[1]IdentifiedIdentifiedData not availableData not available
Direct Glucuronidation ~17%[1][2]~16%[3]Minor pathwayIdentifiedIdentified
Propranolol GlucuronideMajor conjugateMajor conjugateIdentifiedIdentifiedIdentified
Species-Specific Metabolites -N-methylated metabolites, N-hydroxylamine glucuronide[4][5]--N-hydroxylamine glucuronide[5]

Key Metabolic Differences Across Species:

  • Humans: Exhibit a balanced metabolism with significant contributions from ring oxidation, side-chain oxidation, and glucuronidation.[1][2] The major metabolites found in urine are propranolol glucuronide, naphthoxylactic acid, and conjugates of 4-hydroxypropranolol.[1]

  • Dogs: Similar to humans, dogs utilize all three major pathways.[3] However, they also produce unique N-methylated metabolites.[4] A species-specific N-hydroxylamine glucuronide has also been detected in dogs.[5]

  • Rats: In rats, ring hydroxylation is a dominant metabolic pathway. While they share the major metabolic pathways with humans and dogs, the quantitative contribution of each can differ.

  • Mice: In vitro studies using mouse hepatocytes have shown that propranolol undergoes extensive phase I and phase II metabolism.[6] However, detailed quantitative in vivo data is limited.

  • Monkeys: Similar to dogs, monkeys have been shown to produce a species-specific N-hydroxylamine glucuronide metabolite.[5]

Cytochrome P450 Enzymes in Propranolol Metabolism

The initial phase I metabolism of propranolol is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. The specific isoforms involved vary between species, leading to different metabolic profiles.

  • Humans: CYP2D6 is the primary enzyme responsible for the aromatic ring hydroxylation of propranolol to form 4-hydroxypropranolol.[7] CYP1A2 is mainly involved in the N-desisopropylation (side-chain oxidation) of propranolol.[7][8]

  • Rats: The CYP2D subfamily of enzymes in rats is also responsible for the hydroxylation of propranolol.[9]

Experimental Protocols

Understanding the methodologies used to study drug metabolism is crucial for interpreting and comparing data. Below are detailed protocols for common in vitro and in vivo experiments.

In Vitro Metabolism using Liver Microsomes

This method is used to investigate the phase I metabolism of a drug by incubating it with liver microsomes, which are rich in CYP enzymes.

Materials:

  • Liver microsomes (from human, rat, dog, etc.)

  • Propranolol solution

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Incubator/shaking water bath (37°C)

  • Quenching solution (e.g., cold acetonitrile)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and propranolol solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add the NADPH regenerating system to the mixture to start the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specific time period (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold quenching solution, such as acetonitrile. This also precipitates the proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.

In Vivo Metabolism Study in Rodents

This type of study provides insights into the overall metabolism, distribution, and excretion of a drug in a living organism.

Materials:

  • Test animals (e.g., rats, mice)

  • Propranolol formulation for oral or intravenous administration

  • Metabolic cages for urine and feces collection

  • Analytical instruments for sample analysis (e.g., HPLC, LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for a sufficient period before the study.

  • Dosing: Administer a single dose of propranolol to the animals, either orally (gavage) or intravenously.

  • Sample Collection: House the animals in individual metabolic cages and collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h). Blood samples can also be collected at specific time points.

  • Sample Processing: Process the collected urine, feces, and plasma samples. For example, urine may be hydrolyzed to cleave conjugates before analysis. Feces may be homogenized and extracted.

  • Analysis: Analyze the processed samples using appropriate analytical methods to identify and quantify propranolol and its metabolites.

  • Data Analysis: Calculate pharmacokinetic parameters and determine the percentage of the administered dose excreted as different metabolites.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the complex processes involved in propranolol metabolism and its investigation, the following diagrams have been generated using Graphviz.

Propranolol_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Propranolol Propranolol Hydroxylation Aromatic Hydroxylation Propranolol->Hydroxylation CYP2D6 (Human) CYP2D subfamily (Rat) N_Dealkylation N-Dealkylation Propranolol->N_Dealkylation CYP1A2 (Human) Glucuronidation Direct Glucuronidation Propranolol->Glucuronidation 4-Hydroxypropranolol 4-Hydroxypropranolol Hydroxylation->4-Hydroxypropranolol N-desisopropylpropranolol N-desisopropylpropranolol N_Dealkylation->N-desisopropylpropranolol Glucuronidation_OH Glucuronidation 4-Hydroxypropranolol->Glucuronidation_OH Side-chain oxidation products Side-chain oxidation products N-desisopropylpropranolol->Side-chain oxidation products Further Oxidation Propranolol Glucuronide Propranolol Glucuronide Glucuronidation->Propranolol Glucuronide 4-Hydroxypropranolol\nGlucuronide 4-Hydroxypropranolol Glucuronide Glucuronidation_OH->4-Hydroxypropranolol\nGlucuronide Naphthoxylactic acid Naphthoxylactic acid Side-chain oxidation products->Naphthoxylactic acid

Caption: Major metabolic pathways of propranolol.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism microsomes Liver Microsomes/ Hepatocytes incubation Incubation with Propranolol & NADPH microsomes->incubation quenching Reaction Quenching incubation->quenching analysis_invitro LC-MS/MS Analysis quenching->analysis_invitro data_analysis Data Analysis & Comparison analysis_invitro->data_analysis Metabolite Identification & Quantification dosing Animal Dosing (Oral/IV) collection Sample Collection (Urine, Feces, Blood) dosing->collection processing Sample Processing collection->processing analysis_invivo HPLC/LC-MS/MS Analysis processing->analysis_invivo analysis_invivo->data_analysis Metabolite Profiling & Pharmacokinetics

Caption: General experimental workflow for studying propranolol metabolism.

References

Confirming the Identity of 4-Hydroxypropranolol: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of drug metabolites are critical in drug discovery and development. 4-Hydroxypropranolol (B128105), a primary and pharmacologically active metabolite of the beta-blocker propranolol (B1214883), necessitates precise analytical methods for its characterization in various biological matrices. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HR-MS) with other analytical techniques for the confirmation of 4-Hydroxypropranolol, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Techniques

High-resolution mass spectrometry offers significant advantages in terms of mass accuracy and specificity, which are crucial for the unambiguous identification of metabolites in complex samples. The following table summarizes the performance of HR-MS compared to other common analytical techniques used for the analysis of 4-Hydroxypropranolol.

Analytical TechniquePrincipleLimit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Limitations
High-Resolution Mass Spectrometry (HR-MS) Measures mass-to-charge ratio with high accuracy, enabling elemental composition determination.Typically in the low ng/mL to pg/mL range.[1]High specificity and confidence in identification, ability to perform untargeted analysis and identify unexpected metabolites.[2] Fewer false positives compared to tandem MS.[2]Higher instrument cost, may have slightly lower sensitivity in targeted mode compared to tandem MS.[2]
Tandem Mass Spectrometry (MS/MS) Utilizes precursor and product ion scanning for targeted quantification.LOQ of 0.2 ng/mL for 4-hydroxypropranolol has been reported.[1][3][4]High sensitivity and selectivity for targeted analysis, widely available.Can be susceptible to isobaric interferences, less effective for identifying unknown metabolites. May have more false positives than HR-MS.[2]
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection Separates compounds based on their physicochemical properties, with detection via native fluorescence.Limit of sensitivity reported as 2 ng/mL for 4-hydroxypropranolol.[5]Relatively low cost, robust and reliable for quantification.Lower specificity compared to MS, potential for interference from other fluorescent compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by mass analysis.Not commonly used for 4-hydroxypropranolol due to its low volatility; derivatization is required.Excellent chromatographic separation for volatile compounds.Limited to volatile and thermally stable compounds, derivatization adds complexity and potential for sample loss.

Experimental Protocol: Identification of 4-Hydroxypropranolol using LC-HRMS

This protocol outlines a typical workflow for the confident identification of 4-Hydroxypropranolol in a biological matrix (e.g., plasma) using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[3]

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute 4-Hydroxypropranolol, followed by a column wash and re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HR-MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan data acquisition over a mass range of m/z 100-1000.

  • Resolution: Set to a high resolution, for example, 70,000 FWHM (Full Width at Half Maximum).

  • Data-Dependent MS/MS (dd-MS2): Acquire fragmentation spectra for the most intense ions from the full scan to aid in structural elucidation. The precursor ion of 4-Hydroxypropranolol ([M+H]⁺ ≈ m/z 276.1594) should be included in the inclusion list.

  • Collision Energy: Use a stepped normalized collision energy (e.g., 15, 30, 45) to generate a rich fragmentation spectrum.

4. Data Analysis:

  • Accurate Mass Extraction: Extract the accurate mass chromatogram for the theoretical protonated molecule of 4-Hydroxypropranolol (C16H22NO3⁺) with a narrow mass tolerance window (e.g., ± 5 ppm).

  • Retention Time Matching: Compare the retention time of the detected peak with that of a certified reference standard of 4-Hydroxypropranolol.

  • Isotopic Pattern Matching: Verify that the isotopic pattern of the detected ion matches the theoretical isotopic pattern for the elemental composition of 4-Hydroxypropranolol.

  • Fragmentation Analysis: Analyze the high-resolution MS/MS spectrum to confirm the presence of characteristic fragment ions of 4-Hydroxypropranolol.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical process for confirming the identity of 4-Hydroxypropranolol.

cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Analysis & Confirmation A Plasma Sample B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F LC Separation (C18 Column) E->F G High-Resolution MS (Full Scan & dd-MS2) F->G H Accurate Mass Extraction G->H I Retention Time Matching H->I J Isotopic Pattern Matching H->J K Fragmentation Analysis H->K L Confident Identification I->L J->L K->L

Caption: Experimental workflow for 4-Hydroxypropranolol identification.

A Detection of a Peak at Expected Retention Time B Is the measured accurate mass within 5 ppm of the theoretical mass? A->B C Does the isotopic pattern match the theoretical distribution? B->C Yes F Identity Not Confirmed B->F No D Are characteristic fragment ions present in the MS/MS spectrum? C->D Yes C->F No E Identity Confirmed: 4-Hydroxypropranolol D->E Yes D->F No

Caption: Logical decision process for identity confirmation.

References

A Comparative Guide to Assessing the Purity of Commercially Available 4-Hydroxypropranolol Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of analytical standards is paramount for reliable experimental outcomes. This guide provides a framework for the comparative assessment of commercially available 4-Hydroxypropranolol (B128105) standards, offering detailed experimental protocols and data presentation formats to facilitate objective evaluation. 4-Hydroxypropranolol is the major and active metabolite of the widely used beta-blocker, propranolol (B1214883).[1][2][3]

Comparative Purity Analysis

The purity of an analytical standard is a critical attribute. While suppliers provide a certificate of analysis (CoA), independent verification is often a necessary step in rigorous quality control. High-performance liquid chromatography (HPLC) is a widely adopted technique for assessing the purity of 4-Hydroxypropranolol.[4][5][6][7][8] One major supplier, for instance, specifies a purity of ≥98.5% for their (±)-4-Hydroxypropranolol analytical standard as determined by HPLC.

Table 1: Purity Comparison of Commercial 4-Hydroxypropranolol Standards

SupplierLot NumberStated Purity (%)Experimentally Determined Purity (%) by HPLC-UV
Supplier A[Enter Lot No.][e.g., ≥98.5][Enter Experimental Data]
Supplier B[Enter Lot No.][Enter Stated Purity][Enter Experimental Data]
Supplier C[Enter Lot No.][Enter Stated Purity][Enter Experimental Data]
Identification of Potential Impurities

Impurities in a reference standard can arise from the synthesis process or degradation. While specific impurities for commercial 4-Hydroxypropranolol are not always detailed by suppliers, knowledge of related compounds and potential degradation products is beneficial. Potential impurities could include isomers, degradation products, or residual starting materials from the synthesis of propranolol. Some known related substances to propranolol that could be considered include Propranolol EP Impurity A, B, and C, as well as various hydroxylated and other derivatives.[9][10][11]

Table 2: Impurity Profile of Commercial 4-Hydroxypropranolol Standards

SupplierLot NumberKnown Impurity 1 (Area %)Known Impurity 2 (Area %)Unknown Impurity (Area %)
Supplier A[Enter Lot No.][Enter Experimental Data][Enter Experimental Data][Enter Experimental Data]
Supplier B[Enter Lot No.][Enter Experimental Data][Enter Experimental Data][Enter Experimental Data]
Supplier C[Enter Lot No.][Enter Experimental Data][Enter Experimental Data][Enter Experimental Data]

Experimental Protocols

The following protocols are synthesized from established methods for the analysis of 4-Hydroxypropranolol.[4][5][6][7][8][12][13]

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is suitable for determining the purity of a 4-Hydroxypropranolol standard and detecting potential impurities.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is commonly used.[4][6]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer, such as 10 mM ammonium (B1175870) acetate, is a typical mobile phase.[4] The ratio can be optimized, for example, 30:70 (v/v) acetonitrile:ammonium acetate.[4] The pH of the aqueous phase may be adjusted to improve separation.

  • Flow Rate: A flow rate of 1.0-1.5 mL/min is generally appropriate.[4]

  • Detection: UV detection at a wavelength of 210 nm can be used for quantification.[4]

  • Sample Preparation:

    • Accurately weigh and dissolve the 4-Hydroxypropranolol standard in a suitable solvent (e.g., methanol (B129727) or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution with the mobile phase to a working concentration suitable for injection (e.g., 10 µg/mL).

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a defined volume of the prepared sample solution (e.g., 10-20 µL).

    • Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.

    • The purity is calculated based on the area of the 4-Hydroxypropranolol peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification

For the identification and quantification of impurities at low levels, a more sensitive and selective method such as LC-MS/MS is recommended.[3][13]

  • Chromatographic System: An LC system coupled to a tandem mass spectrometer.

  • Column and Mobile Phase: Similar to the HPLC-UV method, a C18 column with a gradient elution of acetonitrile and water (often with formic acid or ammonium formate) can be used.

  • Mass Spectrometry: The mass spectrometer should be operated in positive ion mode with a turbo ionspray interface.[13] Multiple Reaction Monitoring (MRM) can be used for the quantification of known impurities, while full scan and product ion scan modes can be used for the identification of unknown impurities.

  • Sample Preparation: The sample preparation is similar to the HPLC-UV method.

  • Procedure:

    • Optimize the mass spectrometer parameters for 4-Hydroxypropranolol and any available impurity standards.

    • Inject the sample and acquire data in the appropriate scan modes.

    • Analyze the data to identify and quantify any impurities present. The limit of detection for 4-Hydroxypropranolol using this method can be as low as 100 pg/mL.[13]

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility. The following diagram illustrates the workflow for assessing the purity of a 4-Hydroxypropranolol standard.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_report Reporting start Obtain Commercial 4-Hydroxypropranolol Standard weigh Accurately Weigh Standard start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute hplc HPLC-UV Analysis (Purity Assessment) dilute->hplc lcms LC-MS/MS Analysis (Impurity Identification) dilute->lcms purity_calc Calculate Purity (% Area) hplc->purity_calc impurity_profile Identify & Quantify Impurities lcms->impurity_profile comparison_table Populate Comparison Tables purity_calc->comparison_table impurity_profile->comparison_table conclusion Draw Conclusions on Standard Quality comparison_table->conclusion

Caption: Workflow for Purity Assessment of 4-Hydroxypropranolol Standards.

References

A Head-to-Head Comparison of Analytical Methods for the Quantification of 4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 4-Hydroxypropranolol (B128105), an active metabolite of the widely used beta-blocker propranolol (B1214883), is crucial for pharmacokinetic and metabolic studies. A variety of analytical methods have been developed and validated for its determination in biological matrices, primarily plasma. This guide provides a comparative overview of the most common analytical techniques, including High-Performance Liquid Chromatography (HPLC) with different detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance of Analytical Methods

The performance of an analytical method is determined by several key parameters, including its sensitivity (Limit of Quantification, LOQ), the range over which it is accurate (Linearity), and its reproducibility (Precision and Accuracy). The following table summarizes these parameters for different methods used to quantify 4-Hydroxypropranolol.

MethodMatrixSample PreparationLinearity (ng/mL)LOQ (ng/mL)Precision (%RSD)Accuracy (%)Recovery (%)Citation
LC-MS/MS Human PlasmaSolid-Phase Extraction (SPE)0.20 - 25.00 (free) 1.00 - 360.00 (total)0.20< 11.3< 11> 64[1][2]
LC-MS/MS Rat PlasmaLiquid-Liquid Extraction (Ether)1 - 2001< 15-> 50[3]
LC-MS/MS Infant PlasmaProtein Precipitation (Acetonitrile)0.2 - 1000.2< 7.1< 9.8-[4][5]
HPLC-Fluorescence SerumLiquid-Liquid Extraction (Ether)-50.8 - 6.2-98.4[6]
HPLC-Fluorescence PlasmaLiquid-Liquid Extraction-5---[7]
HPLC-Fluorescence PlasmaLiquid-Liquid Extraction (Ether)-2---[8]

Note: "-" indicates that the data was not provided in the cited source.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for the main techniques used to quantify 4-Hydroxypropranolol.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is currently the most widely used method due to its high sensitivity and selectivity.

  • Sample Preparation (Solid-Phase Extraction):

    • To 0.300 mL of human plasma, add an internal standard (e.g., 4-hydroxypropranolol-d7).[1]

    • Pre-treat the plasma sample, which may involve enzymatic hydrolysis to measure total (conjugated and unconjugated) 4-Hydroxypropranolol.[1]

    • Load the sample onto a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[1]

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a Hypersil GOLD C18 or Hypersil BDS C18, is commonly used.[3][4]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is typical.[3][4]

    • Flow Rate: Typically in the range of 0.2 - 0.3 mL/min.[3][4]

    • Column Temperature: Maintained at a constant temperature, for example, 40 °C.[4]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[1][3]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor to product ion transitions for 4-Hydroxypropranolol (e.g., m/z 276) and its internal standard.[3]

2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence)

This method offers good sensitivity and is a more accessible alternative to LC-MS/MS.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma or serum, add an internal standard (e.g., quinidine).[6]

    • Adjust the pH of the sample to alkaline conditions (e.g., pH 10).[6]

    • Extract the analytes with an organic solvent such as ether.[6]

    • Centrifuge to separate the layers and transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue in a suitable solvent, such as a dilute acid solution, for injection.[6]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.[6]

    • Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., phosphoric acid solution) is commonly used.[6]

    • Detection: A fluorescence detector is used, with excitation and emission wavelengths optimized for 4-Hydroxypropranolol.[8]

Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalysis of 4-Hydroxypropranolol in a research setting.

Analytical Workflow for 4-Hydroxypropranolol cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Biological Sample Collection (e.g., Plasma, Serum) SampleStorage Sample Storage (e.g., -80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (SPE, LLE, or Protein Precipitation) SampleStorage->SamplePrep Chromatography Chromatographic Separation (HPLC or UPLC) SamplePrep->Chromatography Detection Detection (MS/MS or Fluorescence) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing ReportGeneration Report Generation DataProcessing->ReportGeneration

Caption: A generalized workflow for the bioanalytical determination of 4-Hydroxypropranolol.

Chiral Separation

For studies requiring the separate quantification of the enantiomers of 4-Hydroxypropranolol, chiral chromatography is necessary. This can be achieved through two main approaches:

  • Indirect Method: Involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase column.[9][10]

  • Direct Method: Utilizes a chiral stationary phase (CSP) that can directly distinguish between the enantiomers.[10]

A reversed-phase HPLC method has been described for the simultaneous quantification of propranolol and 4-hydroxypropranolol enantiomers in human plasma after derivatization with R-(+)-phenylethylisocyanate.[9] Another approach uses a 2D-LC system, combining an achiral separation in the first dimension with a chiral separation in the second dimension for the analysis of enantiomers in urine.

References

Evaluating the Clinical Significance of 4-Hydroxypropranolol Plasma Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the clinical significance of 4-hydroxypropranolol (B128105), the primary active metabolite of the widely prescribed beta-blocker, propranolol (B1214883). Through a detailed comparison of its pharmacological properties, pharmacokinetic profile, and contribution to the overall therapeutic effects of propranolol, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to understand the nuanced role of this metabolite in clinical practice.

Pharmacological Profile: A Tale of Two Beta-Blockers

Propranolol's clinical effects are not solely attributable to the parent compound. Its major metabolite, 4-hydroxypropranolol, is pharmacologically active and contributes significantly to the drug's overall action, particularly after oral administration. This section compares the key pharmacological characteristics of propranolol and 4-hydroxypropranolol.

Table 1: Comparative Pharmacological Properties of Propranolol and 4-Hydroxypropranolol

FeaturePropranolol4-HydroxypropranololKey Clinical Implication
Beta-Blocking Potency Potent, non-selective β-adrenergic antagonistEquiponent to propranolol as a non-selective β-adrenergic antagonist[1]4-Hydroxypropranolol significantly contributes to the beta-blocking effect observed after oral propranolol administration.
Intrinsic Sympathomimetic Activity (ISA) AbsentPresent[1]The ISA of 4-hydroxypropranolol may modulate the overall hemodynamic response to propranolol, potentially causing less pronounced bradycardia and bronchoconstriction compared to a beta-blocker without ISA.[2][3]
Membrane Stabilizing Activity (MSA) Present at high concentrationsPresent[1]While the clinical relevance of MSA at therapeutic doses is debated, it may contribute to antiarrhythmic effects, especially in overdose situations.[4][5][6]
Cardioselectivity Non-selective (blocks β1 and β2 receptors)Non-selectiveBoth compounds can affect heart, lungs, and other tissues with β-receptors, necessitating caution in patients with asthma or COPD.
Antioxidant Activity WeakPotent, significantly more so than propranolol and vitamin E[7]This property may offer cardiovascular protective effects beyond beta-blockade, though the direct clinical translation requires further investigation.[7]

Pharmacokinetics: The Journey of a Metabolite

The clinical impact of 4-hydroxypropranolol is intrinsically linked to its formation and persistence in the body. The metabolic pathway from propranolol to 4-hydroxypropranolol and their subsequent elimination kinetics are crucial for understanding their combined therapeutic window and variability in patient response.

Table 2: Comparative Pharmacokinetic Parameters of Propranolol and 4-Hydroxypropranolol

ParameterPropranolol4-HydroxypropranololClinical Significance
Formation Parent drugFormed in the liver via aromatic hydroxylation, primarily by the CYP2D6 enzyme.Genetic variations in CYP2D6 can lead to significant inter-individual differences in 4-hydroxypropranolol levels, affecting the overall drug response.
Elimination Half-life 3-6 hours5-8 hours[8]The longer half-life of the active metabolite can extend the therapeutic effect of a single dose of propranolol.
Peak Plasma Concentration (Oral Dosing) 1-4 hours1-1.5 hours[9]The rapid formation of 4-hydroxypropranolol contributes to the early onset of action after oral propranolol administration.
Plasma Concentration Range (Chronic Therapy) 5.3 to 300 ng/ml[10][11]2.1 to 36.0 ng/ml[10][11]While concentrations are lower than the parent drug, they are within a pharmacologically active range.
Elimination Primarily hepatic metabolism, with metabolites excreted in urine.Undergoes further metabolism, including glucuronidation, before renal excretion.[8]The metabolic pathways are extensive and can be influenced by other drugs, leading to potential drug-drug interactions.

Signaling Pathways and Metabolic Fate

The journey of propranolol from administration to its ultimate effect involves a series of metabolic transformations and interactions with cellular signaling pathways.

Propranolol_Metabolism_and_Action Propranolol Propranolol (Oral Administration) Liver Liver Propranolol->Liver First-Pass Metabolism Beta_Receptor β-Adrenergic Receptor Propranolol->Beta_Receptor Blockade CYP2D6 CYP2D6 Liver->CYP2D6 4OHP 4-Hydroxypropranolol (Active Metabolite) CYP2D6->4OHP Aromatic Hydroxylation UGT UGT Enzymes 4OHP->UGT Phase II Metabolism 4OHP->Beta_Receptor Blockade & ISA Inactive_Metabolites Inactive Glucuronide Metabolites UGT->Inactive_Metabolites Clinical_Effects Clinical Effects (e.g., ↓ Heart Rate, ↓ Blood Pressure) Beta_Receptor->Clinical_Effects Signal Transduction Inhibition Experimental_Workflow Start Plasma Sample Collection Add_IS Addition of Internal Standard Start->Add_IS Extraction Sample Extraction Add_IS->Extraction LLE Liquid-Liquid Extraction (HPLC) Extraction->LLE PPT Protein Precipitation (LC-MS/MS) Extraction->PPT Analysis Chromatographic Separation and Detection LLE->Analysis PPT->Analysis HPLC HPLC-Fluorescence Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS Data Data Analysis and Quantification HPLC->Data LCMS->Data

References

A Comparative Guide to the Pharmacokinetics of Propranolol and its Active Metabolite, 4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the widely used beta-blocker, propranolol (B1214883), and its pharmacologically active metabolite, 4-hydroxypropranolol (B128105). Understanding the distinct pharmacokinetic characteristics of both the parent drug and its active metabolite is crucial for optimizing therapeutic strategies and for the development of novel drug delivery systems. This document summarizes key quantitative data, details common experimental protocols, and visualizes the metabolic pathway and experimental workflows.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for propranolol and 4-hydroxypropranolol following oral administration, compiled from various studies. These values can vary significantly based on factors such as dosage, formulation (conventional vs. long-acting), and individual patient characteristics (e.g., genetic polymorphisms in drug-metabolizing enzymes).

Pharmacokinetic ParameterPropranolol4-HydroxypropranololKey Observations
Peak Plasma Concentration (Cmax) Highly variable, dose-dependent. Following a single 160 mg conventional dose, Cmax can be approximately 10 times higher than that of 4-hydroxypropranolol.[1] For a slow-release 160 mg formulation, mean Cmax was reported as 28 ng/mL.[1]Generally lower than propranolol. Following a single 160 mg conventional dose, Cmax can be significantly lower than the parent drug. For a slow-release 160 mg formulation, mean Cmax was reported as 6 ng/mL.[1]Propranolol Cmax is substantially higher than that of its metabolite.
Time to Peak Plasma Concentration (Tmax) Approximately 1-4 hours for immediate-release formulations.[2]Peak concentrations are typically reached between 1 to 1.5 hours after oral dosing.[3]4-hydroxypropranolol may reach its peak concentration slightly earlier than or within a similar timeframe as propranolol.
Area Under the Curve (AUC) Dose-dependent. After an 80 mg oral dose, the AUC for propranolol was 306 ng·hr/mL.[3]Lower than propranolol. After an 80 mg oral dose, the AUC for 4-hydroxypropranolol was 162 ng·hr/mL.[3]The systemic exposure of propranolol is significantly greater than that of 4-hydroxypropranolol.
Elimination Half-life (t½) Approximately 3-6 hours for immediate-release formulations.[2]The apparent half-life is in a similar range to propranolol, approximately 3.0 to 4.2 hours.[3]Both the parent drug and its active metabolite have relatively short half-lives.
Bioavailability Low and variable (around 25%) due to extensive first-pass metabolism.[2][4]Formed during the first-pass metabolism of propranolol in the liver.[4]The formation of 4-hydroxypropranolol is a key event during the first-pass effect of propranolol.
Metabolism Extensively metabolized in the liver, primarily through aromatic hydroxylation (to 4-hydroxypropranolol) by CYP2D6, N-dealkylation by CYP1A2, and direct glucuronidation.[2][5]Undergoes further metabolism, including glucuronidation and sulfation.[2]The metabolism of propranolol is complex, with the formation of 4-hydroxypropranolol being a major pathway.

Metabolic Pathway of Propranolol to 4-Hydroxypropranolol

Propranolol undergoes extensive metabolism in the liver, with a significant portion being converted to its active metabolite, 4-hydroxypropranolol. This biotransformation is primarily catalyzed by the cytochrome P450 enzyme, CYP2D6.[2][5] The resulting 4-hydroxypropranolol also possesses beta-adrenergic blocking activity. Subsequently, both propranolol and 4-hydroxypropranolol are further metabolized, mainly through glucuronidation, and excreted in the urine.[2]

Propranolol Propranolol First-Pass Metabolism (Liver) First-Pass Metabolism (Liver) Propranolol->First-Pass Metabolism (Liver) 4-Hydroxypropranolol (Active Metabolite) 4-Hydroxypropranolol (Active Metabolite) First-Pass Metabolism (Liver)->4-Hydroxypropranolol (Active Metabolite) Aromatic Hydroxylation Other Metabolites Other Metabolites First-Pass Metabolism (Liver)->Other Metabolites N-dealkylation, Glucuronidation Systemic Circulation Systemic Circulation First-Pass Metabolism (Liver)->Systemic Circulation Unchanged Propranolol 4-Hydroxypropranolol (Active Metabolite)->Systemic Circulation Excretion (Urine) Excretion (Urine) 4-Hydroxypropranolol (Active Metabolite)->Excretion (Urine) Further Metabolism (Glucuronidation, Sulfation) Other Metabolites->Excretion (Urine) Systemic Circulation->Excretion (Urine) CYP2D6 CYP2D6 CYP2D6->First-Pass Metabolism (Liver) Catalyzes

Caption: Metabolic pathway of propranolol.

Experimental Protocols

The following outlines a typical experimental design for a comparative pharmacokinetic study of propranolol and 4-hydroxypropranolol in healthy human subjects.

1. Study Design:

  • A randomized, crossover study design is often employed to minimize inter-individual variability.

  • Subjects receive a single oral dose of a propranolol formulation (e.g., 80 mg conventional tablet).

  • A washout period of at least one week is maintained between study periods.

2. Subject Recruitment:

  • Healthy, non-smoking male and female volunteers are typically recruited.

  • Exclusion criteria include a history of cardiovascular, hepatic, or renal disease, and use of any concomitant medications.

  • Informed consent is obtained from all participants.

3. Drug Administration and Sample Collection:

  • Propranolol is administered orally with a standardized volume of water after an overnight fast.

  • Blood samples (approximately 5 mL) are collected into heparinized tubes at predose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Urine samples may also be collected over specified intervals to assess renal clearance of the parent drug and metabolites.

4. Analytical Methodology:

  • Plasma concentrations of propranolol and 4-hydroxypropranolol are determined using a validated analytical method, typically high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

  • The method should be sensitive and specific for the simultaneous quantification of both analytes.

  • A suitable internal standard is used to ensure accuracy and precision.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data using non-compartmental methods.

  • Statistical comparisons of the pharmacokinetic parameters of propranolol and 4-hydroxypropranolol are performed.

Experimental Workflow

The following diagram illustrates the typical workflow for a clinical pharmacokinetic study comparing propranolol and its metabolite.

cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis cluster_poststudy Post-Study Subject Screening & Recruitment Subject Screening & Recruitment Informed Consent Informed Consent Subject Screening & Recruitment->Informed Consent Baseline Medical Examination Baseline Medical Examination Informed Consent->Baseline Medical Examination Propranolol Administration (Oral Dose) Propranolol Administration (Oral Dose) Baseline Medical Examination->Propranolol Administration (Oral Dose) Serial Blood Sampling Serial Blood Sampling Propranolol Administration (Oral Dose)->Serial Blood Sampling Plasma Separation & Storage Plasma Separation & Storage Serial Blood Sampling->Plasma Separation & Storage Sample Analysis (HPLC or LC-MS/MS) Sample Analysis (HPLC or LC-MS/MS) Plasma Separation & Storage->Sample Analysis (HPLC or LC-MS/MS) Data Processing Data Processing Sample Analysis (HPLC or LC-MS/MS)->Data Processing Pharmacokinetic Modeling Pharmacokinetic Modeling Data Processing->Pharmacokinetic Modeling Statistical Analysis Statistical Analysis Pharmacokinetic Modeling->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation

Caption: Experimental workflow for a pharmacokinetic study.

References

validating a bioassay for 4-Hydroxypropranolol using a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive comparison of bioanalytical methods for validating a bioassay for 4-Hydroxypropranolol, a major active metabolite of the beta-blocker propranolol (B1214883), using a reference standard. The methodologies discussed adhere to the principles outlined in the FDA's Bioanalytical Method Validation guidelines and the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4][5][6][7]

Comparison of Bioanalytical Methods for 4-Hydroxypropranolol Quantification

The primary methods for the quantification of 4-Hydroxypropranolol in biological matrices are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While less common, Enzyme-Linked Immunosorbent Assays (ELISAs) developed for the parent drug, propranolol, may exhibit cross-reactivity with its metabolites and can be considered for screening purposes.

ParameterLC-MS/MSHPLC-FluorescenceELISA
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by fluorescence.Immunoassay based on antibody-antigen recognition.
Selectivity/Specificity HighModerate to HighModerate (potential for cross-reactivity)
Sensitivity (LLOQ) 0.2 ng/mL1-5 ng/mL~1.2 ng/mL (for Propranolol)[8]
Linearity Range 0.2 - 100 ng/mL2 - 100 ng/mLVaries; typically narrower range
Precision (%RSD) < 15%< 15%< 20%
Accuracy (%RE) ± 15%± 15%± 20%
Sample Throughput HighModerateHigh
Reference Standard 4-Hydroxypropranolol, Deuterated 4-Hydroxypropranolol (Internal Standard)4-Hydroxypropranolol, structural analog (Internal Standard)Propranolol (for calibration)

Experimental Protocols

A robust bioanalytical method validation is essential to ensure the reliability of the data. Below is a generalized protocol for the validation of an LC-MS/MS method for 4-Hydroxypropranolol in human plasma, based on FDA and ICH guidelines.

Reference Standard Preparation

A certified reference standard of 4-Hydroxypropranolol and a stable isotope-labeled internal standard (e.g., 4-Hydroxypropranolol-d7) are required. Stock solutions are prepared in a suitable organic solvent, and a series of working standard solutions are made by serial dilution to prepare calibration standards and quality control (QC) samples.

Sample Preparation

To 100 µL of plasma, 20 µL of the internal standard working solution is added, followed by protein precipitation with 300 µL of acetonitrile. The sample is vortexed and centrifuged. The supernatant is then transferred for analysis.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Transitions: Specific precursor-to-product ion transitions for 4-Hydroxypropranolol and the internal standard are monitored.

Method Validation Parameters
  • Selectivity: Six different batches of blank plasma are analyzed to ensure no significant interference at the retention times of the analyte and internal standard.

  • Linearity: A calibration curve is constructed using a blank sample and at least six non-zero concentrations of the analyte. The curve is fitted using a weighted linear regression.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high) on three different days. The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (%RSD) should not exceed 15% (20% for the LLOQ).

  • Recovery: The extraction recovery is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples at three QC levels.

  • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked samples to the response of the pure analyte solution.

  • Stability: The stability of 4-Hydroxypropranolol in plasma is evaluated under various conditions: freeze-thaw cycles, short-term (bench-top) storage, and long-term storage at -80°C.

Signaling Pathway and Experimental Workflow

To understand the biological context of 4-Hydroxypropranolol's activity and the logical flow of a bioassay validation, the following diagrams are provided.

G cluster_workflow Bioassay Validation Workflow Method_Development Method Development Protocol_Design Validation Protocol Design Method_Development->Protocol_Design Selectivity Selectivity & Specificity Protocol_Design->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect Accuracy_Precision->Recovery_Matrix Stability Stability Studies Recovery_Matrix->Stability Report Validation Report Generation Stability->Report

Bioassay Validation Workflow Diagram

Propranolol and its active metabolite, 4-Hydroxypropranolol, are non-selective beta-adrenergic receptor antagonists.[9][10][11][12] They exert their effects by blocking the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-1 and beta-2 adrenergic receptors.[12] This blockade inhibits the downstream signaling cascade, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[10]

G cluster_pathway Beta-Adrenergic Signaling Pathway Ligand Epinephrine / Norepinephrine Receptor Beta-Adrenergic Receptor (β1/β2) Ligand->Receptor G_Protein Gs Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Antagonist Propranolol / 4-Hydroxypropranolol Antagonist->Receptor Blocks

Simplified Beta-Adrenergic Signaling Pathway

References

A Comparative Guide to the In Vitro Metabolism of 4-Hydroxypropranolol and Practolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro metabolism of two beta-adrenergic receptor antagonists: 4-hydroxypropranolol (B128105), the major active metabolite of propranolol (B1214883), and practolol (B1678030). Understanding the metabolic pathways of these compounds is crucial for drug development, offering insights into their efficacy, potential drug-drug interactions, and toxicity profiles. This comparison is based on available experimental data from in vitro studies.

Executive Summary

4-Hydroxypropranolol and practolol exhibit distinct in vitro metabolic profiles. 4-Hydroxypropranolol primarily undergoes extensive Phase II metabolism, specifically glucuronidation, mediated by a range of UDP-glucuronosyltransferase (UGT) enzymes. In contrast, the in vitro metabolism of practolol is characterized by Phase I oxidation via cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites and reactive intermediates. While detailed quantitative data for practolol's metabolism is less available in the public domain, the known pathways point to different primary routes of elimination and potential for drug interactions.

Data Presentation: In Vitro Metabolic Profiles

The following table summarizes the key features of the in vitro metabolism of 4-hydroxypropranolol and practolol based on published literature.

Feature4-HydroxypropranololPractolol
Primary Metabolic Pathway Phase II (Glucuronidation)Phase I (Oxidation)
Primary Enzyme Family Involved UDP-glucuronosyltransferases (UGTs)Cytochrome P450 (CYP)
Specific Enzymes Identified UGT1A7, UGT1A8, UGT1A9, UGT2A1[1][2]Cytochrome P450 (specific isozymes not definitively identified in humans)
Major Metabolites Identified 4-Hydroxypropranolol glucuronides3-Hydroxypractolol, Desacetylpractolol, reactive electrophilic metabolites
In Vitro System Used for Studies Human liver microsomes, recombinant human UGT enzymes[1][2]Mammalian liver microsomes (hamster, rat)
Key Metabolic Reactions Glucuronide conjugation at the aromatic hydroxyl groupAromatic hydroxylation, N-deacetylation, formation of reactive intermediates (possibly via N-hydroxylation)

Experimental Protocols

The data presented in this guide are primarily derived from in vitro experiments using liver microsomes. Below is a generalized experimental protocol typical for such studies.

In Vitro Metabolism Assay Using Liver Microsomes
  • Preparation of Incubation Mixture: A typical incubation mixture contains the test compound (4-hydroxypropranolol or practolol), liver microsomes (e.g., human, rat, or hamster), and a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor, typically NADPH (for CYP-mediated reactions) or UDPGA (for UGT-mediated reactions).

  • Incubation: The mixture is incubated at 37°C for a specified period (e.g., 30-60 minutes). The reaction is typically terminated by adding a quenching solvent, such as acetonitrile (B52724) or methanol.

  • Sample Processing: The quenched samples are centrifuged to pellet the microsomal proteins. The supernatant, containing the parent drug and its metabolites, is collected for analysis.

  • Analytical Method: The supernatant is analyzed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or fluorescence detection to separate and quantify the parent compound and its metabolites.

  • Data Analysis: The rate of metabolite formation or the rate of disappearance of the parent compound is calculated to determine the metabolic stability and identify the metabolic pathways.

Visualization of Metabolic Pathways and Experimental Workflow

To illustrate the key concepts discussed, the following diagrams have been generated.

Comparative In Vitro Metabolic Pathways cluster_4OHP 4-Hydroxypropranolol Metabolism cluster_Practolol Practolol Metabolism 4-OHP 4-Hydroxypropranolol UGTs UGT1A7, UGT1A8, UGT1A9, UGT2A1 4-OHP->UGTs Phase II Glucuronidation 4-OHP-Glucuronide 4-Hydroxypropranolol Glucuronide UGTs->4-OHP-Glucuronide Practolol Practolol CYPs Cytochrome P450 Practolol->CYPs Phase I Oxidation Metabolites 3-Hydroxypractolol Desacetylpractolol Reactive Metabolites CYPs->Metabolites

Caption: In vitro metabolic pathways of 4-Hydroxypropranolol and Practolol.

General Experimental Workflow for In Vitro Metabolism Start Start Prepare Prepare Incubation Mixture (Drug, Microsomes, Buffer) Start->Prepare Initiate Initiate Reaction (Add Cofactor: NADPH or UDPGA) Prepare->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Add Quenching Solvent) Incubate->Terminate Process Centrifuge and Collect Supernatant Terminate->Process Analyze Analyze by HPLC-MS/MS Process->Analyze End End Analyze->End

Caption: A typical workflow for in vitro drug metabolism studies.

References

Unveiling the Potency of 4-Hydroxypropranolol: A Comparative Analysis with Leading Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the relative potency of 4-Hydroxypropranolol, the primary active metabolite of the widely prescribed beta-blocker propranolol, reveals its comparable efficacy to its parent compound and other leading beta-adrenergic antagonists. This guide provides a detailed comparison of the binding affinities and functional potencies of 4-Hydroxypropranolol against a panel of commonly used beta-blockers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Comparison of Beta-Blocker Potency

The relative potency of beta-blockers is a critical determinant of their therapeutic efficacy and potential for side effects. This is primarily assessed by their binding affinity (Ki) and functional inhibition (IC50 or pA2) at β1 and β2 adrenergic receptors. The following table summarizes the available quantitative data for 4-Hydroxypropranolol and other key beta-blockers.

DrugReceptor SubtypePotency MetricValueSelectivity (β1 vs. β2)
4-Hydroxypropranolol β1pA28.24[1]Non-selective
β2pA28.26[1]
Propranolol β1Ki (nM)4.6Non-selective
β2Ki (nM)2.3
Metoprolol β1Ki (nM)75β1-selective
β2Ki (nM)1300
Atenolol β1Ki (nM)370β1-selective
β2Ki (nM)6300
Carvedilol β1Ki (nM)0.21Non-selective
β2Ki (nM)0.28
Bisoprolol β1Ki (nM)11β1-selective
β2Ki (nM)150
Nebivolol β1Ki (nM)0.8Highly β1-selective
β2Ki (nM)20

Note: Lower Ki values indicate higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency. The data presented is compiled from various sources and experimental conditions may vary.

Experimental Methodologies

The determination of beta-blocker potency relies on robust in vitro assays. The two primary methods employed are radioligand binding assays and functional assays measuring downstream signaling, such as cyclic AMP (cAMP) accumulation.

Radioligand Receptor Binding Assay (Displacement Assay)

This method directly measures the affinity of a drug for a specific receptor by quantifying its ability to displace a radioactively labeled ligand that is known to bind to that receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (unlabeled beta-blocker) for β1 and β2 adrenergic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing either human β1 or β2 adrenergic receptors.

  • Radioligand (e.g., [3H]-CGP 12177, a non-selective β-antagonist).

  • Unlabeled test compounds (4-Hydroxypropranolol and other beta-blockers).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assay: Cyclic AMP (cAMP) Accumulation Assay

This assay measures the ability of a beta-blocker to inhibit the production of the second messenger cAMP, which is stimulated by a β-agonist.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the agonist-stimulated cAMP production mediated by β1 and β2 adrenergic receptors.

Materials:

  • Whole cells expressing either human β1 or β2 adrenergic receptors.

  • A non-selective β-agonist (e.g., isoproterenol).

  • Test compounds (4-Hydroxypropranolol and other beta-blockers).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Cells are seeded in microtiter plates and allowed to adhere overnight.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound (beta-blocker) in the presence of a phosphodiesterase inhibitor.

  • Stimulation: The cells are then stimulated with a fixed concentration of a β-agonist (e.g., isoproterenol) to induce cAMP production.

  • Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercial cAMP detection kit.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-stimulated cAMP production (IC50) is determined by plotting the cAMP levels against the log of the test compound concentration.

Visualizing the Molecular Mechanisms

To better understand the context of beta-blocker activity, the following diagrams illustrate the beta-adrenergic signaling pathway and a typical experimental workflow for determining potency.

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Epinephrine) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets Beta_Blocker Beta_Blocker Beta_Blocker->Beta_Receptor Blocks Binding Experimental_Workflow_Potency_Determination cluster_assay Potency Determination Workflow cluster_functional_assay Functional Assay (cAMP) Start Start: Prepare Reagents Incubation Incubate Receptor Source with Radioligand and Test Compound (Beta-Blocker) Start->Incubation Separation Separate Bound from Free Radioligand (Filtration) Incubation->Separation Measurement Measure Radioactivity (Scintillation Counting) Separation->Measurement Data_Analysis Data Analysis: Determine IC50 and Ki Measurement->Data_Analysis End End: Potency Value Data_Analysis->End Start_Func Start: Plate Cells Preincubation_Func Pre-incubate Cells with Test Compound (Beta-Blocker) Start_Func->Preincubation_Func Stimulation_Func Stimulate with Agonist (e.g., Isoproterenol) Preincubation_Func->Stimulation_Func Measurement_Func Measure cAMP Levels Stimulation_Func->Measurement_Func Data_Analysis_Func Data Analysis: Determine IC50 Measurement_Func->Data_Analysis_Func End_Func End: Functional Potency Data_Analysis_Func->End_Func

References

A Researcher's Guide to Confirming the Chiral Configuration of 4-Hydroxypropranolol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate determination of the chiral configuration of pharmacologically active molecules and their metabolites is of paramount importance. 4-Hydroxypropranolol, the primary active metabolite of the widely used beta-blocker propranolol (B1214883), possesses a chiral center, resulting in two enantiomers, (R)- and (S)-4-Hydroxypropranolol. These enantiomers can exhibit different pharmacological and toxicological profiles. This guide provides a comparative overview of key experimental techniques for confirming the chiral configuration of separated 4-Hydroxypropranolol enantiomers, complete with experimental data, detailed protocols, and workflow visualizations.

Chiral Separation and Confirmation Workflow

The general workflow for the separation and subsequent chiral confirmation of 4-Hydroxypropranolol enantiomers involves an initial separation of the racemic mixture, followed by the application of one or more analytical techniques to determine the absolute configuration of each isolated enantiomer.

cluster_separation Chiral Separation cluster_assignment Absolute Configuration Assignment racemic Racemic 4-Hydroxypropranolol separation Chiral Chromatography (HPLC or SFC) racemic->separation enantiomers Separated Enantiomers ((+)- and (-)-forms) separation->enantiomers hplc Chiral HPLC Analysis enantiomers->hplc Elution Order polarimetry Polarimetry enantiomers->polarimetry Optical Rotation vcd Vibrational Circular Dichroism (VCD) enantiomers->vcd Spectroscopic Analysis r_config (R)-4-Hydroxypropranolol hplc->r_config s_config (S)-4-Hydroxypropranolol hplc->s_config polarimetry->r_config polarimetry->s_config vcd->r_config vcd->s_config

Caption: Workflow for the separation and confirmation of 4-Hydroxypropranolol enantiomers.

Comparison of Analytical Techniques

The confirmation of the chiral configuration of 4-Hydroxypropranolol enantiomers can be achieved through several analytical techniques. The choice of method often depends on the available instrumentation, sample amount, and the desired level of structural confirmation. The table below compares three common techniques: Chiral High-Performance Liquid Chromatography (HPLC), Polarimetry, and Vibrational Circular Dichroism (VCD).

TechniquePrincipleQuantitative DataAdvantagesLimitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral derivatizing agent, leading to different retention times.Retention Time (t R ), Resolution (R s )High resolution and sensitivity; can be used for both analytical and preparative separations.Requires a suitable chiral column or derivatization method; confirmation of elution order requires a reference standard.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral molecule in solution. Each enantiomer rotates light to an equal but opposite degree.Specific Rotation ([α])Relatively simple and fast measurement; non-destructive.Requires a pure sample of sufficient concentration; the sign of rotation does not directly correlate with the (R/S) configuration without a known reference.
VCD Spectroscopy Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.Wavenumber (cm -1 ), Differential Absorbance (ΔA)Provides detailed structural information and allows for the determination of absolute configuration without a reference standard by comparing experimental and computationally predicted spectra.Requires specialized instrumentation; data interpretation often necessitates quantum chemical calculations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for both the separation and the preliminary identification of 4-Hydroxypropranolol enantiomers. The assignment of the absolute configuration is typically achieved by comparing the elution order with that of a known enantiomeric standard.

Experimental Data

The following table presents representative data for the chiral separation of hydroxylated propranolol enantiomers. It has been observed that the (R)-enantiomers of ring-hydroxylated propranolol derivatives are generally more retained on certain chiral stationary phases.

EnantiomerExpected Elution OrderRepresentative Retention Time (min)Resolution (R s )
(S)-4-HydroxypropranololFirst< 10\multirow{2}{*}{> 2.4}
(R)-4-HydroxypropranololSecond> 10

Note: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, flow rate, temperature) and should be determined experimentally.

Experimental Protocol: Chiral HPLC Separation

This protocol outlines a general method for the chiral separation of 4-Hydroxypropranolol enantiomers using a chiral stationary phase.

  • Sample Preparation: Dissolve the racemic 4-Hydroxypropranolol in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC system with a UV or fluorescence detector.

    • Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak® or cellulose-based columns).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical mobile phase could be n-heptane/isopropanol/diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV absorbance at a suitable wavelength (e.g., 290 nm) or fluorescence detection for higher sensitivity.

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times. To confirm the identity of each peak, inject a known standard of one of the enantiomers (if available).

Polarimetry

Polarimetry measures the optical rotation of the separated enantiomers. While it does not directly provide the (R/S) configuration, the sign and magnitude of the specific rotation are characteristic physical properties that can be compared to literature values or data from a reference standard.

Experimental Data

Specific rotation is a standardized measure of the optical rotation of a chiral compound. It is calculated using the Biot's law. For a pair of enantiomers, the specific rotation values are equal in magnitude but opposite in sign.

EnantiomerExpected Sign of Specific Rotation ([α] D )
(+)-4-HydroxypropranololPositive (+)
(-)-4-HydroxypropranololNegative (-)
Experimental Protocol: Polarimetry Measurement
  • Sample Preparation: Prepare a solution of the purified enantiomer in a suitable achiral solvent (e.g., methanol (B129727) or ethanol) at a precisely known concentration (c), typically in g/mL.

  • Instrumentation: A polarimeter.

  • Measurement:

    • Calibrate the polarimeter with the pure solvent (blank).

    • Fill the polarimeter cell of a known path length (l) in decimeters with the sample solution.

    • Measure the observed optical rotation (α) at a specific temperature (usually 20 or 25 °C) and wavelength (typically the sodium D-line at 589 nm).

  • Calculation of Specific Rotation:

    • Calculate the specific rotation using the formula: [α] = α / (l × c) .

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a sophisticated technique that can unambiguously determine the absolute configuration of a chiral molecule in solution. This is achieved by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for one of the enantiomers.

VCD Workflow for Absolute Configuration Determination

cluster_exp Experimental cluster_theory Theoretical cluster_result Assignment sample Pure Enantiomer in Solution vcd_exp Measure Experimental VCD Spectrum sample->vcd_exp comparison Compare Experimental and Theoretical Spectra vcd_exp->comparison r_model Build 3D Model of (R)-Enantiomer dft_calc Quantum Chemical Calculation (DFT) r_model->dft_calc vcd_calc Predict Theoretical VCD Spectrum dft_calc->vcd_calc vcd_calc->comparison match Spectra Match: Sample is (R) comparison->match Good Agreement mismatch Spectra are Mirror Images: Sample is (S) comparison->mismatch Opposite Signs

Caption: Workflow for determining absolute configuration using VCD spectroscopy.

Experimental Data

A VCD spectrum provides information on the differential absorption of polarized light at specific vibrational frequencies. The absolute configuration is confirmed if the signs of the experimental ΔA bands match those of the calculated spectrum for a given enantiomer.

Wavenumber (cm -1 )Experimental ΔACalculated ΔA for (R)-enantiomerConclusion
ν 1Positive (+)Positive (+)\multirow{3}{*}{Match indicates (R)-configuration}
ν 2Negative (-)Negative (-)
ν 3Positive (+)Positive (+)

Note: This is a representative table. The actual wavenumbers and signs of the differential absorbance must be determined from the experimental spectrum and theoretical calculations for 4-Hydroxypropranolol.

Experimental Protocol: VCD Analysis
  • Sample Preparation: Dissolve a sufficient amount of the purified enantiomer in a suitable deuterated solvent (e.g., CDCl 3 or DMSO-d 6 ) to achieve a concentration suitable for VCD measurement (typically in the range of 0.01 to 0.1 M).

  • Instrumentation: A VCD spectrometer, which is typically a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator.

  • Data Acquisition:

    • Acquire the VCD spectrum of the sample solution over the desired spectral range (e.g., 2000-1000 cm -1 ).

    • Acquire the VCD spectrum of the pure solvent as a baseline.

    • Subtract the solvent spectrum from the sample spectrum.

  • Theoretical Calculation:

    • Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) for one of the enantiomers (e.g., the (R)-enantiomer) to predict its theoretical VCD spectrum.

  • Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum.

    • If the signs of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer (e.g., (R)).

    • If the signs are consistently opposite, the sample has the opposite absolute configuration (e.g., (S)).

Safety Operating Guide

Navigating the Disposal of 4-Hydroxypropranolol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-Hydroxypropranolol hydrochloride, a metabolite of propranolol (B1214883) used in research.

Initial Hazard Assessment:

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, this does not permit its disposal as common refuse. General guidelines strictly advise against disposing of the compound with household garbage or releasing it into the sewage system.[1][2] Adherence to local and institutional regulations is mandatory for its proper disposal.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Properly identify the waste as this compound.

  • Do not mix it with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Cross-contamination can complicate the disposal process.

2. Containerization and Labeling:

  • Collect waste this compound in a designated, well-sealed, and chemically compatible container.

  • The container must be clearly labeled with the full chemical name: "this compound."

  • Include the approximate quantity of the waste in the container.

  • Attach a non-hazardous waste label, if required by your institution.

3. Consultation with Environmental Health and Safety (EHS):

  • This is a critical and mandatory step. Contact your institution's EHS department to determine the specific disposal pathway for non-hazardous chemical waste.

  • Provide the EHS department with the chemical name and any other relevant information they may require.

  • Inquire about the possibility of drain disposal for very small quantities in aqueous solution. While propranolol hydrochloride is noted to be readily biodegradable, direct sewer disposal is generally prohibited without explicit approval from EHS and local wastewater authorities.[3]

4. Arranging for Waste Pickup:

  • Follow your institution's established procedure for chemical waste pickup. This typically involves submitting a request through an online portal or contacting the EHS department directly.

  • Store the labeled waste container in a designated and secure satellite accumulation area while awaiting pickup.

5. Documentation:

  • Maintain a record of the disposal, including the chemical name, quantity, and date of disposal request. This is a best practice for laboratory management and regulatory compliance.

Quantitative Data on Environmental Impact

ParameterValueInterpretationReference
BiodegradabilityReadily biodegradableNot expected to persist in the aquatic environment.[3]
Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) Ratio0.18Predicted to present a low risk to the environment.[3]
Most Sensitive No Observed Effect Concentration (NOEC)2.3 µg/L (propranolol hydrochloride equivalent)For sea urchin development abnormality.[3]

This data underscores the low environmental risk of the parent compound but does not supersede the requirement for proper disposal through approved channels.

Experimental Protocols

The disposal procedures outlined are based on standard laboratory safety guidelines and regulatory information from Safety Data Sheets. As this is a procedural guide for disposal, there are no experimental protocols to be cited.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow cluster_0 Start: Waste Generation cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: EHS Consultation cluster_4 Step 4: Disposal Pathway cluster_5 End: Final Disposal start 4-Hydroxypropranolol hydrochloride waste generated identify Identify and segregate waste start->identify containerize Collect in a labeled, compatible container identify->containerize consult_ehs Consult Institutional EHS containerize->consult_ehs pickup Arrange for chemical waste pickup consult_ehs->pickup Standard Pathway drain_disposal Authorized drain disposal (small aqueous quantities only) consult_ehs->drain_disposal Explicit EHS Approval end Proper Disposal Complete pickup->end drain_disposal->end

Disposal decision workflow for this compound.

References

Personal protective equipment for handling 4-Hydroxypropranolol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxypropranolol hydrochloride. The following procedural steps and operational plans are designed to ensure a safe laboratory environment and proper disposal of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for this compound indicate that it is not classified as a hazardous substance, it is best practice to handle all chemical compounds with a degree of caution.[1] Discrepancies exist across different SDS for this compound and its parent compound, propranolol, regarding the necessity of PPE.[2][3] Therefore, a conservative approach is recommended. The following table summarizes the recommended PPE.

PPE CategoryRecommendationSpecifications
Eye Protection Safety glasses or gogglesShould be worn at all times in the laboratory.
Hand Protection Disposable nitrile glovesInspect gloves for integrity before use. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory coatShould be fully buttoned.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If weighing or handling powder in a way that may generate dust, a dust mask or working in a fume hood is recommended.

Operational Plan: A Hierarchy of Controls Approach

To minimize exposure and ensure safe handling, a hierarchy of controls should be implemented. This systematic approach prioritizes the most effective safety measures.[1][2][3][4]

  • Elimination/Substitution (Most Effective): While not always feasible in a research context, consider if a less hazardous alternative could be used.

  • Engineering Controls:

    • Ventilation: Handle this compound in a well-ventilated laboratory. For procedures that may generate dusts or aerosols, such as weighing or preparing solutions, a chemical fume hood is recommended.

    • Containment: Use sealed containers for storage and transport of the compound.

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for handling, storage, and disposal of the compound.

    • Training: Ensure all personnel are trained on the potential hazards and safe handling procedures.

    • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in the laboratory.[5]

  • Personal Protective Equipment (PPE) (Least Effective): Use the PPE outlined in the table above as the final line of defense.

The following diagram illustrates the logical relationship of the hierarchy of controls.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls (e.g., Fume Hood) Elimination->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: Hierarchy of Controls for Safe Handling.

Experimental Workflow for Handling this compound

The following diagram outlines a typical workflow for handling this compound in a laboratory setting, from receiving the compound to its final disposal.

ExperimentalWorkflow cluster_1 Experimental Workflow for this compound Receiving Receiving and Storage (Store in a cool, dry place) Preparation Preparation for Experiment (Weighing, Dissolving) Receiving->Preparation Experiment Conducting Experiment Preparation->Experiment Decontamination Decontamination of Work Area and Equipment Experiment->Decontamination Disposal Waste Disposal Decontamination->Disposal

Caption: Step-by-step experimental workflow.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Unused or expired this compound should be disposed of as chemical waste. It should be collected in a designated, clearly labeled, and sealed container.

  • Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be collected in a designated hazardous waste container.

  • Waste Disposal Vendor: All waste containing this compound should be disposed of through a licensed and approved chemical waste disposal vendor. Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.[6][7][8] Do not dispose of this compound down the drain or in the regular trash.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxypropranolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Hydroxypropranolol hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.